molecular formula C21H21ClF3N7O3S B10768282 PF-562271 hydrochloride

PF-562271 hydrochloride

Cat. No.: B10768282
M. Wt: 544.0 g/mol
InChI Key: RQEBZJWSAAWCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-562271 hydrochloride is a useful research compound. Its molecular formula is C21H21ClF3N7O3S and its molecular weight is 544.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEBZJWSAAWCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-562271 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of integrins and growth factor receptors, regulating essential cellular processes such as cell survival, proliferation, migration, and invasion.[4][5] Due to the overexpression and activation of FAK in a variety of human cancers, it has emerged as a significant target for anticancer drug development.[4][6][7] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

PF-562271 exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the catalytic activity of these kinases.[1][8] This direct inhibition blocks the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[4][6] By disrupting FAK autophosphorylation, PF-562271 effectively abrogates the downstream signaling cascades that promote cell motility, survival, and proliferation.[4][8]

Quantitative Inhibitory Activity

The inhibitory potency of PF-562271 has been characterized in various assays, demonstrating high affinity for its primary targets.

TargetAssay TypeIC50Reference(s)
FAKCell-free1.5 nM[1][2][3][9]
Pyk2Cell-free14 nM (or 13 nM)[2][3][9]
FAK (phospho-FAK)Cell-based5 nM[1][2][9]
FAK (Y397)Cell-based10-30 nM[7]
CDK2/E, CDK5/p35, CDK1/B, CDK3/ERecombinant enzyme30-120 nM[2]

Cellular and In Vivo Effects

Preclinical studies have demonstrated the significant anti-tumor activity of PF-562271 across a range of cancer models.

Model SystemEffectDosage/ConcentrationReference(s)
Pancreatic Ductal Adenocarcinoma (PDA) cellsInhibited migration to IGF-I and collagen, and invasion in response to serum.[10] Reduced migration of cancer-associated fibroblasts and macrophages.[10]0.1 µmol/L[10]
A431 cellsComplete inhibition of collective cell invasion into collagen gels.[1]250 nM[1]
Ewing sarcoma cell linesImpaired cell viability.Average IC50 of 2.4 µM[2]
PC3-M xenografts45% tumor growth inhibition.[1]50 mg/kg p.o. bid[1]
BxPc3 xenografts86% tumor growth inhibition.[1]50 mg/kg p.o. bid[1]
PC3M-luc-C6 subcutaneous xenografts62% tumor growth inhibition after 2 weeks.[5]25 mg/kg PO BID 5x/wk[5]
PC3M-luc-C6 metastasis modelSignificant reduction in metastatic growth.[5]25 mg/kg PO BID 5x/wk[5]
Orthotopic pancreatic cancer modelReduced tumor growth, invasion, and metastases.[10] Decreased number of tumor-associated macrophages and fibroblasts.[10][11]Not specified[10][11]
Glioblastoma (in combination with TMZ)In vitro: Reduced viability, cell cycle progression, invasion, and invadopodia formation.[12] In vivo: Reduced tumor size and invasive margins, increased apoptosis, and increased survival.[12]In vitro: 16 nM; In vivo: 50 mg/kg orally[12]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway and Inhibition by PF-562271

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix (e.g., Collagen, Fibronectin) Integrins Integrins Extracellular_Matrix->Integrins FAK FAK Integrins->FAK Activation Growth_Factor_Receptors Growth Factor Receptors Growth_Factor_Receptors->FAK pY397_FAK pY397-FAK FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment FAK_Src_Complex FAK/Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src_Complex->Downstream_Signaling Activation Cellular_Responses Cellular Responses (Migration, Invasion, Proliferation, Survival) Downstream_Signaling->Cellular_Responses PF562271 PF-562271 PF562271->FAK Inhibition Experimental_Workflow start Start: Hypothesis Formulation in_vitro In Vitro Studies start->in_vitro kinase_assay Kinase Assay (IC50 determination) in_vitro->kinase_assay cell_culture Cell Culture (Cancer Cell Lines) in_vitro->cell_culture in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis and Conclusion kinase_assay->data_analysis western_blot Western Blot (p-FAK levels) cell_culture->western_blot migration_assay Migration/Invasion Assay (Transwell) cell_culture->migration_assay proliferation_assay Proliferation Assay (e.g., MTT, BrdU) cell_culture->proliferation_assay western_blot->data_analysis migration_assay->data_analysis proliferation_assay->data_analysis xenograft Xenograft Model (e.g., subcutaneous, orthotopic) in_vivo->xenograft pk_pd Pharmacokinetics/Pharmacodynamics in_vivo->pk_pd treatment Treatment with PF-562271 (vs. vehicle control) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement ihc Immunohistochemistry (e.g., Ki67, CD31) treatment->ihc tumor_measurement->data_analysis ihc->data_analysis pk_pd->data_analysis

References

PF-562271: A Technical Guide to a Dual FAK and Pyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-562271 (also known as VS-6062), a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK and Pyk2 are non-receptor tyrosine kinases that are critical mediators of signaling pathways involved in cell survival, proliferation, migration, and invasion. Their overexpression and activation are frequently associated with tumor progression and metastasis, making them attractive targets for cancer therapy.[1][2] This document details the biochemical and cellular activity of PF-562271, summarizes its in vivo efficacy in preclinical models, provides detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Biochemical and Cellular Activity

PF-562271 demonstrates high potency against FAK and Pyk2 with significant selectivity over other kinases.[3][4] The following tables summarize the key quantitative data on the inhibitory activity of PF-562271.

Table 1: Biochemical Activity of PF-562271 [3][5][6][7]

TargetAssay TypeIC50 (nM)
FAKCell-free kinase assay1.5
Pyk2Cell-free kinase assay13-14
FynIn vitro kinase assay277
CDK1/BRecombinant enzyme assay30-120
CDK2/ERecombinant enzyme assay30-120
CDK3/ERecombinant enzyme assay30-120
CDK5/p35Recombinant enzyme assay30-120

Table 2: Cellular Activity of PF-562271 [3][5][8]

Cell Line/AssayEndpointIC50
Inducible cell-based assayPhospho-FAK (Y397) inhibition5 nM
Pancreatic ductal adenocarcinoma (PDA) cells (MPanc-96, MAD08-608)Maximal inhibition of FAK Y397 phosphorylation0.1 - 0.3 µM
FAK WT cellsCell proliferation (2D culture)3.3 µM
FAK-/- cellsCell proliferation (2D culture)2.08 µM
FAK kinase-deficient (KD) cellsCell proliferation (2D culture)2.01 µM
Ewing sarcoma cell lines (average of 7 lines)Cell viability (3-day treatment)2.4 µM
TC32 (Ewing sarcoma)Cell viability2.1 µM
A673 (Ewing sarcoma)Cell viability1.7 µM

In Vivo Efficacy in Preclinical Models

PF-562271 has demonstrated significant anti-tumor activity in various human subcutaneous xenograft models.[3]

Table 3: In Vivo Efficacy of PF-562271 in Xenograft Models [3][9][10][11]

Tumor ModelCell LineDose and ScheduleMaximum Tumor Growth Inhibition (%)
Prostate CancerPC-3M25-50 mg/kg, twice daily78-94
Breast CancerBT47425-50 mg/kg, twice daily78-94
Pancreatic CancerBxPc325-50 mg/kg, twice daily78-94
Colon CancerLoVo25-50 mg/kg, twice daily78-94
Prostate Cancer (subcutaneous)PC3M-luc-C625 mg/kg, PO BID, 5x/wk for 2 weeks62
Pancreatic Cancer (orthotopic)MPanc-9633 mg/kg, twice daily for 2 weeks46

Signaling Pathways

FAK and Pyk2 are key components of intracellular signaling cascades initiated by integrins and growth factor receptors. Their inhibition by PF-562271 disrupts these pathways, leading to reduced cell migration, proliferation, and survival.

FAK_Pyk2_Signaling Extracellular Extracellular Matrix (ECM) Growth Factors Integrins Integrins Extracellular->Integrins GF_Receptors Growth Factor Receptors Extracellular->GF_Receptors FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 GF_Receptors->FAK GF_Receptors->Pyk2 Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis Pyk2->Src Pyk2->Migration PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 RAS RAS Src->RAS Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle ERK->Migration

FAK and Pyk2 Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PF-562271.

FAK/Pyk2 Kinase Assay (Cell-Free)

This protocol describes a method to determine the in vitro inhibitory activity of PF-562271 against FAK and Pyk2 kinases.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture: - Purified activated FAK/Pyk2 kinase domain - 50 µM ATP - 10 µg/well p(Glu/Tyr) substrate - Kinase Buffer Start->Prepare Add_Inhibitor Add serially diluted PF-562271 (e.g., 1/2-log concentrations from 1 µM) Prepare->Add_Inhibitor Incubate Incubate for 15 minutes at room temperature Add_Inhibitor->Incubate Detect_Phos Detect p(Glu/Tyr) phosphorylation: - Add anti-phospho-tyrosine (PY20) antibody - Add HRP-conjugated secondary antibody Incubate->Detect_Phos Add_Substrate Add HRP substrate Detect_Phos->Add_Substrate Measure Measure absorbance at 450 nm after adding stop solution (2 M H₂SO₄) Add_Substrate->Measure Analyze Calculate IC50 values using Hill-Slope Model Measure->Analyze End End Analyze->End

Workflow for FAK/Pyk2 Kinase Assay

Materials:

  • Purified activated FAK kinase domain (amino acids 410-689)

  • Purified activated Pyk2 kinase domain

  • ATP

  • Poly(Glu, Tyr) substrate (p(Glu/Tyr))

  • Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)

  • PF-562271

  • Anti-phospho-tyrosine (PY20) antibody

  • HRP-conjugated goat anti-mouse IgG antibody

  • HRP substrate

  • 2 M H₂SO₄ (Stop solution)

  • 96-well plates

Procedure:

  • In a 96-well plate, add the purified activated FAK or Pyk2 kinase domain, 50 µM ATP, and 10 µg per well of p(Glu/Tyr) substrate in kinase buffer.

  • Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 µM with 1/2-log dilutions. Each concentration should be tested in triplicate.

  • Incubate the plate for 15 minutes at room temperature.

  • To detect phosphorylation of the p(Glu/Tyr) substrate, add a general anti-phospho-tyrosine (PY20) antibody.

  • Following a wash step, add an HRP-conjugated secondary antibody.

  • After another wash step, add the HRP substrate.

  • Stop the reaction by adding 2 M H₂SO₄.

  • Read the absorbance at 450 nm using a plate reader.

  • Determine the IC50 values using the Hill-Slope Model.[3]

Cellular Proliferation Assay (Sulforhodamine B - SRB)

This protocol outlines a method to assess the effect of PF-562271 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • PF-562271

  • Trichloroacetic acid (TCA), 25% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris buffer (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to attach for 48 hours.

  • Treat the cells with various concentrations of PF-562271 for 72 hours.

  • Fix the cells by adding ice-cold 25% TCA solution and incubating for 1 hour at 4°C.

  • Wash the plates five times with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Resuspend the bound dye in 10 mM Tris buffer.

  • Read the absorbance at 540 nm.

  • Calculate the IC50 values using appropriate software such as GraphPad Prism.[3]

Western Blot for FAK Phosphorylation

This protocol describes the detection of FAK phosphorylation at tyrosine 397 (Y397) in cell lysates to confirm the cellular activity of PF-562271.

Materials:

  • Cancer cell lines

  • PF-562271

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

Procedure:

  • Treat cultured cells with PF-562271 at various concentrations and for desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-FAK (Y397).

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK to ensure equal loading.[8]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.

Xenograft_Workflow Start Start Inject_Cells Inject human tumor cells (e.g., PC-3M, BT474) subcutaneously into the flank of immunocompromised mice Start->Inject_Cells Tumor_Growth Allow tumors to reach a palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups (Vehicle control, PF-562271) Tumor_Growth->Randomize Treat Administer PF-562271 (e.g., 25-50 mg/kg, p.o., twice daily) or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Continue treatment for a defined period or until tumors reach a predetermined size Monitor->Endpoint Analyze At endpoint, euthanize mice, excise tumors, and perform further analysis (e.g., weight, IHC) Endpoint->Analyze End End Analyze->End

Workflow for In Vivo Xenograft Study

Materials:

  • Human tumor cell lines

  • Immunocompromised mice (e.g., athymic nude mice)

  • PF-562271 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human tumor cells into the flank of immunocompromised mice.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer PF-562271 orally at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily). The control group receives the vehicle.

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for the planned duration of the study.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis, such as immunohistochemistry.[3]

Conclusion

PF-562271 is a potent dual inhibitor of FAK and Pyk2 with demonstrated efficacy in preclinical models of various cancers. Its ability to inhibit key signaling pathways involved in tumor growth, survival, and metastasis makes it a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is warranted.

References

PF-562271 Hydrochloride: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor targeting Focal Adhesion Kinase (FAK).[1] This technical guide provides an in-depth overview of its target selectivity, detailing its inhibitory activity against its primary targets and a broader range of kinases. The information presented herein is intended to support researchers and drug development professionals in their investigation and application of this compound.

Data Presentation: Quantitative Inhibitory Activity

The target selectivity of PF-562271 has been characterized through various in vitro assays, revealing high potency for FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] The compound demonstrates significant selectivity for FAK over Pyk2 and is markedly less active against a wide panel of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[2][3]

Target KinaseIC50 (nM)Assay TypeNotes
FAK1.5Cell-free recombinant enzyme assayPrimary target, demonstrating high potency.[2][3]
Pyk213 - 14Cell-free recombinant enzyme assayApproximately 10-fold less potent than for FAK.[2][3]
FAK (phosphorylated)5Cell-based assayPotent inhibition of FAK autophosphorylation in a cellular context.[2][3]
CDK1/B30 - 120Recombinant enzyme assayOff-target activity observed.[2]
CDK2/E30 - 120Recombinant enzyme assayOff-target activity observed.[2]
CDK3/E30 - 120Recombinant enzyme assayOff-target activity observed.[2]
CDK5/p3530 - 120Recombinant enzyme assayOff-target activity observed.[2]

Table 1: In vitro inhibitory activity of PF-562271 against primary targets and selected off-targets.

PF-562271 exhibits over 100-fold selectivity against a majority of other tested protein kinases.[3] This high degree of selectivity is crucial for minimizing off-target effects and for the precise dissection of FAK- and Pyk2-mediated signaling pathways in research settings.

Experimental Protocols

The determination of the inhibitory activity of PF-562271 relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this inhibitor.

In Vitro FAK Kinase Assay for IC50 Determination

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.

Materials:

  • Purified, activated FAK kinase domain (e.g., amino acids 410-689)

  • Kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)

  • Substrate: Poly(Glu, Tyr) 4:1 random peptide polymer

  • ATP (Adenosine triphosphate)

  • This compound (or other test compound)

  • Anti-phospho-tyrosine (pTyr) antibody (e.g., PY20)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG)

  • HRP substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of PF-562271 at various concentrations (e.g., 1/2-log dilutions starting from 1 µM). Each concentration should be tested in triplicate.

  • Kinase Reaction Setup: In a suitable microplate, combine the purified activated FAK kinase domain with the Poly(Glu, Tyr) substrate in the kinase buffer.

  • Inhibitor Addition: Add the serially diluted PF-562271 or vehicle control (e.g., DMSO) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.

  • Incubation: Incubate the reaction mixture for 15 minutes at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation:

    • Stop the reaction.

    • Detect the phosphorylation of the Poly(Glu, Tyr) substrate using an ELISA-based method.

    • Coat the wells with the reaction mixture.

    • Add the anti-phospho-tyrosine primary antibody.

    • Incubate and wash.

    • Add the HRP-conjugated secondary antibody.

    • Incubate and wash.

    • Add the HRP substrate and allow the color to develop.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable model (e.g., Hill-Slope Model).[3]

Kinase Selectivity Profiling

Broad kinase selectivity is often assessed using commercially available screening services, such as the KinaseProfiler™ service. These services typically employ radiometric or luminescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.

General Workflow:

  • Compound Submission: The test compound (PF-562271) is submitted to the screening service at a specified concentration (e.g., 1 µM).

  • Assay Performance: The service provider performs in vitro kinase assays for a large panel of purified kinases. These assays typically measure the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate or utilize luminescence-based detection of ATP consumption.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.

  • Reporting: A comprehensive report is generated, detailing the percentage of inhibition for each kinase in the panel, allowing for the assessment of the compound's selectivity profile.

Mandatory Visualization

The following diagrams illustrate the primary signaling pathway affected by PF-562271 and a generalized workflow for determining kinase inhibitor selectivity.

FAK_Signaling_Pathway cluster_inhibition Inhibition by PF-562271 ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K activates MAPK_pathway MAPK Pathway (ERK, JNK) FAK->MAPK_pathway activates Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK inhibits PF562271->Pyk2 inhibits Src->FAK phosphorylates Akt Akt PI3K->Akt activates Cell_Functions Cell Proliferation, Survival, Migration, Invasion Akt->Cell_Functions MAPK_pathway->Cell_Functions

Caption: FAK Signaling Pathway Inhibition by PF-562271.

Kinase_Inhibitor_Profiling_Workflow Start Start: Compound Preparation Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Add_Compound Addition of Diluted Compound/Vehicle Serial_Dilution->Add_Compound Assay_Setup Assay Plate Setup: Kinase, Substrate, Buffer Assay_Setup->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubation Incubation at Controlled Temperature Initiate_Reaction->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis: Calculate % Inhibition Detection->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

References

PF-562271: A Technical Guide to a Potent ATP-Competitive Reversible Inhibitor of Focal Adhesion Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271, also known as VS-6062, is a potent, orally bioavailable, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signaling pathways downstream of integrins and growth factor receptors, thereby regulating cellular processes such as adhesion, migration, proliferation, and survival.[3][4] Upregulation of FAK is observed in numerous human cancers and is often associated with increased malignancy and metastatic potential.[3][4] Consequently, FAK has emerged as a promising therapeutic target for anticancer drug development.[3] This technical guide provides an in-depth overview of PF-562271, including its mechanism of action, biochemical and cellular activity, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing the phosphorylation of these kinases and subsequent activation of downstream signaling cascades.[4] This inhibition of FAK autophosphorylation at tyrosine 397 (Y397) is a key event that disrupts the recruitment and activation of other signaling molecules, including Src family kinases, PI3K, and MAPK.[4][5] The downstream effects of FAK inhibition by PF-562271 include the suppression of tumor cell migration, proliferation, and survival.[4]

Data Presentation

Table 1: In Vitro Kinase and Cell-Based Assay Data
Target/AssayIC₅₀ (nM)Cell Line/Assay ConditionsReference
FAK (recombinant enzyme)1.5ATP-competitive kinase assay[1][2]
Pyk2 (recombinant enzyme)13 - 14ATP-competitive kinase assay[1][2]
FAK (cell-based)5Inducible cell-based assay measuring phospho-FAK[1]
CDK1/B30 - 120Recombinant enzyme assay[1]
CDK2/E30 - 120Recombinant enzyme assay[1]
CDK3/E30 - 120Recombinant enzyme assay[1]
CDK5/p3530 - 120Recombinant enzyme assay[1]
Table 2: In Vitro Cell Viability Data
Cell LineIC₅₀ (µM)Assay TypeReference
Ewing Sarcoma Cell Lines (average)2.4 (after 3 days)Not specified[1]
TC32 (Ewing Sarcoma)2.1Not specified[1]
A673 (Ewing Sarcoma)1.7Not specified[1]
FAK WT3.32D culture[2]
FAK -/-2.082D culture[2]
FAK Kinase-Deficient (KD)2.012D culture[2]
Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelDose and ScheduleTumor Growth Inhibition (%)Reference
PC-3M (Prostate)25-50 mg/kg twice daily78 - 94[2]
BT474 (Breast)25-50 mg/kg twice daily78 - 94[2]
BxPc3 (Pancreatic)25-50 mg/kg twice daily78 - 94[2]
LoVo (Colon)25-50 mg/kg twice daily78 - 94[2]
PC3M-luc-C6 (Prostate, subcutaneous)25 mg/kg PO BID, 5x/wk for 2 weeks62[3][6]
Table 4: Clinical Trial Data (Phase 1)
ParameterValueStudy PopulationReference
Recommended Phase II Dose (RP2D)125 mg twice per day with foodAdvanced non-hematologic malignancies[7]
Midazolam Cₘₐₓ increase60%Subgroup of patients[7]
Midazolam AUC increase> 2-foldSubgroup of patients[7]

Experimental Protocols

Recombinant FAK Kinase Assay

This assay measures the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.

Materials:

  • Purified, activated FAK kinase domain

  • ATP

  • Random peptide polymer of Glu and Tyr (p(Glu/Tyr))

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)

  • PF-562271

  • Anti-phospho-tyrosine (PY20) antibody

  • HRP-conjugated secondary antibody

  • HRP substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add the purified FAK kinase domain to the kinase buffer.

  • Add the substrate, p(Glu/Tyr), to each well.

  • Add serially diluted PF-562271 to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate for a specified time (e.g., 15 minutes) at an appropriate temperature (e.g., room temperature or 30°C).

  • Stop the reaction.

  • Detect the level of substrate phosphorylation using a primary anti-phospho-tyrosine antibody.

  • Add an HRP-conjugated secondary antibody.

  • Add the HRP substrate and allow the color to develop.

  • Stop the color development with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay assesses the effect of PF-562271 on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PF-562271

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach for 48 hours.

  • Treat the cells with a range of concentrations of PF-562271. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 3 days).

  • Fix the cells by adding ice-cold TCA solution.

  • Wash the plates with water and air-dry.

  • Stain the cells with SRB solution.

  • Wash the plates with 1% acetic acid to remove unbound dye and air-dry.

  • Solubilize the bound dye with Tris buffer.

  • Read the absorbance at 540 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot for FAK Phosphorylation

This method is used to assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PF-562271

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FAK Y397, anti-total FAK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of PF-562271 for a specified time.

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of PF-562271 in a mouse xenograft model.

Materials:

  • Human cancer cell line (e.g., PC3M-luc-C6)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • PF-562271 formulation for oral administration

  • Vehicle control

  • Calipers

  • Bioluminescent imaging system (if using luciferase-expressing cells)

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PF-562271 (e.g., 25 mg/kg) or vehicle control orally, twice daily (BID), five days a week.

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2) at regular intervals.

  • If using luciferase-expressing cells, perform bioluminescent imaging to monitor tumor burden.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).

  • Calculate the percentage of tumor growth inhibition compared to the control group.

Mandatory Visualization

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK ECM ECM ECM->Integrins pY397 pY397 FAK->pY397 Autophosphorylation PI3K PI3K FAK->PI3K MAPK MAPK FAK->MAPK Migration Migration FAK->Migration Src Src pY397->Src Recruits Src->FAK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation PF562271 PF-562271 PF562271->FAK

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow Target_Identification Target Identification (FAK) In_Vitro_Assays In Vitro Assays Target_Identification->In_Vitro_Assays Kinase_Assay Kinase Assay (IC50) In_Vitro_Assays->Kinase_Assay Cell_Viability Cell Viability Assay (IC50) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (pFAK Inhibition) In_Vitro_Assays->Western_Blot In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Xenograft_Model Xenograft Model (Tumor Growth Inhibition) In_Vivo_Studies->Xenograft_Model Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Phase_I Phase I (Safety, PK/PD, RP2D) Clinical_Trials->Phase_I

Caption: General experimental workflow for the evaluation of PF-562271.

References

PF-562271 Hydrochloride: A Technical Guide for Cancer Progression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With significant selectivity for FAK over other kinases, PF-562271 has emerged as a critical tool in cancer research, demonstrating preclinical efficacy in reducing tumor growth, invasion, and metastasis.[4][5][6] This technical guide provides an in-depth overview of PF-562271, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in their investigation of its therapeutic potential.

Mechanism of Action

PF-562271 exerts its anti-tumor effects primarily through the inhibition of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][6] FAK is often overexpressed and activated in various human cancers, correlating with a more invasive and aggressive phenotype.[3][6][7] By binding to the ATP pocket of FAK and Pyk2, PF-562271 blocks their catalytic activity, thereby preventing the autophosphorylation of FAK at tyrosine 397 (Y397).[4][8] This phosphorylation event is critical for the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and MAPK/ERK pathways, which are central to cancer progression.[2][9] Inhibition of this cascade leads to decreased cell migration, proliferation, and survival of cancer cells.[2]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of PF-562271

Target/AssayIC50 ValueCell Line(s)Reference
FAK (catalytic activity)1.5 nM-[1][3]
Pyk2 (catalytic activity)14 nM-[1][3]
FAK (cell-based autophosphorylation)5 nMInducible cell-based assay[1][3]
FAK Y397 Autophosphorylation10-30 nMFibroblasts, epithelial cells, prostate, ovarian, and pancreatic cancer cells[10]
Cell Proliferation (2D cultures)2.01-3.3 µMFAK WT, FAK-/-, FAK kinase-deficient (KD) cells[1]
Cell ViabilityAverage of 2.4 µMSeven Ewing sarcoma cell lines[11]

Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models

Cancer TypeCell LineDosing RegimenTumor Growth InhibitionReference
Prostate CancerPC-3M25 mg/kg, PO, BID78-94%[1]
Breast CancerBT47425-50 mg/kg, PO, BID78-94%[1]
Pancreatic CancerBxPc325-50 mg/kg, PO, BID78-94%[1]
Colon CancerLoVo25-50 mg/kg, PO, BID78-94%[1]
Prostate Cancer (subcutaneous)PC3M-luc-C625 mg/kg, PO, BID (5x/wk)62%[12]
GlioblastomaC57Bl/6-GL26150 mg/kg, PO, once daily (in combination with Temozolomide)Significant reduction in tumor size[13]

Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream pathways that regulate key cellular processes involved in cancer progression. PF-562271 acts by directly inhibiting the kinase activity of FAK.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK ECM Binding Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Src->FAK Phosphorylation Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration, Invasion) Akt->Transcription Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

FAK Signaling Pathway and Inhibition by PF-562271.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of PF-562271.

In Vitro Cell Viability/Proliferation Assay

This protocol is adapted from studies investigating the effect of PF-562271 on cancer cell proliferation.[1][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of PF-562271 in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression analysis.

Western Blot Analysis of FAK Phosphorylation

This protocol is based on methodologies used to confirm the on-target effect of PF-562271.[8][13]

Objective: To assess the inhibitory effect of PF-562271 on FAK autophosphorylation at Y397.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of PF-562271 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.[1][12]

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., PC-3M, BT474) start->cell_culture injection 2. Subcutaneous Injection of Cells into Nude Mice cell_culture->injection tumor_growth 3. Tumor Growth to Palpable Size (e.g., 100-200 mm³) injection->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Treatment Initiation - Vehicle Control - PF-562271 (e.g., 25-50 mg/kg, PO, BID) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint 7. Study Endpoint (e.g., 2-3 weeks or tumor volume limit) monitoring->endpoint analysis 8. Tumor Excision & Analysis (e.g., IHC, Western Blot) endpoint->analysis end End analysis->end

Workflow for an In Vivo Xenograft Study with PF-562271.

Objective: To determine the effect of PF-562271 on tumor growth in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (often resuspended in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer PF-562271 orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives the vehicle solution.

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until the tumors in the control group reach a predetermined size limit.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

  • Efficacy Calculation: Calculate the tumor growth inhibition (TGI) as follows: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

This compound is a well-characterized and selective inhibitor of FAK and Pyk2 that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its ability to inhibit key signaling pathways involved in cell migration, proliferation, and survival makes it a valuable tool for cancer progression research. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of FAK inhibition in oncology. Further investigation, including combination therapies and exploration of its effects on the tumor microenvironment, will continue to delineate the clinical utility of PF-562271 and similar FAK inhibitors.

References

The FAK/Pyk2 Axis: A Critical Regulator of Cell Migration and Survival

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that form a distinct subfamily crucial for integrating signals from the extracellular matrix and growth factor receptors. This technical guide provides a comprehensive overview of the FAK/Pyk2 signaling axis, detailing its pivotal roles in orchestrating cell migration and survival. We delve into the core signaling pathways, present quantitative data from key experimental findings in structured tables, and provide detailed experimental protocols for assays essential to the study of FAK and Pyk2. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the FAK/Pyk2 axis in diseases characterized by aberrant cell migration and survival, such as cancer.

Introduction

Focal Adhesion Kinase (FAK) and its closely related homolog, Proline-rich Tyrosine Kinase 2 (Pyk2), are central players in the intricate signaling networks that govern fundamental cellular processes.[1] FAK is ubiquitously expressed and has been extensively studied for its role in mediating signals from integrins and growth factor receptors to control cell motility, proliferation, and survival.[2] Pyk2, while sharing structural similarity with FAK, exhibits a more restricted expression pattern, primarily in the central nervous system and hematopoietic cells, and is notably activated by stimuli that elevate intracellular calcium levels.[3]

Both kinases are characterized by a central kinase domain flanked by large N- and C-terminal domains, which contain multiple protein-protein interaction motifs.[1] A key event in their activation is autophosphorylation (at Tyr397 in FAK and Tyr402 in Pyk2), which creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK/Pyk2 and the subsequent phosphorylation of numerous downstream substrates, thereby initiating a cascade of signaling events that regulate the cytoskeleton, gene expression, and apoptosis.

Given their significant roles in promoting cell migration and survival, both FAK and Pyk2 are frequently overexpressed and hyperactivated in various cancers, correlating with increased malignancy, metastasis, and poor prognosis.[5] This has positioned the FAK/Pyk2 axis as an attractive target for therapeutic intervention. This guide aims to provide a detailed technical resource on the FAK/Pyk2 axis, summarizing key quantitative data, outlining experimental methodologies, and visualizing complex signaling pathways.

Core Signaling Pathways

The FAK/Pyk2 axis integrates signals from various cell surface receptors to modulate cell migration and survival through a complex network of downstream pathways.

Cell Migration

FAK and Pyk2 are master regulators of cell migration. Upon activation by integrin clustering at sites of cell-matrix adhesion, FAK recruits and phosphorylates a host of signaling and adaptor proteins, including p130Cas and paxillin.[2] This leads to the activation of small GTPases of the Rho family, such as RhoA, Rac1, and Cdc42, which are critical for regulating the actin cytoskeleton dynamics required for cell movement.[6][7] FAK-mediated signaling promotes the formation of lamellipodia and filopodia, the turnover of focal adhesions, and the generation of contractile forces necessary for cell propulsion.[6] Pyk2 can also contribute to cell migration, in some contexts compensating for the loss of FAK.[8] However, its role can be cell-type specific, and in some instances, it may not fully rescue FAK-deficient migration phenotypes.[8]

FAK_Pyk2_Migration_Pathway ECM Extracellular Matrix (ECM) Integrin Integrins ECM->Integrin binds FAK_Pyk2 FAK / Pyk2 Integrin->FAK_Pyk2 activates Src Src Family Kinases FAK_Pyk2->Src recruits & activates p130Cas p130Cas FAK_Pyk2->p130Cas phosphorylates Paxillin Paxillin FAK_Pyk2->Paxillin phosphorylates Src->FAK_Pyk2 phosphorylates Rho_GTPases Rho GTPases (RhoA, Rac, Cdc42) p130Cas->Rho_GTPases activates Paxillin->Rho_GTPases regulates Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rho_GTPases->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration

FAK/Pyk2 Signaling in Cell Migration.
Cell Survival

The FAK/Pyk2 axis plays a crucial role in promoting cell survival, primarily by suppressing apoptosis. A key mechanism is the activation of the PI3K/Akt signaling pathway.[9] Activated FAK can directly bind to the p85 subunit of PI3K, leading to the production of PIP3 and the subsequent activation of Akt.[9] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9, and promotes the activity of anti-apoptotic proteins like Bcl-2. FAK signaling can also activate the MAPK/ERK pathway, which contributes to cell survival by regulating the expression of survival-related genes.[1] In some cellular contexts, Pyk2 has been shown to induce apoptosis, suggesting a differential and context-dependent role for these two kinases in regulating cell fate.[10]

FAK_Pyk2_Survival_Pathway Survival_Signals Integrin / Growth Factor Receptor Signaling FAK_Pyk2 FAK / Pyk2 Survival_Signals->FAK_Pyk2 activates PI3K PI3K FAK_Pyk2->PI3K activates MAPK_ERK MAPK/ERK Pathway FAK_Pyk2->MAPK_ERK activates Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival MAPK_ERK->Cell_Survival Apoptosis_Inhibition->Cell_Survival

FAK/Pyk2 Signaling in Cell Survival.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the role of the FAK/Pyk2 axis in cell migration and survival.

Table 1: Effect of FAK/Pyk2 Inhibition on Cell Migration and Invasion

Cell LineAssay TypeTreatmentConcentrationEffect on Migration/InvasionReference
RKO (Colon Carcinoma)Wound HealingFAK siRNA-Significant suppression of migrational potency[11]
RKO (Colon Carcinoma)TranswellFAK siRNA-Significant suppression of migrational potency[11]
MDA-MB-231 (Breast Cancer)3D Matrix InvasionFAK siRNA-Average invasion depth reduced from 123.9 µm to 31.5 µm[1]
FAK wt/wt MEFs3D Matrix InvasionPyk2 siRNA-Mean invasion depth reduced from 113.5 µm to 25.3 µm[1]
Neuroblastoma (SK-N-BE(2))Transwell InvasionFAK inhibitorNot specified~75% decrease in invasion[5]
Neuroblastoma (SK-N-AS)Transwell InvasionFAK inhibitorNot specified~50% decrease in invasion[5]
Colon Carcinoma (HCT-116)Transwell InvasionFAK inhibitorNot specified~70% decrease in invasion[5]

Table 2: Effect of FAK/Pyk2 Inhibition on Cell Survival and Apoptosis

Cell LineTreatmentConcentrationEffect on Survival/ApoptosisReference
Ovarian Cancer Cells (OVISE)PF-562,271 (FAK/Pyk2 inhibitor)0.01 - 10 µMDose-dependent inhibition of FAK and Pyk2 autophosphorylation[12]
Ovarian Cancer CellsPF-562,271 + ABT-737 (Bcl-2/Bcl-xL inhibitor)5 µM / 1 µMSynergistic induction of apoptosis (cleaved caspase-3, -8, PARP)[12]
K562 (Leukemia)4-DMOCPIC502.15-fold increase in caspase-3 activity after 72h[13]
KG1-a (Leukemia)4-DMOCPIC501.41-fold increase in caspase-3 activity after 72h[13]
Rat-1 FibroblastsPyk2 overexpression-Apoptotic index of 0.8-0.84 (vs. 0.13 for FAK)[14]

Table 3: IC50 Values of FAK/Pyk2 Inhibitors

InhibitorTarget(s)Cell LineAssayIC50Reference
PF-573,228FAKMDA-MB-468 (TNBC)Cell Viability~1 µM[15]
PF-431,396FAK/Pyk2MDA-MB-468 (TNBC)Cell Viability~0.1 µM[15]
Defactinib (VS-6063)FAK/Pyk2CLL cellsCell ViabilityDose-dependent effect[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the FAK/Pyk2 axis are provided below.

In Vitro Kinase Assay

This assay measures the enzymatic activity of FAK or Pyk2 and the inhibitory potential of test compounds.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the kinase activity.[17]

  • Materials:

    • Purified recombinant FAK or Pyk2 enzyme

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[18]

    • ATP

    • Substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test inhibitor or vehicle control (e.g., DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control.

    • Add 2 µl of FAK/Pyk2 enzyme solution.

    • Add 2 µl of a substrate/ATP mixture.

    • Incubate the reaction at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.[17]

Kinase_Assay_Workflow start Start add_inhibitor Add Inhibitor/ Vehicle to Plate start->add_inhibitor add_enzyme Add FAK/Pyk2 Enzyme add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP Mixture add_enzyme->add_substrate_atp incubate1 Incubate (60 min, RT) add_substrate_atp->incubate1 add_adp_glo Add ADP-Glo™ Reagent incubate1->add_adp_glo incubate2 Incubate (40 min, RT) add_adp_glo->incubate2 add_kinase_detection Add Kinase Detection Reagent incubate2->add_kinase_detection incubate3 Incubate (30 min, RT) add_kinase_detection->incubate3 measure_luminescence Measure Luminescence incubate3->measure_luminescence end End measure_luminescence->end

Workflow for an In Vitro Kinase Assay.
Immunoprecipitation and Western Blotting

This protocol is used to analyze the phosphorylation status and protein-protein interactions of FAK and Pyk2.

  • Principle: An antibody specific to the protein of interest (FAK or Pyk2) is used to isolate it from a cell lysate. The isolated protein and its binding partners can then be detected by Western blotting.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer)

    • Primary antibodies (e.g., anti-FAK, anti-Pyk2, anti-phospho-FAK(Y397), anti-phospho-Pyk2(Y402))

    • Protein A/G agarose (B213101) beads

    • SDS-PAGE equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the lysate with the primary antibody overnight at 4°C with gentle rocking.

    • Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.

    • Collect the beads by centrifugation and wash the pellet multiple times with lysis buffer.[19]

    • Resuspend the pellet in SDS sample buffer and boil to elute the proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the desired primary and secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.[17]

Wound Healing (Scratch) Assay

This assay assesses the effect of FAK/Pyk2 modulation on collective cell migration.

  • Principle: A scratch is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.

  • Materials:

    • Culture plates (e.g., 12-well)

    • Pipette tip (e.g., 1 mm)

    • Microscope with a camera

  • Procedure:

    • Seed cells in a culture plate to achieve a confluent monolayer.

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Gently wash the cells to remove detached cells and replenish with fresh medium containing the test compound or vehicle.

    • Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[17]

    • Measure the width of the scratch at different time points to quantify the rate of wound closure.

Transwell Migration/Invasion Assay

This assay measures the chemotactic migration or invasion of cells through a porous membrane.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix component (e.g., Matrigel).

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size)

    • Matrigel (for invasion assays)

    • Chemoattractant (e.g., serum-containing medium)

    • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Procedure:

    • (For invasion assay) Coat the upper surface of the Transwell insert with Matrigel and allow it to solidify.

    • Add chemoattractant to the lower chamber.

    • Resuspend cells in serum-free medium and seed them into the upper chamber.

    • Incubate for a suitable period (e.g., 16-48 hours) to allow for migration/invasion.

    • Remove non-migrated/invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the stained cells under a microscope to quantify migration/invasion.

Transwell_Assay_Workflow start Start coat_matrigel Coat Insert with Matrigel (Invasion) start->coat_matrigel add_chemoattractant Add Chemoattractant to Lower Chamber start->add_chemoattractant if migration coat_matrigel->add_chemoattractant if invasion seed_cells Seed Cells in Upper Chamber add_chemoattractant->seed_cells incubate Incubate (16-48h) seed_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells fix_stain->quantify end End quantify->end

Workflow for a Transwell Migration/Invasion Assay.

Conclusion and Future Directions

The FAK/Pyk2 axis represents a critical signaling hub that translates extracellular cues into cellular responses governing migration and survival. The wealth of data implicating this axis in cancer progression has spurred significant interest in developing inhibitors that target these kinases. While several FAK inhibitors have entered clinical trials, challenges such as acquired resistance and the compensatory roles of Pyk2 highlight the need for more sophisticated therapeutic strategies.

Future research will likely focus on developing dual FAK/Pyk2 inhibitors or combination therapies that target parallel survival pathways to overcome resistance. A deeper understanding of the distinct and overlapping functions of FAK and Pyk2 in different cellular contexts will be crucial for designing more effective and personalized treatments. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of the FAK/Pyk2 axis and to develop novel therapeutic interventions for a range of human diseases.

References

An In-depth Technical Guide on PF-562271 Hydrochloride and its Modulation of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). The document delves into its mechanism of action and its significant impact on the tumor microenvironment (TME), with a focus on its potential as an anti-neoplastic and anti-angiogenic agent.

Core Mechanism of Action

This compound is a synthetic, orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of FAK and, to a lesser extent, PYK2.[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways initiated by integrins and growth factor receptors, which are crucial for cell proliferation, migration, adhesion, and survival.[3][4] Upregulated in numerous tumor types, FAK is implicated in tumor cell invasion, proliferation, and migration.[1][3]

PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[4][5] This initial phosphorylation event is a critical step for the recruitment and activation of other signaling proteins, such as Src family kinases, which further phosphorylate FAK at other sites to create a fully active signaling complex.[6] By inhibiting FAK phosphorylation, PF-562271 effectively blocks downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of PF-562271 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PF-562271

Target/AssayIC50 ValueCell Line/SystemReference
Recombinant FAK1.5 nMCell-free assay[7][8]
Recombinant PYK214 nMCell-free assay[7][8]
FAK Phosphorylation5 nMCell-based assay[9]
FAK Phosphorylation (EC50)93 ng/mLIn vivo (tumor-bearing mice)[10]
Cell Proliferation (FAK WT)3.3 µMMouse Embryonic Fibroblasts[8]
Cell Proliferation (FAK-/-)2.08 µMMouse Embryonic Fibroblasts[8]
Cell Proliferation (FAK KD)2.01 µMMouse Embryonic Fibroblasts[8]
MV-4-11 Cell Growth0.2766 µMHuman Leukemia Cell Line[8]
SW982 Cell Growth0.3282 µMHuman Sarcoma Cell Line[8]
KM12 Cell Growth0.38557 µMHuman Colon Cancer Cell Line[8]

Table 2: In Vivo Tumor Growth Inhibition by PF-562271

Tumor ModelTreatment DoseTumor Growth InhibitionReference
BxPc3 Pancreatic Xenograft50 mg/kg p.o. bid86%[9]
PC3-M Prostate Xenograft50 mg/kg p.o. bid45%[9]
PC-3M, BT474, BxPc3, LoVo25-50 mg/kg twice daily78% to 94%[8]
MAD08-608 Pancreatic Tumors33 mg/kg twice daily59% ± 15% reduction[3][7]

Modulation of the Tumor Microenvironment

PF-562271 significantly alters the TME by targeting not only the tumor cells but also the surrounding stromal and immune cells.[7] This dual action makes it a promising agent for overcoming the protective niche that tumors often create.

3.1. Impact on Cancer-Associated Fibroblasts (CAFs) and Macrophages

Studies have shown that PF-562271 treatment leads to a significant reduction in the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs) within the tumor.[5][7] This effect is not merely a consequence of reduced tumor size, as treatment with the cytotoxic agent gemcitabine, which also reduces tumor volume, does not result in a similar decrease in these stromal cell populations.[3] The inhibition of FAK activity by PF-562271 directly blocks the migration of macrophages and fibroblasts towards tumor cell-conditioned media.[3][7]

3.2. Effects on Angiogenesis

PF-562271 has demonstrated anti-angiogenic properties. In a chicken chorioallantoic membrane (CAM) assay, a low concentration of 1 nM PF-562271 was sufficient to block bFGF-stimulated blood vessel angiogenesis.[9] The combination of PF-562271 with other agents like sunitinib (B231) has been shown to inhibit both angiogenesis and tumor aggressiveness more effectively than single-agent therapy.[7]

3.3. Immunomodulatory Effects on T-Cells

PF-562271 also exhibits immunomodulatory effects, particularly on T-cell function. It has been shown to impair the activation of primary human and mouse CD4+ T cells.[6] The inhibitor disrupts T-cell receptor (TCR) signaling-induced adhesion to intercellular adhesion molecule-1 (ICAM-1) and reduces the interaction between T-cells and antigen-presenting cells (APCs).[6] While this may seem counterintuitive for an anti-cancer agent, these findings suggest that PF-562271 could have therapeutic applications in autoimmune diseases.[6] In the context of cancer, this highlights the complexity of TME modulation and the need for further investigation into the overall impact on anti-tumor immunity, potentially in combination with immunotherapies.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of FAK Inhibition by PF-562271

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Integrin Integrins FAK FAK Integrin->FAK Activation GFR Growth Factor Receptors GFR->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K Activation ERK ERK pFAK->ERK Activation PF562271 PF-562271 PF562271->FAK Inhibition Src->pFAK Akt Akt PI3K->Akt Downstream Downstream Effects Akt->Downstream ERK->Downstream Migration Cell Migration Downstream->Migration Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival

Caption: FAK signaling cascade and the inhibitory action of PF-562271.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Orthotopic Implantation of Pancreatic Cancer Cells (e.g., MPanc-96, MAD08-608) into immunocompromised mice Tumor_Growth Allow tumors to establish (e.g., 1 week) Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize mice into treatment groups: - Vehicle Control - PF-562271 (e.g., 33 mg/kg bid) - Gemcitabine - Combination Tumor_Growth->Treatment_Groups Treatment_Duration Administer treatment for a defined period (e.g., 2-4 weeks) Treatment_Groups->Treatment_Duration Tumor_Measurement Monitor tumor volume (e.g., via MRI) Treatment_Duration->Tumor_Measurement Necropsy Necropsy and tissue harvest Treatment_Duration->Necropsy Metastasis_Eval Evaluate local invasion and distant metastasis Necropsy->Metastasis_Eval IHC Immunohistochemistry for: - Proliferation (Ki67) - Macrophages (F4/80) - CAFs (α-SMA) - Angiogenesis (CD31) Necropsy->IHC

Caption: A typical experimental workflow for evaluating PF-562271 in an orthotopic pancreatic cancer mouse model.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should refer to the specific publications for fine details and optimizations.

5.1. Western Blot Analysis for FAK Phosphorylation

  • Cell Culture and Treatment: Plate human pancreatic ductal adenocarcinoma (PDA) cell lines (e.g., MPanc-96, MAD08-608) and incubate until they reach 70-80% confluency.[7] Treat cells with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µmol/L) or vehicle control (DMSO) for a specified duration.[3][7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C.[3][7] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to confirm equal loading.[6]

5.2. Transwell Migration Assay

  • Cell Preparation: Culture tumor cells, macrophages, or fibroblasts and starve them in serum-free media for several hours prior to the assay.

  • Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add chemoattractant (e.g., IGF-I, EGF, or tumor cell-conditioned media) to the lower chamber.[7]

  • Cell Seeding: Resuspend the starved cells in serum-free media with or without PF-562271 (e.g., 0.1 µmol/L) and seed them into the upper chamber of the Transwell insert.[7]

  • Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

5.3. Orthotopic Tumor Model and Immunohistochemistry

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Cell Implantation: Surgically implant human PDA cells (e.g., MPanc-96) into the pancreas of the mice.[7][13]

  • Treatment: After tumors are established, treat the mice with PF-562271 (e.g., 33 mg/kg, twice daily via oral gavage), gemcitabine, or a combination.[7][14]

  • Tissue Processing: At the end of the treatment period, euthanize the mice and harvest the tumors. Fix the tumors in formalin and embed them in paraffin.

  • Immunohistochemistry:

    • Cut 5 µm sections from the paraffin-embedded tumor blocks.

    • Perform antigen retrieval using a citrate (B86180) buffer.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate sections with primary antibodies against markers of interest, such as:

      • Macrophages: F4/80[7][14]

      • CAFs: α-SMA (alpha-smooth muscle actin)[7][14]

      • Proliferation: Ki67[3]

      • Angiogenesis: CD31[7]

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate and counterstain with hematoxylin.

  • Image Analysis: Capture images of the stained sections and quantify the number of positive cells or the stained area using image analysis software.

Conclusion

This compound is a potent FAK inhibitor that demonstrates significant anti-tumor activity through a dual mechanism: direct inhibition of tumor cell proliferation and migration, and modulation of the tumor microenvironment. Its ability to reduce the infiltration of immunosuppressive and pro-tumorigenic cells like macrophages and CAFs makes it a compelling candidate for further investigation, particularly in combination with other therapeutic modalities such as immunotherapy and traditional chemotherapy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of PF-562271.

References

The Discovery and Development of PF-562271: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and angiogenesis.[1][2] Its overexpression and activation are correlated with the invasive and metastatic phenotype of many human cancers, making it a compelling therapeutic target.[1][3] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of PF-562271, complete with quantitative data, experimental methodologies, and pathway diagrams.

Discovery and Mechanism of Action

PF-562271 was developed by Pfizer as a selective inhibitor of FAK.[4] It acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing the autophosphorylation at tyrosine 397 (Y397), a critical step for FAK activation and the recruitment of downstream signaling effectors.[2][5] Inhibition of FAK disrupts its ability to mediate signals from the extracellular matrix and growth factors, thereby impeding tumor cell migration, proliferation, and survival.[1] The compound demonstrates approximately 10-fold greater selectivity for FAK over Pyk2 and over 100-fold selectivity against a broad panel of other protein kinases.[3][6][7]

Signaling Pathway

FAK acts as a crucial node in cellular signaling. Upon integrin clustering or growth factor receptor activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphosite serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK. This full activation of FAK leads to the engagement of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK cascades, promoting cell survival, proliferation, and migration. PF-562271 directly inhibits the initial autophosphorylation step, effectively shutting down this signaling cascade.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation GFR Growth Factor Receptors GFR->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K MAPK RAS-MAPK (ERK, JNK) pFAK->MAPK Src->pFAK Further Phosphorylation Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation MAPK->Cell_Survival_Proliferation Cell_Migration_Invasion Cell Migration & Invasion MAPK->Cell_Migration_Invasion PF562271 PF-562271 PF562271->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Quantitative Data

The potency and efficacy of PF-562271 have been characterized through extensive in vitro and in vivo studies.

In Vitro Activity
Target/AssayIC50NotesReference
FAK (cell-free)1.5 nMATP-competitive inhibition[3][6][7]
Pyk2 (cell-free)14 nM~10-fold less potent than for FAK[3][6][7]
Fyn (cell-free)277 nMExample of selectivity[8]
p-FAK (Y397) (cell-based)5 - 30 nMDose-dependent inhibition in various cell lines[3][6][9]
Cell Proliferation (PC3-M)3.3 µMG1 arrest observed[6][7]
Cell Proliferation (MV-4-11)0.2766 µMGrowth inhibition[6]
In Vivo Efficacy in Xenograft Models
Tumor ModelDoseAdministrationTumor Growth Inhibition (TGI)Reference
PC-3M (Prostate)25 mg/kg BIDp.o.62%[10][11]
BxPc3 (Pancreatic)50 mg/kg BIDp.o.86%[7]
BT474 (Breast)25-50 mg/kg BIDp.o.78-94%[6]
LoVo (Colon)25-50 mg/kg BIDp.o.78-94%[6]
H125 (Lung)25 mg/kg BIDp.o.44%[12]
Clinical Pharmacokinetics (Phase I)
ParameterValueNotesReference
MTD/RP2D125 mg BIDMaximum Tolerated Dose / Recommended Phase II Dose with food[13][14]
PharmacokineticsNonlinearDose- and time-dependent; auto-inhibition of CYP3A[13][14][15]
Steady StateReached within 1 weekMultiple oral doses[13][14]
CYP3A InhibitionPotentIncreased midazolam exposure >2-fold[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of PF-562271.

Preclinical Evaluation Workflow

The preclinical assessment of PF-562271 followed a standard drug discovery pipeline, progressing from initial biochemical assays to cellular characterization and finally to in vivo efficacy models.

Preclinical_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Enzymatic Kinase Assay (Determine IC50 vs FAK/Pyk2) Selectivity_Screen Kinase Selectivity Panel (>100 kinases) Kinase_Assay->Selectivity_Screen pFAK_Assay Western Blot / ELISA (Measure p-FAK Y397 inhibition) Selectivity_Screen->pFAK_Assay Proliferation_Assay Cell Viability Assay (e.g., MTT, SRB) pFAK_Assay->Proliferation_Assay Migration_Assay Transwell / Wound Healing Assay (Assess anti-migratory effect) Proliferation_Assay->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase) Migration_Assay->Apoptosis_Assay PK_PD_Study Pharmacokinetic/Pharmacodynamic Study (Measure drug exposure & p-FAK in tumors) Apoptosis_Assay->PK_PD_Study Xenograft_Study Xenograft Efficacy Study (Tumor Growth Inhibition) PK_PD_Study->Xenograft_Study Metastasis_Model Metastasis Model (Assess impact on metastasis) Xenograft_Study->Metastasis_Model

References

An In-depth Technical Guide to PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride (CAS Number: 939791-41-0), also known as VS-6062, is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, survival, and angiogenesis.[3][4] Upregulation and activation of FAK are frequently observed in various human cancers and are associated with tumor progression, metastasis, and poor prognosis.[4][5] As a dual inhibitor of FAK and Pyk2, PF-562271 has emerged as a significant tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and preclinical and clinical findings.

Mechanism of Action

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK and Pyk2 kinase domains.[6][7] This competitive and reversible binding prevents the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397), a critical step for the recruitment and activation of downstream signaling molecules such as Src family kinases, PI3K, and MAPK/ERK.[5] By blocking this initial activation step, PF-562271 effectively abrogates the entire FAK signaling cascade. The inhibition of Pyk2, which shares structural and functional homology with FAK, further contributes to the compound's anti-tumor and anti-metastatic effects.[3]

Below is a diagram illustrating the signaling pathway inhibited by PF-562271.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrin Integrins FAK FAK Integrin->FAK Activation GF_Receptor Growth Factor Receptors GF_Receptor->FAK Activation Src Src FAK->Src pY397 PI3K PI3K/Akt FAK->PI3K RAS RAS/MEK/ERK FAK->RAS Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK Inhibition PF562271->Pyk2 Inhibition Src->FAK Cell_Processes Cell Proliferation, Survival, Migration, Angiogenesis PI3K->Cell_Processes RAS->Cell_Processes

Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271.

Biochemical and Cellular Activity

PF-562271 is a highly potent inhibitor of FAK and Pyk2 with significant selectivity over other kinases. The following tables summarize its in vitro and in vivo activities.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of PF-562271

Target/AssayIC50Reference
FAK (cell-free assay)1.5 nM[2][6][7][8][9]
Pyk2 (cell-free assay)13-14 nM[2][3][8]
Phospho-FAK (cell-based assay)5 nM[6][7][9]
Fyn277 nM[5]
CDK1/CyclinB58 nM[8]
CDK2/CyclinE30 nM[2][8]
CDK3/CyclinE47 nM[8]
PC3-M cell proliferation3.3 µM[8]
Ewing sarcoma cell lines (average)2.4 µM[10]

Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models

Cancer ModelDose and ScheduleTumor Growth InhibitionReference
PC3M-luc-C6 (prostate) subcutaneous25 mg/kg, p.o. BID62%[7][11]
PC3-M (prostate)50 mg/kg, p.o. BID45%[6]
BxPc3 (pancreatic)50 mg/kg, p.o. BID86%[6]
H125 (lung)25 mg/kg, BID2-fold greater apoptosis[6]
MDA-MB-231 (breast) in tibia5 mg/kg, oralDecreased tumor growth, signs of bone healing[7]

Experimental Protocols

In Vitro FAK Kinase Assay (Cell-Free)

This assay determines the direct inhibitory effect of PF-562271 on FAK kinase activity.

  • Reaction Setup: A purified, activated FAK kinase domain (amino acids 410-689) is incubated in a kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[8]

  • Substrate and ATP: The reaction mixture contains 50 µM ATP and 10 µ g/well of a random peptide polymer of glutamate (B1630785) and tyrosine, p(Glu/Tyr), as a substrate.[8]

  • Inhibitor Addition: PF-562271 is serially diluted (typically in DMSO) and added to the reaction mixture at various concentrations.[8]

  • Incubation: The reaction is allowed to proceed for 15 minutes at room temperature.[8]

  • Detection: The level of phosphorylation of the p(Glu/Tyr) substrate is quantified using an ELISA-based method. This involves using a general anti-phospho-tyrosine (PY20) antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Data Analysis: The absorbance at 450 nm is measured after the addition of an HRP substrate and a stop solution (2 M H2SO4).[8] IC50 values are calculated using a Hill-Slope Model.[8]

Cell Proliferation Assay (Sulforhodamine B)

This assay assesses the effect of PF-562271 on the growth of cancer cell lines.

  • Cell Plating: Cancer cells (e.g., PC-3M, BT474, BxPc3) are seeded in 96-well plates and allowed to attach for 48 hours.[8]

  • Compound Treatment: PF-562271 is added to the wells at various concentrations.

  • Incubation: The cells are incubated with the compound for 3 days.[8]

  • Fixation: The cells are fixed by adding ice-cold 25% trichloroacetic acid (TCA) solution.[8]

  • Staining: The fixed cells are stained with a Sulforhodamine B (SRB) dye solution.[8]

  • Measurement: The absorbance is read to determine the cell density, and IC50 values are calculated.

The following diagram illustrates a general workflow for an in vitro kinase inhibitor screening assay.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Start: Prepare Kinase, Substrate, ATP Add_Inhibitor Add PF-562271 (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate (Allow Kinase Reaction) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., ELISA) Stop_Reaction->Detect_Phosphorylation Data_Analysis Data Analysis: Calculate IC50 Detect_Phosphorylation->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibitor assay.

Pharmacokinetics and Clinical Studies

A Phase I dose-escalation clinical trial in patients with advanced solid tumors established the safety, pharmacokinetics, and pharmacodynamics of PF-00562271.[12][13]

Table 3: Summary of Phase I Clinical Trial Findings for PF-00562271

ParameterFindingReference
Maximum Tolerated Dose (MTD)125 mg twice per day with food[12]
Recommended Phase II Dose (RP2D)125 mg twice per day with food[12]
Pharmacokinetics (PK)Time- and dose-dependent nonlinear PK[12]
Drug-Drug InteractionsPotent CYP3A inhibitor[12]
Antitumor Activity7 metabolic responses observed by FDG-PET in 14 evaluable patients; 15 of 31 patients had stable disease for ≥6 cycles[12]

The study concluded that PF-00562271 is a promising therapeutic agent and supports further investigation of FAK as a target in cancer therapy.[12]

Conclusion

This compound is a potent and selective dual inhibitor of FAK and Pyk2 with demonstrated anti-tumor activity in a range of preclinical models. Its mechanism of action, involving the inhibition of a key signaling node in cancer cell proliferation, survival, and migration, makes it a valuable tool for cancer research. Clinical studies have established a manageable safety profile and recommended dose for further investigation. The data presented in this technical guide underscore the potential of PF-562271 as a targeted therapy for the treatment of various solid tumors. Further research and clinical trials are warranted to fully elucidate its therapeutic efficacy, both as a monotherapy and in combination with other anti-cancer agents.

References

An In-Depth Technical Guide on the Immunomodulatory Effects of PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Initially developed as an anti-cancer agent due to its role in blocking tumor cell migration, proliferation, and survival, emerging evidence has highlighted its significant immunomodulatory effects.[2] This technical guide provides a comprehensive overview of the mechanisms through which this compound influences the immune system, with a particular focus on its impact on T-cell activation and the tumor microenvironment. This document synthesizes key preclinical data, outlines detailed experimental methodologies for investigating its immunomodulatory properties, and visualizes the core signaling pathways involved.

Core Mechanism of Action: FAK/Pyk2 Inhibition

This compound exerts its biological effects primarily through the inhibition of FAK and, to a lesser extent, Pyk2.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors. It is a key regulator of cellular processes such as adhesion, migration, proliferation, and survival.[2] Pyk2, a homolog of FAK, is also involved in these processes and is particularly prominent in hematopoietic cells.[1]

The inhibition of FAK by PF-562271 prevents its autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and MAPK/ERK pathways.[2][3] This disruption of focal adhesion signaling not only impacts tumor cells directly but also has profound effects on the function and trafficking of various immune cells within the tumor microenvironment.

Quantitative Data on Kinase Inhibition and Cellular Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of PF-562271.

ParameterValueCell/SystemReference
FAK IC50 (cell-free) 1.5 nMRecombinant FAK[1]
Pyk2 IC50 (cell-free) 14 nMRecombinant Pyk2[1]
FAK IC50 (cell-based) 5 nMInducible cell-based assay measuring phospho-FAK[1]
FAK Y397 Phosphorylation IC50 10-30 nMFibroblasts, epithelial cells, prostate, ovarian, and pancreatic cancer cells

Immunomodulatory Effects of this compound

The immunomodulatory properties of PF-562271 are multifaceted, impacting both the adaptive and innate immune systems. Key effects have been observed on T-cells and the composition of the tumor microenvironment, particularly macrophages and cancer-associated fibroblasts.

Impact on T-Cell Activation

Preclinical studies have demonstrated that PF-562271 can impair the activation of primary human and mouse CD4+ T-cells. This is a critical consideration for its development as an anti-cancer therapeutic, as T-cell function is central to anti-tumor immunity.

  • Inhibition of T-Cell Receptor (TCR) Signaling: PF-562271 has been shown to inhibit the phosphorylation of key signaling molecules downstream of the TCR, including ZAP-70 and LAT. This leads to a reduction in T-cell proliferation in response to TCR stimulation.

  • Impaired Adhesion and Conjugation: The inhibitor impairs TCR-induced T-cell adhesion to Intercellular Adhesion Molecule-1 (ICAM-1) and reduces the formation of conjugates between T-cells and antigen-presenting cells (APCs).

T_Cell_Signaling_Inhibition cluster_TCR T-Cell Receptor Complex cluster_APC Antigen Presenting Cell cluster_downstream Downstream Signaling TCR TCR FAK FAK TCR->FAK Activation CD3 CD3 MHC MHC-Antigen MHC->TCR Antigen Presentation ZAP70 ZAP-70 LAT LAT ZAP70->LAT Phosphorylation ERK ERK LAT->ERK Activation Proliferation T-Cell Proliferation ERK->Proliferation PF562271 PF-562271 PF562271->FAK Inhibition FAK->ZAP70 Phosphorylation

Figure 1: Inhibition of T-Cell Receptor Signaling by PF-562271.
Modulation of the Tumor Microenvironment

PF-562271 significantly alters the cellular composition of the tumor microenvironment, which is a critical factor in tumor progression and response to therapy.

  • Reduction of Tumor-Associated Macrophages (TAMs): Treatment with PF-562271 has been shown to decrease the infiltration of F4/80-positive macrophages into tumors.[4] This is significant as TAMs, particularly the M2-polarized phenotype, are often associated with tumor promotion, angiogenesis, and immunosuppression.

  • Depletion of Cancer-Associated Fibroblasts (CAFs): The inhibitor also reduces the number of α-SMA-positive CAFs within the tumor stroma. CAFs contribute to the desmoplastic reaction, promote tumor growth and invasion, and can impede the infiltration of cytotoxic immune cells.

TME_Modulation cluster_TME Tumor Microenvironment PF562271 PF-562271 TAMs Tumor-Associated Macrophages (TAMs) PF562271->TAMs Inhibition of Recruitment/Survival CAFs Cancer-Associated Fibroblasts (CAFs) PF562271->CAFs Inhibition of Activation/Proliferation Tumor Tumor Cells Tumor->TAMs Recruitment & Survival Tumor->CAFs Activation & Proliferation TAMs->Tumor Promotion of Growth & Angiogenesis CAFs->Tumor Promotion of Invasion & Metastasis

Figure 2: Modulation of the Tumor Microenvironment by PF-562271.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

FAK Phosphorylation Western Blot

This protocol is designed to determine the direct inhibitory effect of PF-562271 on FAK activation in cancer cells or immune cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., pancreatic cancer cell line Panc-1 or isolated human CD4+ T-cells) in complete medium and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • For T-cells, stimulate with anti-CD3/CD28 antibodies for 15-30 minutes following inhibitor treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FAK (Y397) (e.g., 1:1000 dilution) and total FAK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL detection reagent and image the blot.

Immunohistochemistry for Tumor Microenvironment Analysis

This protocol outlines the procedure for staining tumor tissue sections to visualize and quantify macrophages and cancer-associated fibroblasts.

  • Tissue Preparation:

    • Fix tumor tissues from in vivo studies in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Immunohistochemistry Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

    • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 30 minutes.

    • Incubate the sections with primary antibodies against F4/80 (for macrophages, e.g., 1:200 dilution) or α-SMA (for CAFs, e.g., 1:200 dilution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex for 30 minutes.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification:

    • Capture images of multiple high-power fields per tumor section.

    • Quantify the number of F4/80-positive or α-SMA-positive cells using image analysis software.

CD4+ T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibitory effect of PF-562271 on T-cell proliferation.

  • Cell Preparation and Staining:

    • Isolate CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

    • Resuspend the cells at 1 x 10^6 cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the T-cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4.

    • Acquire the cells on a flow cytometer.

    • Analyze the CFSE fluorescence intensity in the CD4-positive population. Each peak of decreasing fluorescence intensity represents a cell division.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Model WesternBlot FAK Phosphorylation Western Blot end Data Analysis & Interpretation WesternBlot->end TCellAssay T-Cell Proliferation Assay (CFSE) TCellAssay->end IHC Immunohistochemistry (F4/80, α-SMA) IHC->end Xenograft Tumor Xenograft Model Xenograft->IHC start Start start->WesternBlot start->TCellAssay start->Xenograft

Figure 3: General Experimental Workflow for Investigating PF-562271 Immunomodulatory Effects.

Conclusion and Future Directions

This compound, a potent FAK and Pyk2 inhibitor, demonstrates significant immunomodulatory effects in addition to its direct anti-tumor activities. Its ability to impair T-cell activation warrants careful consideration in the design of combination therapies, particularly with immunotherapies that rely on robust T-cell responses. Conversely, its capacity to reduce the infiltration of immunosuppressive TAMs and CAFs into the tumor microenvironment suggests a potential to enhance anti-tumor immunity.

Future research should focus on a more detailed characterization of the impact of PF-562271 on other immune cell subsets, such as dendritic cells, natural killer cells, and myeloid-derived suppressor cells. A comprehensive analysis of the cytokine and chemokine profiles within the tumor microenvironment following treatment would provide further insights into the mechanisms of its immunomodulatory activity. Understanding the complex interplay between the direct anti-tumor and immunomodulatory effects of PF-562271 will be crucial for optimizing its clinical application and developing effective combination strategies for cancer therapy.

References

PF-562271: A Potent Tool for Interrogating FAK Signaling in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease. This has positioned FAK as a compelling target for therapeutic intervention. PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK, and to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). Its high selectivity and oral bioavailability have made it an invaluable tool for researchers studying FAK signaling and a clinical candidate in oncology. This guide provides a comprehensive overview of PF-562271, its mechanism of action, and its application in elucidating FAK signaling pathways, complete with experimental protocols and quantitative data to aid researchers in their study design.

Mechanism of Action and Specificity

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[1] This competitive inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules such as Src family kinases, PI3K, and Grb2.[2][3] The inhibition of FAK Y397 phosphorylation serves as a primary biomarker for target engagement in both preclinical and clinical studies.[2][4]

PF-562271 demonstrates high selectivity for FAK over a wide range of other kinases. While it also inhibits Pyk2, it does so with approximately 10-fold less potency.[1][5] Against a broader panel of kinases, PF-562271 typically exhibits over 100-fold selectivity, with the exception of some cyclin-dependent kinases (CDKs).[1] This specificity makes it a valuable tool for dissecting the specific roles of FAK in complex biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-562271 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-562271

ParameterTargetValueAssay TypeReference
IC50FAK1.5 nMCell-free kinase assay[1][2][5]
IC50Pyk214 nMCell-free kinase assay[2][5]
IC50FAK (phospho-Y397)5 nMInducible cell-based assay[1]
IC50FAK (phospho-Y397)10-30 nMCell-based assay (various cancer cell lines)[2]

Table 2: In Vivo Efficacy and Dosing of PF-562271

Cancer ModelDosing RegimenEffectReference
PC3M-luc-C6 (Prostate) Xenograft25 mg/kg, p.o., BID62% tumor growth inhibition[6]
BxPc3 (Pancreatic) Xenograft50 mg/kg, p.o., BID86% tumor growth inhibition[1]
PC3-M (Prostate) Xenograft50 mg/kg, p.o., BID45% tumor growth inhibition[1]
H125 (Lung) Xenograft25 mg/kg, p.o., BID2-fold greater apoptosis[1]
Pancreatic Ductal Adenocarcinoma (Orthotopic)33 mg/kg, p.o., BIDReduced tumor growth and metastasis[4][7]
Advanced Solid Tumors (Human Phase I)125 mg, p.o., BID with foodMaximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)[8][9]

FAK Signaling Pathways Modulated by PF-562271

FAK acts as a central hub in integrin- and growth factor-mediated signaling. Upon activation, FAK initiates a cascade of downstream events that regulate key cellular processes. PF-562271, by inhibiting FAK, effectively dampens these signaling outputs.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK pY397 pY397 FAK->pY397 Autophosphorylation Migration Migration FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis PF562271 PF-562271 PF562271->FAK Src Src pY397->Src PI3K PI3K pY397->PI3K Grb2_SOS Grb2/SOS pY397->Grb2_SOS Src->FAK Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Kinase_Assay_Workflow Start Start Recombinant_FAK Recombinant FAK Kinase Start->Recombinant_FAK PF562271_Dilutions PF-562271 Serial Dilutions Start->PF562271_Dilutions Incubate Incubate FAK with PF-562271 Recombinant_FAK->Incubate PF562271_Dilutions->Incubate Add_Substrate Add ATP and Peptide Substrate (e.g., poly(Glu, Tyr)) Incubate->Add_Substrate Kinase_Reaction Kinase Reaction Add_Substrate->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Detection Detect Phosphorylated Substrate (e.g., ELISA, Radiometric Assay) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End In_Vivo_Study_Workflow Start Start Tumor_Model Establish Tumor Model (e.g., Xenograft, Orthotopic) Start->Tumor_Model Randomization Randomize Animals into Treatment Groups Tumor_Model->Randomization Treatment Administer PF-562271 (e.g., 25-50 mg/kg, p.o., BID) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers, Imaging) and Animal Health Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic (PD) Analysis (e.g., pFAK Immunohistochemistry) Tissue_Collection->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tissue_Collection->Efficacy_Analysis End End PD_Analysis->End Efficacy_Analysis->End

References

Methodological & Application

Application Notes and Protocols: PF-562271 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a critical mediator of signal transduction from integrins and growth factor receptors, FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[3][4] Its upregulation is observed in numerous cancer types, making it a compelling target for therapeutic intervention. PF-562271 inhibits FAK autophosphorylation at Tyrosine 397 (Y397), a critical step in the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK cascades.[3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on the kinase and its substrates. This blockade of catalytic activity leads to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. The compound has demonstrated high selectivity for FAK and Pyk2 over a wide range of other kinases.[5]

Quantitative Data Summary

The inhibitory activity of PF-562271 has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: In Vitro Inhibitory Activity of PF-562271

TargetAssay TypeIC50 (nM)Reference
FAKCell-free kinase assay1.5[1]
Pyk2Cell-free kinase assay14
FAKCell-based phospho-assay5[1][2][6]

Table 2: Selectivity Profile of PF-562271 against other Kinases

KinaseIC50 (nM)
CDK2/Cyclin E30
CDK1/Cyclin B58

Note: Data compiled from multiple sources. Values may vary depending on experimental conditions.

Experimental Protocols

Preparation of this compound for In Vitro Assays

Proper handling and preparation of this compound are crucial for reproducible results.

  • Storage: Store the solid compound at -20°C.[7]

  • Solubility: this compound is highly soluble in DMSO (≥26.35 mg/mL) but is insoluble in water and ethanol.[7]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Gentle warming can aid dissolution.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C. Long-term storage of solutions is not recommended.[7]

  • Working Solution Preparation:

    • For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: In Vitro FAK Kinase Activity Assay

This enzyme-linked immunosorbent assay (ELISA)-based protocol measures the direct inhibitory effect of PF-562271 on the enzymatic activity of recombinant FAK.

Materials:

  • Recombinant human FAK (activated kinase domain, e.g., amino acids 410-689)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)[5]

  • This compound

  • Anti-phosphotyrosine antibody (e.g., PY20)

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating the Plate: Coat a 96-well microplate with 10 µ g/well of Poly(Glu, Tyr) substrate. Incubate overnight at 4°C. Wash three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration is 1 µM with 1/2-log dilutions.[5]

  • Kinase Reaction: a. To each well, add the diluted this compound. b. Add the recombinant FAK enzyme. c. Initiate the kinase reaction by adding 50 µM ATP. d. The total reaction volume should be consistent in all wells. e. Incubate for 15-30 minutes at room temperature.

  • Detection: a. Wash the plate three times with wash buffer. b. Add the anti-phosphotyrosine primary antibody to each well and incubate for 1 hour at room temperature. c. Wash the plate three times. d. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash the plate five times.

  • Signal Development and Measurement: a. Add TMB substrate to each well and incubate in the dark for 15-30 minutes. b. Stop the reaction by adding the stop solution. c. Read the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of PF-562271 relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based FAK Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the inhibition of FAK autophosphorylation at Y397 in intact cells.

Materials:

  • Human cancer cell line with detectable FAK expression (e.g., PC-3, BT474, BxPc3)[5]

  • Cell culture medium and supplements

  • This compound

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching solution (e.g., 1% H2O2 in PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-FAK (Y397)

  • Primary antibody against total FAK

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for sub-confluent growth after 24-48 hours.

  • Compound Treatment: a. After cell attachment, starve the cells in a serum-free medium for 12-24 hours. b. Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-4 hours).

  • Cell Fixation and Permeabilization: a. Remove the culture medium and fix the cells with the fixing solution for 20 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Detection: a. Quench endogenous peroxidase activity with quenching solution for 20 minutes. b. Wash three times with PBS. c. Block non-specific binding with blocking buffer for 1 hour. d. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK (in separate wells) overnight at 4°C. e. Wash three times with wash buffer. f. Incubate with HRP-conjugated secondary antibody for 1 hour. g. Wash five times.

  • Signal Development and Measurement: a. Add TMB substrate and incubate in the dark for 15-30 minutes. b. Stop the reaction with the stop solution. c. Read the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-FAK signal to the total FAK signal for each treatment. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay

This protocol measures the effect of PF-562271 on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.[5]

  • Cell Fixation: a. After the incubation period, gently add cold 10% TCA to each well to fix the cells. b. Incubate at 4°C for 1 hour.

  • Staining: a. Discard the TCA and wash the plates five times with water. b. Air dry the plates completely. c. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye. b. Air dry the plates completely.

  • Solubilization and Absorbance Measurement: a. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 5-10 minutes. c. Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Protocol 4: Western Blot Analysis of FAK Phosphorylation

This protocol is used to visualize the inhibition of FAK phosphorylation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against phospho-FAK (Y397)

  • Primary antibody against total FAK

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates or larger culture dishes. b. Treat the cells with this compound as described in the cell-based assay. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells and collect the lysate. e. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (phospho-FAK, total FAK, or loading control) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FAK signal to the total FAK and/or the loading control.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment & Activation PI3K PI3K pFAK_Y397->PI3K Grb2_Sos Grb2/Sos pFAK_Y397->Grb2_Sos Src->pFAK_Y397 Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Ras Ras Grb2_Sos->Ras MAPK_ERK MAPK/ERK Ras->MAPK_ERK MAPK_ERK->Proliferation PF562271 PF-562271 PF562271->FAK Inhibition Experimental_Workflow start Start prep_compound Prepare PF-562271 Stock & Working Solutions start->prep_compound treat_cells Treat Cells with PF-562271 Dilutions prep_compound->treat_cells seed_cells Seed Cells in Microplate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., SRB, ELISA, Western Blot) incubate->assay measure Measure Signal (Absorbance, Luminescence, etc.) assay->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

References

Application Notes and Protocols for the Dissolution and Use of PF-562271 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a key target in cancer research and drug development.[6] These application notes provide detailed protocols for the proper dissolution, storage, and application of this compound in cell culture experiments.

Chemical Properties and Solubility

A summary of the key chemical and solubility properties of this compound is presented in the table below. It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce the solubility of the compound.[1][2][3]

PropertyValueReference(s)
Molecular Weight 543.95 g/mol [3]
Form Solid powder[7]
Solubility in DMSO 100 mg/mL (183.84 mM)[3][8]
Solubility in Water Insoluble[8][9]
Solubility in Ethanol Insoluble[7][9]

Storage and Stability

Proper storage is critical to maintain the activity and stability of this compound.

FormStorage TemperatureShelf LifeReference(s)
Solid Powder -20°C3 years[2][3]
Stock Solution -80°C1 year[2][3][4]
(in DMSO) -20°C1 month[2][3]

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3][4]

Mechanism of Action and Signaling Pathway

PF-562271 acts as an ATP-competitive inhibitor of FAK.[1][3][10] By binding to the ATP pocket of the FAK kinase domain, it prevents the phosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules like Src, PI3K, and MAPK.[6] This inhibition ultimately disrupts signaling pathways that regulate cell migration, proliferation, and survival. PF-562271 also shows inhibitory activity against Pyk2, a FAK-related kinase.[4][5][11]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins FAK FAK ECM->FAK Activation pY397 FAK (pY397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pY397->Downstream Src->pY397 Further Phosphorylation Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response PF562271 PF-562271 HCl PF562271->FAK Inhibition

Figure 1. FAK Signaling Pathway and Inhibition by PF-562271 HCl.

Experimental Protocols

5.1. Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.44 mg of this compound (MW: 543.95 g/mol ) in 1 mL of anhydrous DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.[9]

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][3][4]

5.2. Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment. The effective concentration can range from nanomolar to low micromolar, depending on the cell line and assay. For example, IC50 values for inhibition of cell growth are often in the low micromolar range.[2][4]

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.

  • Add the final working solution to your cell cultures and incubate for the desired duration.

5.3. Example Experimental Workflow: Cell Proliferation Assay

The following workflow outlines a typical cell proliferation assay using this compound.

Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Prepare Prepare serial dilutions of PF-562271 HCl in media Incubate1->Prepare Treat Treat cells with PF-562271 HCl and vehicle control (DMSO) Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform cell viability assay (e.g., MTT, SRB) Incubate2->Assay Analyze Analyze data and calculate IC50 Assay->Analyze End End Analyze->End

Figure 2. Experimental workflow for a cell proliferation assay.

Reported Biological Activities and Concentrations

The following table summarizes some reported in vitro activities of PF-562271. These values can serve as a starting point for designing experiments.

Assay TypeCell Line/SystemIC50 / ConcentrationEffectReference(s)
FAK Kinase Assay (cell-free) Recombinant FAK1.5 nMInhibition of FAK kinase activity[1][2][3]
Pyk2 Kinase Assay (cell-free) Recombinant Pyk213-14 nMInhibition of Pyk2 kinase activity[2][10]
Phospho-FAK Assay Inducible cell-based5 nMInhibition of FAK phosphorylation[1][3]
Cell Proliferation PC3-M (prostate)3.3 µMG1 cell cycle arrest[1][3][8]
Cell Proliferation Ewing sarcoma lines~2.4 µMImpaired cell viability[4]
Angiogenesis Chicken CAM assay1 nMBlocked bFGF-stimulated angiogenesis[1][3][8]
Cell Invasion A431 (skin) in collagen250 nMComplete inhibition of collective cell invasion[1][3][8]

References

Application Notes and Protocols for PF-562271 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] As a critical mediator of cell adhesion, migration, proliferation, and survival, FAK is a key therapeutic target in oncology.[4] PF-562271 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of FAK at Tyrosine 397 (Y397) and subsequently inhibiting downstream signaling pathways.[5][6][7] These application notes provide a comprehensive overview of the use of PF-562271 in various cell-based assays, including recommended working concentrations and detailed experimental protocols.

Mechanism of Action

PF-562271 binds to the ATP-binding pocket of FAK and Pyk2, preventing their catalytic activity.[2] This inhibition disrupts key cellular processes by modulating downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are crucial for cell growth, proliferation, and survival.[1][8]

cluster_input Upstream Activators cluster_core Core Inhibition cluster_downstream Downstream Signaling Pathways Integrins Integrins FAK FAK Integrins->FAK GFR Growth Factor Receptors (e.g., EGFR, VEGFR) GFR->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Migration FAK->Migration Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK Ras->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle ERK->Proliferation cluster_workflow SRB Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with PF-562271 (e.g., 48-72h) A->B C 3. Fix with cold 10% TCA (1h, 4°C) B->C D 4. Wash with water and air dry C->D E 5. Stain with 0.4% SRB (30 min, RT) D->E F 6. Wash with 1% acetic acid and air dry E->F G 7. Solubilize with 10 mM Tris base F->G H 8. Read Absorbance at 510-570 nm G->H cluster_workflow Wound Healing Assay Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add medium with PF-562271 C->D E 5. Image at T=0 D->E F 6. Incubate and image at time intervals E->F G 7. Analyze wound closure over time F->G

References

Application Notes and Protocols for In Vivo Dosing of PF-562271 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in various mouse models of cancer. The protocols and data presented are compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

PF-562271 is an ATP-competitive, reversible inhibitor of FAK and the related Proline-rich tyrosine kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways downstream of integrins and growth factor receptors, regulating cell survival, proliferation, migration, and invasion.[5][6] By inhibiting FAK phosphorylation, PF-562271 disrupts these oncogenic signaling cascades, leading to antitumor activity.[3][5][7]

In Vivo Dosing and Efficacy in Mouse Xenograft Models

Oral administration of PF-562271 has demonstrated significant dose-dependent tumor growth inhibition in a variety of human subcutaneous xenograft models in mice.[3][8] The compound is generally well-tolerated, with studies reporting no significant weight loss, morbidity, or mortality at effective doses.[3][9]

Table 1: Summary of In Vivo Efficacy of PF-562271 in Mouse Xenograft Models
Tumor ModelMouse StrainDosage and ScheduleKey OutcomesReference
PC3M-luc-C6 (Prostate)Athymic Nude25 mg/kg, p.o., BID, 5 days/week for 2 weeks62% tumor growth inhibition.[6][9][6][9]
PC3-M (Prostate)Athymic Female50 mg/kg, p.o., BID45% tumor growth inhibition.[1][10][1][10]
BxPc3 (Pancreatic)Athymic Female50 mg/kg, p.o., BID86% tumor growth inhibition.[1][10][1][10]
MPanc-96 & MAD08-608 (Pancreatic)Orthotopic Mouse Model33 mg/kg, p.o., BIDReduced tumor growth, invasion, and metastasis.[7][7]
H125 (Lung)Not Specified25 mg/kg, p.o., BID for 10 days44% tumor growth inhibition; 2-fold increase in apoptosis.[11][11]
H125 (Lung)Not Specified50 mg/kg, p.o., BID for 10 days67% tumor growth inhibition.[11][11]
U87MG (Glioblastoma)Athymic Female< 33 mg/kg, p.o.Dose- and time-dependent inhibition of FAK phosphorylation.[1][10][11][1][10][11]

p.o. = oral administration; BID = twice daily

Experimental Protocols

Preparation of this compound for Oral Administration

A common vehicle for the oral gavage of PF-562271 in mice is a formulation containing PEG300, Tween 80, and water.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O)

Protocol:

  • Prepare a stock solution of PF-562271 in DMSO (e.g., 100 mg/mL).[10]

  • To prepare a 1 mL working solution, add 50 μL of the clarified DMSO stock solution to 400 μL of PEG300.[1][10]

  • Mix thoroughly until the solution is clear.

  • Add 50 μL of Tween 80 to the mixture and mix until clear.[1][10]

  • Add 500 μL of ddH₂O to bring the final volume to 1 mL.[1][10]

  • The final solution should be used immediately for optimal results.[1][10]

Tumor Xenograft Implantation and Dosing

Animal Models:

  • Athymic nude mice are commonly used for subcutaneous xenograft models.[1][8][10]

Protocol:

  • Human tumor cells (e.g., PC3M-luc-C6, BxPc3) are cultured under standard conditions.

  • Exponentially growing cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).[11]

  • Inject 1 x 10⁶ cells in a volume of 100-200 μL subcutaneously into the flank of each mouse.[9][11]

  • Allow tumors to establish and reach a palpable size (e.g., ~150 mm³).[11]

  • Randomize mice into treatment and vehicle control groups.

  • Administer PF-562271 or vehicle via oral gavage according to the desired dosage and schedule (e.g., 25 mg/kg, twice daily).[9]

  • Monitor animal body weight and tumor volume regularly (e.g., every 2 days).[11] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]

Pharmacodynamic and Biomarker Analysis

The efficacy of PF-562271 is associated with the inhibition of FAK phosphorylation in tumor tissue.

Table 2: Pharmacodynamic Effects of PF-562271
ParameterMouse ModelDosageEffectReference
FAK PhosphorylationU87MG-bearing mice< 33 mg/kg, p.o.Dose- and time-dependent inhibition.[1][10][11][1][10][11]
FAK PhosphorylationTumor-bearing miceSingle 33 mg/kg, p.o. dose>50% inhibition sustained for >4 hours.[3][3]
Apoptosis (TUNEL staining)H125 xenografts25 mg/kg, BID for 3 days2-fold greater apoptosis in treated tumors.[11][11]

Signaling Pathway and Experimental Workflow

PF-562271 Signaling Pathway Inhibition

FAK_Inhibition_Pathway cluster_upstream Upstream Activation cluster_FAK FAK Signaling Complex cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK GFRs Growth Factor Receptors GFRs->FAK Src Src FAK->Src autophosphorylation (Y397) creates Src binding site Proliferation Cell Proliferation (e.g., via ERK) FAK->Proliferation Survival Cell Survival (e.g., via Akt) FAK->Survival Migration Cell Migration & Invasion FAK->Migration Src->FAK further phosphorylation PF562271 PF-562271 PF562271->FAK Inhibition of ATP-binding

Caption: Inhibition of the FAK signaling pathway by PF-562271.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow A 1. Cell Culture (e.g., PC3M-luc-C6) B 2. Subcutaneous Injection into Mice A->B C 3. Tumor Growth & Measurement B->C D 4. Randomization into Treatment & Control Groups C->D E 5. Oral Administration (PF-562271 or Vehicle) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (e.g., Tumor Excision, Biomarker Analysis) F->G

Caption: Workflow for a typical in vivo xenograft study with PF-562271.

References

Preparing PF-562271 HCl Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of PF-562271 HCl, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] Included are key physicochemical properties, a step-by-step preparation protocol, and diagrams illustrating the experimental workflow and the FAK signaling pathway. Adherence to this protocol will support the accurate and reproducible use of PF-562271 HCl in pre-clinical research and drug development applications.

Introduction

PF-562271 HCl is a hydrochloride salt of PF-562271, an ATP-competitive and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With IC50 values of 1.5 nM and 14 nM for FAK and Pyk2 respectively, it demonstrates high potency and selectivity.[1][4][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[6][7][8] Dysregulation of the FAK signaling pathway is implicated in cancer progression and metastasis, making it a key target for therapeutic intervention.[8][9][10] Accurate preparation of PF-562271 HCl stock solutions is critical for reliable in vitro and in vivo experimental outcomes. DMSO is a common solvent for this compound, though careful technique is required to achieve desired concentrations.[1][2]

Physicochemical Properties and Inhibitory Concentrations

A summary of the quantitative data for PF-562271 HCl is presented in the table below for easy reference.

PropertyValue
Molecular Weight 543.95 g/mol [1][11]
Chemical Formula C₂₁H₂₁ClF₃N₇O₃S[11]
Appearance Solid powder[11]
Solubility in DMSO ≥26.35 mg/mL (with gentle warming)[12]
100 mg/mL (183.84 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
IC50 (FAK) 1.5 nM[1][2][4]
IC50 (Pyk2) 13-14 nM[1][4][5]
Cell-based IC50 (pFAK) 5 nM[1]

Experimental Protocol: Preparation of a 10 mM PF-562271 HCl Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of PF-562271 HCl in DMSO.

Materials:

  • PF-562271 HCl (solid powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block set to 37°C

  • Ultrasonic bath (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming the Solvent: Warm the DMSO to 37°C to aid in the dissolution of PF-562271 HCl.

  • Weighing the Compound: Carefully weigh the desired amount of PF-562271 HCl powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of PF-562271 HCl (Molecular Weight = 543.95 g/mol ).

  • Dissolution:

    • Add the pre-warmed DMSO to the vial containing the PF-562271 HCl powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, incubate the vial at 37°C for 10-15 minutes, with intermittent vortexing.

    • For difficult-to-dissolve batches, a brief sonication in an ultrasonic bath can be beneficial.[2]

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[11][13]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_start Start cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps cluster_end End start Start weigh Weigh PF-562271 HCl start->weigh prewarm Pre-warm DMSO to 37°C start->prewarm add_dmso Add DMSO to PF-562271 HCl weigh->add_dmso prewarm->add_dmso vortex Vortex vigorously add_dmso->vortex heat Incubate at 37°C if needed vortex->heat sonicate Sonicate if needed heat->sonicate sterilize Filter sterilize (optional) sonicate->sterilize aliquot Aliquot into single-use volumes sterilize->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing PF-562271 HCl stock solution.

FAK Signaling Pathway and Inhibition by PF-562271

FAK_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Cell_Responses Cell Proliferation, Survival, Migration p130Cas->Cell_Responses ERK ERK Grb2->ERK Akt Akt PI3K->Akt Akt->Cell_Responses ERK->Cell_Responses PF562271 PF-562271 HCl PF562271->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

References

Application Notes and Protocols for PF-562271 Inhibition of FAK Phosphorylation at Tyr397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the small molecule inhibitor PF-562271 to analyze the phosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397 (p-FAK Tyr397) via Western blot. PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK, with a secondary activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Understanding the cellular effects of PF-562271 on FAK signaling is crucial for research in oncology, cell migration, and angiogenesis.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrin clustering and growth factor receptors. A key activation event for FAK is its autophosphorylation at Tyr397.[4][5] This phosphorylation creates a binding site for the SH2 domain of Src family kinases, leading to the formation of a signaling complex that activates downstream pathways, including PI3K/Akt and MAPK, which are critical for cell survival, proliferation, migration, and adhesion.[2][4][5] Due to its role in promoting tumorigenesis and metastasis, FAK is a significant target in cancer therapy.[6][7] PF-562271 effectively inhibits this autophosphorylation step, thereby blocking downstream signaling.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FAK signaling pathway and the experimental workflow for assessing the inhibitory effect of PF-562271.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation ECM ECM ECM->Integrin Binding pFAK_Y397 p-FAK (Tyr397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment & Activation Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) Src->Downstream_Signaling PF562271 PF-562271 PF562271->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with PF-562271 Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-p-FAK Tyr397) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis & Normalization Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-FAK (Tyr397).

Quantitative Data Summary

PF-562271 inhibits FAK autophosphorylation in a dose-dependent manner. The following table summarizes key quantitative data for PF-562271.

ParameterValueCell Line/System
IC50 (FAK, cell-free)1.5 nMCell-free assay
IC50 (Pyk2, cell-free)14 nMCell-free assay
IC50 (p-FAK, cell-based)5 nMInducible cell-based assay

Note: IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture and Treatment with PF-562271
  • Cell Seeding : Plate the cells of interest in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency in their recommended complete growth medium.

  • Inhibitor Preparation : Prepare a stock solution of PF-562271 in DMSO. Further dilute the stock solution in serum-free or complete medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM) to determine the optimal concentration for your cell line.

  • Treatment : Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of PF-562271. Include a vehicle control (DMSO) at the same final concentration as in the highest PF-562271 treatment.

  • Incubation : Incubate the cells for a predetermined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.

Western Blot Protocol for p-FAK (Tyr397)
  • Cell Lysis :

    • After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE :

    • Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

    • Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved. FAK has an approximate molecular weight of 125 kDa.[8]

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting :

    • Blocking : Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for p-FAK (Tyr397) (e.g., rabbit monoclonal or polyclonal) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. A typical dilution is 1:1000.

    • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.

    • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis :

    • Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total FAK and a loading control protein such as β-actin or GAPDH.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the p-FAK (Tyr397) signal to the total FAK signal, and subsequently to the loading control signal, for accurate quantification of the inhibitory effect of PF-562271.

References

Application Notes and Protocols: Utilizing PF-562271 for Wound-Healing and Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PF-562271, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), in wound-healing and cell migration assays. PF-562271 also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately tenfold lower potency.[1] Understanding the impact of this small molecule on cell motility is crucial for research in oncology, fibrosis, and inflammatory diseases.

Background:

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its activation is a critical step in the regulation of cell adhesion, proliferation, survival, and migration.[3] Overexpression and hyperactivity of FAK are frequently observed in various cancers and are associated with increased metastasis and poor prognosis.[4][5] PF-562271 selectively targets FAK, preventing its autophosphorylation at Tyrosine 397 (Y397), a key event for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and ERK.[2][4][5] By inhibiting FAK, PF-562271 effectively disrupts the cellular machinery required for migration and invasion, making it a valuable tool for studying these processes and a potential therapeutic agent.[4][5][6]

Data Summary

The following tables summarize the in vitro potency of PF-562271 and its observed effects on cell migration in various cell lines.

Table 1: In Vitro Potency of PF-562271

TargetIC50Reference
FAK1.5 nM[1]
Pyk2~15 nM[1]
p-FAK (in cells)5 nM

Table 2: Effects of PF-562271 on Cell Migration and Invasion

Cell LineAssay TypeConcentrationObserved EffectReference
MPanc-96 (Pancreatic Cancer)Transwell Migration (IGF-I stimulated)0.1 µMSignificant decrease in migration[4][5]
MPanc-96 (Pancreatic Cancer)Transwell Migration (Collagen-I stimulated)0.1 µMSignificant reduction in haptotactic migration[4][5]
MPanc-96 (Pancreatic Cancer)Transwell Invasion (Serum stimulated)0.1 µMSignificant inhibition of invasion[4][5]
HT29 (Colorectal Cancer)Wound Healing Assay5 µMReduced migration distance[6]
RKO (Colorectal Cancer)Wound Healing Assay5 µMReduced migration distance[6]
A431 (Epidermoid Carcinoma)3D Collagen Invasion1 µMComplete inhibition of collective cell invasion[7]

Signaling Pathway and Experimental Workflow Diagrams

FAK_Signaling_Pathway cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Proteins (e.g., Collagen, Fibronectin) Integrins Integrins ECM->Integrins Binding FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K Src->FAK ERK ERK Src->ERK Akt Akt PI3K->Akt CellMigration Cell Migration & Invasion Akt->CellMigration ERK->CellMigration PF562271 PF-562271 PF562271->FAK Inhibition

FAK signaling pathway and the inhibitory action of PF-562271.

Wound_Healing_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove debris and add medium with PF-562271 or vehicle B->C D 4. Image at Time 0 C->D E 5. Incubate and acquire images at regular intervals (e.g., 6, 12, 24h) D->E F 6. Measure scratch area/ width and calculate percent wound closure E->F

Experimental workflow for a wound-healing (scratch) assay.

Transwell_Migration_Assay_Workflow A 1. Add chemoattractant to the lower chamber B 2. Place Transwell insert (optional: coated with ECM for invasion assay) A->B C 3. Seed cells (pre-treated with PF-562271 or vehicle) in the upper chamber B->C D 4. Incubate for an appropriate duration (e.g., 6-24h) C->D E 5. Remove non-migrated cells from the upper surface D->E F 6. Fix, stain, and count migrated cells on the lower surface of the membrane E->F

Workflow for a Transwell cell migration/invasion assay.

Experimental Protocols

A. Preparation of PF-562271 Stock Solution
  • Reconstitution: PF-562271 is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, prepare fresh dilutions of PF-562271 from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

B. Wound-Healing (Scratch) Assay

This assay is suitable for studying collective cell migration in a two-dimensional (2D) context.

Materials:

  • Cells of interest (e.g., HT29, RKO)

  • 12- or 24-well tissue culture plates

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • PF-562271 stock solution

  • Phosphate-buffered saline (PBS)

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Wound: Gently and steadily create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip. A cross-shaped scratch can also be made.

  • Washing: Carefully wash the wells with PBS to remove any detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of PF-562271 (e.g., 0.1 µM, 1 µM, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest PF-562271 treatment.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. It is crucial to have reference points on the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Imaging (Time Points): Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Scratch Area - Scratch Area at T) / Initial Scratch Area ] x 100

    • Compare the rate of wound closure between PF-562271-treated and control groups.

C. Transwell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic migration of cells through a porous membrane.

Materials:

  • Cells of interest (e.g., MPanc-96)

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • 24-well tissue culture plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS, specific growth factors like IGF-I)

  • PF-562271 stock solution

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

Procedure:

  • Preparation of Lower Chamber: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration as needed (e.g., 1 x 10⁵ cells/mL).

  • Treatment: Pre-incubate the cell suspension with various concentrations of PF-562271 or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a duration appropriate for the cell type (typically 6-24 hours) at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

    • Gently wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a staining solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification:

    • Image the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view.

    • Calculate the average number of migrated cells per field for each condition.

D. Transwell Invasion Assay

This assay is a modification of the migration assay and measures the ability of cells to invade through a layer of extracellular matrix (ECM).

Procedure:

The protocol is similar to the Transwell Migration Assay with the following key difference:

  • Coating the Insert: Before seeding the cells, the upper surface of the Transwell membrane is coated with a thin layer of a basement membrane extract, such as Matrigel. The Matrigel is typically diluted in cold, serum-free medium and allowed to solidify in the incubator before adding the cells. The rest of the steps for cell treatment, incubation, and analysis are the same as for the migration assay.

PF-562271 is a valuable pharmacological tool for investigating the role of FAK in cell migration and invasion. The protocols outlined above provide a framework for conducting robust and reproducible wound-healing and Transwell assays. Researchers should optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for their specific cell type and experimental question. Careful execution of these assays, coupled with quantitative data analysis, will yield valuable insights into the mechanisms of cell motility and the therapeutic potential of FAK inhibition.

References

PF-562271 Hydrochloride: Application Notes and Protocols for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the structurally related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, and survival. Upregulation of FAK is frequently observed in various human cancers and is associated with tumor progression and metastasis. A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels from pre-existing ones. PF-562271 has emerged as a valuable tool for investigating the role of FAK in angiogenesis and as a potential anti-angiogenic therapeutic agent.

These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, key in vitro and in vivo experimental protocols, and a summary of its inhibitory effects.

Mechanism of Action in Angiogenesis

PF-562271 exerts its anti-angiogenic effects primarily through the inhibition of FAK signaling. FAK is a central signaling hub that integrates signals from various sources, including Vascular Endothelial Growth Factor Receptors (VEGFRs), to promote endothelial cell migration, proliferation, and tube formation.

The key mechanism involves the FAK-VEGFR2 signaling axis. Inhibition of FAK by PF-562271 leads to a downstream reduction in the expression and phosphorylation of VEGFR2, a key receptor in angiogenesis.[2] This, in turn, suppresses the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[2] By disrupting this pathway, PF-562271 effectively inhibits the key steps of angiogenesis.

Figure 1: Simplified signaling pathway of FAK in angiogenesis and the inhibitory action of PF-562271.

Quantitative Data Summary

The inhibitory activity of PF-562271 has been quantified in various assays. The following tables summarize key data for easy comparison.

Table 1: In Vitro Inhibitory Activity of PF-562271

TargetAssay TypeIC50 (nM)Reference
FAKCell-free kinase assay1.5[1][3]
Pyk2Cell-free kinase assay13-14[3][4]
p-FAKCell-based assay5[1][3]
CDKs (cdk2/E, cdk5/p35, cdk1/B, cdk3/E)Recombinant enzyme assays30-120[3]

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of PF-562271

Cancer Cell LineXenograft ModelDosageTumor Growth InhibitionReference
BxPc3 (Pancreatic)Mouse50 mg/kg p.o. bid86%[1]
PC3-M (Prostate)Mouse50 mg/kg p.o. bid45%[1]
PC3M-luc-C6 (Prostate)Mouse (subcutaneous)25 mg/kg p.o. bid62%[1]
H125 (Lung)Mouse25 mg/kg bid-[1]
MDA-MB-231 (Breast)Rat (tibia)5 mg/kg oralSignificant decrease[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of PF-562271 are provided below.

In Vitro Angiogenesis Assays

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.

Tube_Formation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_plate Coat 96-well plate with Matrigel seed_cells Seed cells onto Matrigel prep_plate->seed_cells prep_cells Prepare endothelial cell suspension (e.g., HUVECs) prep_cells->seed_cells add_pf Add PF-562271 at desired concentrations seed_cells->add_pf incubate Incubate for 4-18 hours at 37°C, 5% CO2 add_pf->incubate visualize Visualize tube formation (Microscopy) incubate->visualize quantify Quantify tube length, branches, and nodes visualize->quantify

Figure 2: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) or other endothelial cells to 70-80% confluency. Harvest the cells using trypsin and resuspend them in serum-free or low-serum medium.

  • Cell Seeding: Seed the endothelial cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well in a volume of 100 µL.

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound" or "scratch".

Protocol:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the medium with fresh low-serum medium containing different concentrations of PF-562271 or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope. Mark the position to ensure the same field is imaged at subsequent time points.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration. Calculate the percentage of wound closure relative to the initial wound area.

3. Transwell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic migration of endothelial cells through a porous membrane.

Protocol:

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF or 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend endothelial cells in serum-free medium. Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Treatment: Add PF-562271 at desired concentrations to the upper chamber along with the cells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-24 hours.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.

  • Quantification: Count the number of stained, migrated cells in several microscopic fields.

In Vivo Angiogenesis Assay

Tumor Xenograft Model

This in vivo model is used to assess the effect of PF-562271 on tumor growth and angiogenesis in a living organism.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment_monitoring Treatment & Monitoring cluster_analysis_vivo Analysis implant_cells Subcutaneous injection of cancer cells into nude mice tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_pf Administer PF-562271 (e.g., oral gavage) randomize->administer_pf measure_tumor Monitor tumor volume and body weight regularly administer_pf->measure_tumor euthanize Euthanize mice at end of study measure_tumor->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor ihc Immunohistochemical analysis of tumor sections (e.g., CD31) excise_tumor->ihc

References

Application Notes and Protocols: PF-562271 in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the use of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the related proline-rich tyrosine kinase 2 (Pyk2), in a pancreatic cancer orthotopic xenograft model. The provided methodologies and data summaries are based on established preclinical studies demonstrating the efficacy of PF-562271 in reducing tumor growth, metastasis, and modulating the tumor microenvironment. This document is intended to guide researchers in the design and execution of similar in vivo studies to evaluate FAK inhibitors in pancreatic ductal adenocarcinoma (PDA).

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell proliferation, survival, migration, and invasion.[1][2] Upregulation of FAK is observed in various cancers, including pancreatic cancer, where it correlates with poor prognosis and tumor size.[1] PF-562271 is an ATP-competitive small molecule inhibitor of FAK and Pyk2 with IC50 values of 1.5 nM and 14 nM, respectively.[1][2][3][4] Preclinical studies have shown that PF-562271 effectively inhibits FAK phosphorylation, leading to reduced tumor growth and metastasis in pancreatic cancer models.[1][5] This document outlines the protocol for evaluating the anti-tumor activity of PF-562271 in an orthotopic pancreatic cancer xenograft model.

Signaling Pathway of FAK Inhibition by PF-562271

FAK_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cellular Response Integrins Integrins FAK FAK Integrins->FAK activates Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds Growth_Factors Growth_Factors Growth_Factors->Growth_Factor_Receptors binds p_FAK p-FAK (Y397) FAK->p_FAK autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_FAK->Downstream_Signaling activates Pyk2 Pyk2 Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival Migration_Invasion Migration / Invasion Downstream_Signaling->Migration_Invasion PF_562271 PF-562271 PF_562271->FAK inhibits PF_562271->Pyk2 inhibits

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental Protocols

Cell Culture
  • Cell Lines: Human pancreatic ductal adenocarcinoma (PDA) cell lines such as MPanc-96 or patient-derived MAD08-608 cells can be used.[1]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Orthotopic Pancreatic Cancer Xenograft Model Establishment
  • Animals: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.

  • Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a small incision on the left flank to expose the pancreas.

    • For cell line-derived xenografts (e.g., MPanc-96), inject approximately 50 μL of a single-cell suspension (1 x 10^6 cells) into the pancreatic parenchyma.[1]

    • For patient-derived xenografts (e.g., MAD08-608), suture a small (1 mm³) tumor fragment onto the pancreas.[1][6]

    • Gently reposition the pancreas back into the abdominal cavity and close the incision with sutures.

    • Monitor the animals for post-operative recovery.

Dosing and Administration
  • PF-562271:

    • Dosage: 33 mg/kg body weight.[1][2]

    • Administration: Administer twice daily via oral gavage.[1][2]

    • Vehicle: Formulate in a suitable vehicle such as 0.5% methylcellulose.[7]

  • Gemcitabine (as a comparator):

    • Dosage: 10 mg/kg body weight.[1]

    • Administration: Administer twice weekly via intraperitoneal (i.p.) injection.[1]

  • Treatment Schedule:

    • Randomize mice into treatment groups (e.g., Vehicle control, PF-562271, Gemcitabine, Combination).

    • Initiate treatment on day 7 post-tumor cell implantation.[1]

    • Continue treatment for a predefined period (e.g., 21 or 35 days).[1]

Assessment of Tumor Growth and Metastasis
  • Tumor Volume Measurement: Monitor tumor growth using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or high-frequency ultrasound.[1][8]

  • Metastasis Assessment: At the end of the study, sacrifice the animals and perform a necropsy. Examine organs such as the liver and peritoneum for the presence of metastases.[1]

Pharmacodynamic Analysis
  • Tissue Collection: Collect tumor tissues at the end of the study.

  • Western Blotting: To confirm the inhibition of FAK activity, perform Western blot analysis on tumor lysates using antibodies against total FAK and phosphorylated FAK (Y397).[1]

  • Immunohistochemistry (IHC):

    • Assess cell proliferation using an antibody against Ki67.

    • Evaluate the tumor microenvironment by staining for markers of macrophages (e.g., F4/80) and cancer-associated fibroblasts (e.g., α-SMA).[1]

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Pancreatic Cancer Cell Culture Xenograft_Establishment 2. Orthotopic Xenograft Model Establishment Cell_Culture->Xenograft_Establishment Randomization 3. Randomization of Mice into Treatment Groups Xenograft_Establishment->Randomization Treatment 4. Treatment Administration (PF-562271 / Vehicle) Randomization->Treatment Monitoring 5. Tumor Growth Monitoring (e.g., MRI) Treatment->Monitoring Endpoint 6. Study Endpoint (e.g., Day 21/35) Monitoring->Endpoint Analysis 7. Tissue Collection and Analysis Endpoint->Analysis Data_Analysis 8. Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Workflow for evaluating PF-562271 in a pancreatic cancer xenograft model.

Data Presentation

Table 1: In Vivo Efficacy of PF-562271 on Pancreatic Tumor Growth
Treatment GroupTumor ModelReduction in Tumor Size vs. Control (%)Statistical Significance (p-value)Reference
PF-562271MAD08-60859 ± 15< 0.05[1]
GemcitabineMAD08-60860 ± 11< 0.05[1]
Table 2: Effect of PF-562271 on Tumor Cell Proliferation and Microenvironment
Treatment GroupTumor ModelParameterChange vs. ControlStatistical Significance (p-value)Reference
PF-562271MPanc-96Tumor Cell Proliferation (Ki67+)29% decrease< 0.01[1][2]
PF-562271 + GemcitabineMPanc-96Tumor Cell Proliferation (Ki67+)23% decrease< 0.05[1][2]
PF-562271MAD08-608Tumor Cell Proliferation (Ki67+)47% decrease< 0.001[1][2]
PF-562271 + GemcitabineMAD08-608Tumor Cell Proliferation (Ki67+)41% decrease< 0.01[1][2]
PF-562271MPanc-96 & MAD08-608Tumor-Associated Macrophages (F4/80+)Significant decreaseNot specified[1]
PF-562271MPanc-96 & MAD08-608Cancer-Associated Fibroblasts (α-SMA+)Significant decreaseNot specified[1]

Conclusion

The protocols and data presented herein provide a comprehensive guide for the preclinical evaluation of the FAK inhibitor PF-562271 in a clinically relevant orthotopic pancreatic cancer xenograft model. The findings from such studies can provide valuable insights into the therapeutic potential of targeting the FAK signaling pathway in pancreatic cancer, not only by directly inhibiting tumor cell growth but also by modulating the supportive tumor microenvironment. These methodologies can be adapted for the evaluation of other FAK inhibitors and combination therapies in pancreatic cancer research.

References

Application Notes and Protocols for PF-562271 HCl In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 HCl is a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[3][4] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease.[5] PF-562271 inhibits FAK autophosphorylation and downstream signaling, making it a valuable tool for investigating the role of FAK in cancer and other diseases in preclinical in vivo models.[1][3] These application notes provide detailed protocols for the in vivo administration of PF-562271 HCl and summarize key quantitative data from preclinical studies.

Mechanism of Action: FAK Signaling Pathway

PF-562271 exerts its biological effects by inhibiting the kinase activity of FAK and the closely related kinase Pyk2.[1][2] In cell-free assays, PF-562271 demonstrates high potency with an IC50 of 1.5 nM for FAK and 13-14 nM for Pyk2.[1][6] By binding to the ATP-binding pocket of FAK, PF-562271 prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent phosphorylation of other downstream substrates.[7][8] This disruption of the FAK signaling cascade leads to the inhibition of cell migration, invasion, and proliferation, and can induce apoptosis.[2][9][10]

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM ECM Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates pY397-FAK FAK (pY397) FAK->pY397-FAK autophosphorylation PF-562271 PF-562271 PF-562271->FAK inhibits Src Src pY397-FAK->Src recruits FAK-Src Complex FAK/Src Complex pY397-FAK->FAK-Src Complex PI3K PI3K pY397-FAK->PI3K Src->FAK-Src Complex Paxillin Paxillin FAK-Src Complex->Paxillin phosphorylates p130Cas p130Cas FAK-Src Complex->p130Cas phosphorylates FAK-Src Complex->PI3K activates Ras Ras FAK-Src Complex->Ras activates via Grb2/SOS Cell_Migration Cell Migration & Invasion Paxillin->Cell_Migration p130Cas->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Figure 1: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of PF-562271 across various preclinical cancer models. The data highlights the dose-dependent anti-tumor activity of the compound.

Cancer Model (Cell Line)Animal ModelDose and ScheduleAdministration RouteTumor Growth Inhibition (TGI)Citation
Prostate Cancer (PC3M-luc-C6)Mouse Xenograft25 mg/kg, BID, 5 days/week for 2 weeksOral (p.o.)62%[8][11]
Prostate Cancer (PC3-M)Mouse Xenograft50 mg/kg, BIDOral (p.o.)45%[7]
Pancreatic Cancer (BxPc3)Mouse Xenograft50 mg/kg, BIDOral (p.o.)86%[7]
Pancreatic Cancer (MPanc-96)Orthotopic Mouse Model33 mg/kg, BIDOral (p.o.)46% smaller tumor volume vs. control[9]
Breast Cancer (MDA-MB-231)Rat Xenograft (Intra-tibial)5 mg/kg, dailyOral (p.o.)Significant decrease in tumor growth[7]
Lung Cancer (H125)Mouse Xenograft25 mg/kg, BIDOral (p.o.)2-fold greater apoptosis[7]
Hepatocellular Carcinoma (Huh7.5)Rat Xenograft15 mg/kg/day (in combination with sunitinib)Oral (p.o.)Significant anti-tumor effect[11]

Experimental Protocols

Protocol 1: Preparation of PF-562271 HCl for Oral Gavage

This protocol describes the preparation of a PF-562271 HCl suspension for oral administration to mice.

Materials:

  • PF-562271 HCl powder

  • Vehicle (choose one of the options below)

    • Option A: 0.5% (w/v) Methylcellulose (MC) in sterile water

    • Option B: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O[12]

    • Option C: 5% DMSO, 10% Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water[4]

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of PF-562271 HCl and vehicle based on the desired final concentration and the total volume needed for the study cohort. For example, to prepare 1 mL of a 5 mg/mL solution (for a 50 mg/kg dose in a 20 g mouse at 0.2 mL volume), weigh out 5 mg of PF-562271 HCl.

  • Weigh the PF-562271 HCl powder accurately and place it into a sterile microcentrifuge tube.

  • Prepare the chosen vehicle:

    • For Option A (Methylcellulose): Gradually add the 0.5% MC solution to the PF-562271 HCl powder while vortexing to ensure a homogenous suspension.

    • For Option B (DMSO/PEG300/Tween80): First, dissolve the PF-562271 HCl in DMSO. Then, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add the ddH₂O and mix until a clear solution or a fine suspension is formed.[12]

    • For Option C (DMSO/HPBCD): Dissolve the PF-562271 HCl in DMSO first. Separately, prepare the 10% HPBCD solution in water. Add the DMSO-drug solution to the HPBCD solution and mix thoroughly.[4]

  • Vortex the mixture vigorously for 1-2 minutes to ensure the compound is evenly suspended.

  • Sonicate the suspension (optional) for 5-10 minutes in a water bath sonicator to break up any aggregates and improve homogeneity.

  • Store the formulation appropriately. It is recommended to prepare fresh solutions immediately before use to ensure stability and reproducibility.[13] If short-term storage is necessary, keep the suspension at 4°C and protected from light, and re-vortex thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of PF-562271 HCl in a subcutaneous xenograft model.

Experimental_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., PC3M, BxPc3) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers/Imaging) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Initiation (PF-562271 or Vehicle) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Size Limit/Time) Monitoring->Endpoint Analysis 9. Data Analysis & Tissue Collection (TGI, PK/PD) Endpoint->Analysis

Figure 2: Experimental workflow for an in vivo subcutaneous xenograft study.

Materials:

  • Tumor cells of interest

  • Appropriate cell culture medium and reagents

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Prepared PF-562271 HCl formulation and vehicle control

  • Oral gavage needles

Procedure:

  • Cell Culture and Preparation:

    • Culture tumor cells under standard conditions to ~80% confluency.

    • Harvest the cells using trypsin and wash with sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 2-10 x 10⁶ cells in 100-200 µL). Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension subcutaneously into the flank of each mouse.[6][14]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.

    • Begin treatment by administering the prepared PF-562271 HCl formulation or vehicle control via oral gavage at the specified dose and schedule.[6]

  • Continued Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size limit, or after a fixed duration of treatment.

  • Data and Tissue Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

    • Calculate the percent Tumor Growth Inhibition (%TGI) to quantify the efficacy of the treatment.

Conclusion

PF-562271 HCl is a well-characterized FAK inhibitor with demonstrated anti-tumor and anti-metastatic activity in a variety of preclinical cancer models.[8][9] The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of FAK inhibition. Careful preparation of the dosing formulation and a well-controlled experimental design are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cell Viability Assay with PF-562271 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[3][4][5] Upregulation and activation of FAK are frequently observed in various human cancers, correlating with tumor progression and metastasis.[6][7][8] Inhibition of FAK by PF-562271 has been shown to impede cancer cell viability, proliferation, and migration, making it a compound of significant interest in oncology research and drug development.[7][9][10][11]

These application notes provide a detailed protocol for assessing the impact of PF-562271 on cell viability using a common colorimetric method, the MTT assay. Additionally, it summarizes the reported inhibitory concentrations of PF-562271 in various cancer cell lines and illustrates the FAK signaling pathway and experimental workflow.

Mechanism of Action of PF-562271

PF-562271 selectively inhibits the catalytic activity of FAK and to a lesser extent, Pyk2, a FAK family member.[1][12] By binding to the ATP-binding pocket of these kinases, PF-562271 blocks their autophosphorylation and subsequent activation.[13] This inhibition disrupts downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][12] The diagram below illustrates the central role of FAK in cellular signaling and the point of inhibition by PF-562271.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ecm Fibronectin, Collagen, etc. integrin Integrin Receptors ecm->integrin Binding fak FAK integrin->fak Activation src Src fak->src Autophosphorylation (Y397) recruits Src pi3k PI3K fak->pi3k Activates erk ERK fak->erk via Grb2/SOS/Ras src->fak Phosphorylation akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival erk->cell_survival pf562271 PF-562271 pf562271->fak Inhibits

FAK Signaling Pathway and PF-562271 Inhibition

Quantitative Data: PF-562271 IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PF-562271 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
TC32Ewing Sarcoma2.13 days[1]
A673Ewing Sarcoma1.73 days[1]
FAK WT-3.3Not Specified[2]
FAK-/--2.08Not Specified[2]
FAK KD-2.01Not Specified[2]
143BOsteosarcoma~2.572 hours[14]
HOSOsteosarcoma~572 hours[14]
WELL5Osteosarcoma~172 hours[14]
MG63.2Osteosarcoma~2.572 hours[14]
MG63Osteosarcoma~172 hours[14]
U2OSOsteosarcoma~172 hours[14]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of PF-562271 on the viability of adherent cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • PF-562271 (powder or stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24 hours. B 2. Compound Treatment Prepare serial dilutions of PF-562271. Treat cells and incubate for 48-72 hours. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours. B->C D 4. Solubilization Add solubilization solution to dissolve formazan (B1609692) crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm. D->E F 6. Data Analysis Calculate cell viability and determine IC50. E->F

Workflow for Cell Viability Assay
Procedure

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of PF-562271 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the PF-562271 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point).

    • Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the inhibitor.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-562271 or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the PF-562271 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for conducting cell viability assays with the FAK inhibitor PF-562271. The provided protocols and reference data will aid researchers in accurately assessing the anti-proliferative effects of this compound. Adherence to the detailed experimental procedures and careful data analysis are crucial for obtaining reliable and reproducible results in the investigation of PF-562271 and other small molecule inhibitors.

References

Application Notes and Protocols: PF-562271 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[5][6][7] Upregulation and hyperactivation of FAK are frequently observed in various human cancers and are associated with tumor progression, invasion, and metastasis.[7][8] Consequently, targeting FAK represents a promising therapeutic strategy in oncology.

These application notes provide an overview of the preclinical rationale and findings for combining PF-562271 with other kinase inhibitors targeting key oncogenic signaling pathways. Detailed protocols for in vitro and in vivo studies are provided to facilitate further research and drug development efforts in this area.

Mechanism of Action: FAK Signaling

FAK acts as a crucial signaling hub, integrating signals from the extracellular matrix (ECM) and growth factors to modulate downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K RAS RAS FAK->RAS PF562271 PF-562271 PF562271->FAK Src->FAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

Combination Therapy Rationale

The central role of FAK in mediating crosstalk between signaling pathways provides a strong rationale for combining PF-562271 with inhibitors of other key kinases. Tumors often develop resistance to single-agent targeted therapies by activating compensatory signaling pathways. By co-targeting FAK and a downstream or parallel pathway, it is possible to achieve synergistic antitumor effects and overcome or delay the onset of resistance.

Preclinical Data Summary: PF-562271 in Combination Therapies

The following tables summarize key quantitative data from preclinical studies evaluating PF-562271 in combination with other kinase inhibitors.

In Vitro Efficacy of PF-562271 and Combination Partners
Cell LineCancer TypePF-562271 IC50Combination AgentCombination Agent IC50Combination EffectReference
HeLaCervical Cancer~5 µMPF-04691502 (PI3K/mTORi)~0.1 µMSynergistic[9]
A6LPancreatic CancerNot specifiedPF-04691502 (PI3K/mTORi)Not specifiedSynergistic[9]
Panc10.05Pancreatic CancerNot specifiedPF-04691502 (PI3K/mTORi)Not specifiedSynergistic[9]
HT-29Colorectal CancerNot specifiedVemurafenib (BRAFi) + Trametinib (MEKi)Not specifiedRobustly blocks tumor growth[8]
Glioblastoma Primary CulturesGlioblastoma16 nM (in combo)Temozolomide (B1682018)10 µM (in combo)Synergistic reduction in migration and proliferation[5]
In Vivo Efficacy of PF-562271 and Combination Partners
Xenograft ModelCancer TypePF-562271 DoseCombination AgentCombination Agent DoseCombination EffectReference
Huh7.5Hepatocellular Carcinoma15 mg/kg/daySunitinib15 mg/kg/daySignificantly greater tumor growth inhibition[10]
C57Bl/6-GL261Glioma50 mg/kg/dayTemozolomide50 mg/kg/dayProminent reduction in tumor size and invasion[2][8]
HT-29Colorectal CancerNot specifiedVemurafenib + TrametinibNot specifiedRobustly blocks tumor growth[8]
Rapamycin-resistant breast cancer modelsBreast CancerNot specifiedRapamycin (mTORi)Not specifiedDecreased tumor growth[1]

Experimental Protocols

In Vitro Cell Viability Assay for Synergy Assessment

This protocol describes how to assess the synergistic effect of PF-562271 in combination with another kinase inhibitor on cancer cell viability using a colorimetric assay such as the MTT or MTS assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with PF-562271, combination agent, or both Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add MTT/MTS reagent Incubate_72h->Add_Reagent Incubate_2_4h Incubate for 2-4h Add_Reagent->Incubate_2_4h Measure_Absorbance Measure absorbance Incubate_2_4h->Measure_Absorbance Analyze_Data Analyze for synergy (e.g., Bliss independence) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cell viability and synergy assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PF-562271 (stock solution in DMSO)

  • Other kinase inhibitor of interest (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of PF-562271 and the other kinase inhibitor in complete medium from stock solutions. A 6x6 dose-response matrix is recommended for synergy analysis.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the dose-response matrix for synergy using a suitable model, such as the Bliss independence model or Loewe additivity model, with software like SynergyFinder.[7]

Western Blot Analysis of FAK Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of FAK and downstream signaling proteins in response to treatment with PF-562271 and a combination agent.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., total protein or loading control) for normalization.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for establishing and treating tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of PF-562271 in combination with another kinase inhibitor.

Xenograft_Workflow Start Start Prepare_Cells Prepare tumor cell suspension Start->Prepare_Cells Inject_Mice Subcutaneously inject cells into immunodeficient mice Prepare_Cells->Inject_Mice Monitor_Tumor_Growth Monitor tumor growth Inject_Mice->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize_Mice Treat_Mice Administer PF-562271, combination agent, or vehicle Randomize_Mice->Treat_Mice Measure_Tumors Measure tumor volume and body weight regularly Treat_Mice->Measure_Tumors Endpoint Endpoint: Collect tumors for analysis (IHC, Western blot) Measure_Tumors->Endpoint End End Endpoint->End

Caption: Workflow for an in vivo xenograft tumor model study.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Tumor cells for injection

  • Matrigel (optional)

  • PF-562271 and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation: Resuspend tumor cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel, and subcutaneously inject into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PF-562271 alone, combination agent alone, and the combination of PF-562271 and the other agent).

  • Drug Administration: Administer the drugs according to the predetermined dose and schedule (e.g., oral gavage daily or twice daily).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors. Tumors can be divided for various analyses, including immunohistochemistry (IHC) and Western blotting.

Immunohistochemistry (IHC) for Xenograft Tumor Analysis

This protocol is for the analysis of protein expression and phosphorylation in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft studies.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution

  • Blocking serum

  • Primary antibodies (e.g., anti-p-FAK, anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)

  • Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC) reagent, or a polymer-based detection system

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

  • Blocking: Block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by ABC reagent, or with a polymer-based detection system.

  • Chromogen Development: Develop the signal with DAB substrate.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

  • Analysis: Analyze the stained sections under a microscope.

Conclusion

The combination of PF-562271 with inhibitors of key oncogenic signaling pathways, such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, represents a promising therapeutic strategy. The preclinical data suggest that such combinations can lead to synergistic antitumor effects. The protocols provided herein offer a framework for the continued investigation and development of PF-562271-based combination therapies for the treatment of cancer.

References

Troubleshooting & Optimization

PF-562271 hydrochloride solubility issues in water and ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 hydrochloride. Here you will find information on solubility, experimental protocols, and the inhibitor's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in water or ethanol. Is this expected?

A1: Yes, this is expected. This compound is practically insoluble in both water and ethanol[1][2][3]. Attempting to dissolve it directly in aqueous buffers or ethanol-based solutions will likely result in a suspension or no dissolution at all.

Q2: My this compound powder won't dissolve in DMSO, or the solubility is much lower than expected. What could be the issue?

A2: There are a few potential reasons for this:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound[1][4]. Always use fresh, anhydrous DMSO for preparing your stock solutions.

  • Incorrect Salt Form: Ensure you are using this compound. Other salt forms, such as the besylate salt, have much lower solubility in DMSO (~0.4 mg/mL)[4][5][6].

  • Low-Quality Reagent: The purity of the compound can affect its solubility. Ensure you are using a high-purity (>98%) reagent[5][6].

Q3: I have successfully dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?

A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like PF-562271. Here are some strategies to overcome this:

  • Use of Co-solvents: For in vivo studies, a formulation with co-solvents like PEG300 and Tween80 can be used to maintain solubility in an aqueous environment[1][7].

  • Lower Final Concentration: You may need to use a lower final concentration of PF-562271 in your experiments to stay below its solubility limit in the final aqueous medium.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this may not be a stable solution[5].

  • Acidic Buffer: The solubility of PF-562271 may be slightly better in acidic buffers compared to buffers with a pH > 7[5].

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, gentle sonication for a few seconds can be helpful, particularly when preparing stock solutions in DMSO, to break up any solid particles and ensure a clear solution[5]. However, avoid excessive sonication, which could potentially degrade the compound.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (at 25°C)Concentration (Molar)Notes
Water Insoluble[1][2][3]N/A
Ethanol Insoluble[1][2][3]N/A
DMSO 100 mg/mL[1][2][3]183.84 mMUse of fresh, anhydrous DMSO is critical as moisture can reduce solubility[1][4].
PBS (pH 7.4) Not Soluble[5][6]N/APrecipitation may occur when diluting a DMSO stock solution in PBS[5].

Experimental Protocols

1. Preparation of a 100 mg/mL DMSO Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

    • Vortex or gently sonicate until the powder is completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability[8]. Aliquot to avoid repeated freeze-thaw cycles.

2. Preparation of a Working Solution for In Vivo Oral Administration (Homogeneous Suspension)

  • Materials: this compound powder, Carboxymethylcellulose sodium (CMC-Na) solution.

  • Procedure:

    • To prepare a 1 mL working solution with a final concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of CMC-Na solution.

    • Mix thoroughly to obtain a homogeneous suspension[2][3].

  • Note: This formulation should be prepared fresh before each use.

3. Preparation of a Working Solution for In Vivo Injection (Clear Solution)

  • Materials: 100 mg/mL this compound in DMSO stock solution, PEG300, Tween80, sterile ddH₂O.

  • Procedure (for 1 mL working solution):

    • Take 50 µL of the 100 mg/mL clear DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL[1][3][7].

  • Note: This mixed solution should be used immediately for optimal results[1][3][7].

Mechanism of Action & Signaling Pathway

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 1.5 nM[4][7]. It is approximately 10-fold less potent against the related kinase Pyk2[4][7]. FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways involved in cell migration, proliferation, survival, and adhesion[9][10]. By binding to the ATP-binding pocket of FAK, PF-562271 blocks its catalytic activity, leading to the inhibition of FAK autophosphorylation and downstream signaling events[9][11].

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix / Growth Factors Integrins_GFRs Integrins / Growth Factor Receptors Extracellular_Matrix->Integrins_GFRs activate FAK FAK Integrins_GFRs->FAK activate Pyk2 Pyk2 Integrins_GFRs->Pyk2 activate Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) FAK->Downstream_Signaling phosphorylates PF562271 This compound PF562271->FAK inhibits (IC50 = 1.5 nM) PF562271->Pyk2 inhibits (less potent) Pyk2->Downstream_Signaling phosphorylates Cellular_Responses Cellular Responses: - Migration - Proliferation - Survival - Adhesion Downstream_Signaling->Cellular_Responses regulates

References

PF-562271 hydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of PF-562271 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability. Under these conditions, the compound is stable for up to three years.[1][2]

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Under these conditions, the solution is stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2] Long-term storage of solutions is generally not recommended due to the potential for degradation.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in DMSO.[1][2] It is insoluble in water and ethanol.[1] For in vivo studies, co-solvents such as PEG300 and Tween80 are often used in combination with DMSO to create a suitable formulation.

Q4: What is the mechanism of action of this compound?

A4: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[2][4] It binds to the ATP-binding site of FAK, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[2]

Stability and Storage Data

FormStorage TemperatureDuration of StabilityCitations
Powder-20°C3 years[1][2]
In Solvent-80°C1 year[1][2]
In Solvent-20°C1 month[1][2]

Experimental Protocols & Handling

Recommended Handling Workflow

It is crucial to follow a systematic workflow for handling and preparing this compound to ensure experimental consistency and preserve the integrity of the compound.

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use Receive Receive Store_Powder Store Powder at -20°C Receive->Store_Powder Weigh Weigh Powder Store_Powder->Weigh Dissolve Dissolve in Fresh DMSO Weigh->Dissolve Vortex Vortex/Sonicate if Needed Dissolve->Vortex Prepare_Working Prepare Working Solution (Use Immediately) Vortex->Prepare_Working Aliquot_Stock Aliquot Stock Solution Vortex->Aliquot_Stock Store_Stock Store Stock at -80°C Aliquot_Stock->Store_Stock

Figure 1: Recommended workflow for handling this compound.
Preparation of Stock Solutions

For a 10 mM stock solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex or sonicate briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

FAK Signaling Pathway

This compound primarily targets the Focal Adhesion Kinase (FAK) signaling pathway, which is a critical regulator of cell adhesion, migration, and survival.

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Integrin Integrins FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation PI3K PI3K FAK->PI3K Src->FAK Phosphorylation ERK ERK Src->ERK Migration Cell Migration p130Cas->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation PF562271 PF-562271 HCl PF562271->FAK Inhibition

Figure 2: Simplified FAK signaling pathway and the inhibitory action of PF-562271 HCl.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in DMSO. What should I do?

A1: Poor solubility in DMSO can be due to the use of DMSO that has absorbed moisture. It is highly recommended to use fresh, anhydrous DMSO.[1] Gentle warming and brief sonication can also aid in dissolution. If the problem persists, ensure that the correct salt form (hydrochloride) is being used, as other salt forms may have different solubility characteristics.

Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?

A2: Yes, inconsistency can arise from compound degradation. To ensure reproducibility, always prepare working solutions fresh from a frozen stock solution immediately before use.[3] Avoid multiple freeze-thaw cycles of your stock solutions by preparing single-use aliquots.

Q3: I observed precipitation when I diluted my DMSO stock solution in an aqueous buffer. How can I prevent this?

A3: this compound is insoluble in water. Direct dilution of a concentrated DMSO stock into aqueous media can cause precipitation. For cell-based assays, it is best to add the DMSO stock directly to the cell culture medium in a dropwise manner while gently swirling to ensure rapid mixing and minimize local concentrations that could lead to precipitation. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. For in vivo formulations, the use of co-solvents like PEG300 and Tween80 is often necessary to maintain solubility in an aqueous vehicle.

Q4: I am not observing the expected level of FAK inhibition in my cellular assays. What could be the reason?

A4: Several factors could contribute to this. First, verify the concentration and purity of your this compound. Second, ensure that your cell line expresses FAK at a detectable level and that the pathway is active under your experimental conditions. It is also important to use an appropriate incubation time and concentration of the inhibitor. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and assay. Finally, confirm that your detection method for FAK phosphorylation (e.g., Western blot with a phospho-specific antibody) is working correctly.

References

How to prevent PF-562271 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using PF-562271 in their experiments and preventing its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is PF-562271 and what is its mechanism of action?

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1] By inhibiting FAK, PF-562271 can modulate these cellular processes, making it a valuable tool for cancer research and drug development.[2]

Q2: What are the physicochemical properties of PF-562271?

PF-562271 is a hydrophobic molecule with poor solubility in aqueous solutions. It is available as a free base, besylate salt, and HCl salt. The solubility can vary depending on the specific form and the solvent used. It is crucial to understand its solubility characteristics to prepare stable, working solutions for in vitro experiments.

Q3: In which solvents should I dissolve PF-562271?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of PF-562271.[4] The solubility in DMSO is reported to be high, although figures vary between different suppliers and salt forms. It is practically insoluble in water and ethanol.[4] When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5] Gentle warming and vortexing can aid in dissolution.[4]

Q4: Why does PF-562271 precipitate when I add it to my cell culture media?

Precipitation of PF-562271 in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated DMSO stock solution is diluted into the media, the abrupt change in solvent polarity causes the compound to crash out of solution. This phenomenon is known as "salting out." Other contributing factors can include:

  • High final concentration: The desired final concentration in the media may exceed the aqueous solubility limit of PF-562271.

  • Interaction with media components: Salts, proteins (especially in fetal bovine serum, FBS), and other components in the culture media can interact with PF-562271 and reduce its solubility.

  • pH of the media: The pH of the cell culture medium (typically around 7.4) can affect the ionization state of the compound and, consequently, its solubility.

  • Temperature: Changes in temperature can also influence solubility.

Troubleshooting Guide: Preventing PF-562271 Precipitation

This guide provides a step-by-step approach to preparing and using PF-562271 in cell culture experiments to minimize or prevent precipitation.

Issue: PF-562271 precipitates upon dilution in cell culture medium.

Step 1: Optimize Stock Solution Preparation
  • Use the right solvent: Always use high-quality, anhydrous DMSO to prepare your stock solution.

  • Choose an appropriate stock concentration: While a high concentration is often desired for storage, a very concentrated stock (e.g., >50 mM) can be more prone to precipitation upon dilution. Consider preparing a primary stock at a higher concentration (e.g., 50-100 mM) and then making a fresh intermediate dilution in DMSO (e.g., 1-10 mM) before preparing the final working solution in media.

  • Ensure complete dissolution: Gently warm the vial (e.g., in a 37°C water bath) and vortex thoroughly to ensure the compound is fully dissolved in DMSO.

Step 2: Refine the Dilution Technique

The method of dilution is critical. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media.

  • Serial Dilution: Perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium.

  • Gradual Addition: Add the PF-562271 stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid high local concentrations that can trigger precipitation.

  • Two-Step Dilution: First, prepare an intermediate dilution of PF-562271 in a small volume of media. Then, add this intermediate solution to the final volume of your culture.

Step 3: Manage the Final Concentration and Media Composition
  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells.

  • Serum Concentration: If your experiment allows, consider reducing the serum concentration in the media during the treatment with PF-562271. Serum proteins can bind to the compound and affect its availability and solubility. You may need to test for the optimal serum concentration for your specific cell line and experimental conditions.

Step 4: Conduct a Solubility Test

Before starting your main experiment, it is highly recommended to perform a small-scale solubility test in your specific cell culture medium.

  • Prepare a series of dilutions of your PF-562271 DMSO stock in your complete cell culture medium to cover a range of concentrations around your intended working concentration.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for any signs of precipitation (e.g., cloudiness, crystals) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours). This will help you determine the maximum soluble concentration of PF-562271 under your experimental conditions.

Data Presentation

Table 1: Solubility of PF-562271 in Various Solvents

SolventSolubilityNotes
DMSO≥ 26.35 mg/mL (HCl salt)[4], ~0.4 mg/mL (Besylate salt)[5], 100 mg/mL[6]The recommended solvent for stock solutions. Solubility can vary based on the salt form. Use of fresh, anhydrous DMSO is recommended.[5]
WaterInsoluble[4]
EthanolInsoluble[4]

Table 2: Reported IC50 Values of PF-562271 in Cell-Based Assays

Cell LineAssay TypeIC50Reference
FAK WTCell Proliferation3.3 µM[5]
FAK-/-Cell Proliferation2.08 µM[5]
FAK kinase-deficient (KD)Cell Proliferation2.01 µM[5]
MV-4-11Growth Inhibition0.2766 µM[5]
SW982Growth Inhibition0.3282 µM[5]
TC32Cell Viability2.1 µM[1]
A673Cell Viability1.7 µM[1]
PC3-MG1 Arrest3.3 µM[3][6]
A431Cell Invasion250 nM[3][6]
MPanc-96 & MAD08-608FAK Phosphorylation Inhibition0.1 - 0.3 µM

Experimental Protocols

Detailed Methodology for Preparation of PF-562271 Working Solution

This protocol provides a general guideline for preparing a working solution of PF-562271 to minimize precipitation. Researchers should optimize the concentrations based on their specific cell line and experimental needs.

Materials:

  • PF-562271 (powder)

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Primary Stock Solution in DMSO:

    • Allow the PF-562271 powder vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

    • Vortex thoroughly and gently warm at 37°C if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution in Culture Medium:

    • On the day of the experiment, thaw an aliquot of the 10 mM primary stock solution.

    • Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed complete culture medium in a sterile microcentrifuge tube. This results in a 1 mM intermediate solution with 10% DMSO. Vortex gently to mix.

  • Prepare the Final Working Solution:

    • Add the required volume of the 1 mM intermediate solution to your final volume of pre-warmed complete culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of media.

    • The final DMSO concentration in this example will be 0.01%, which is well-tolerated by most cell lines.

    • Gently mix the final working solution before adding it to your cells.

Mandatory Visualization

FAK_Signaling_Pathway Focal Adhesion Kinase (FAK) Signaling Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK (Focal Adhesion Kinase) Integrins->FAK activates Src Src FAK->Src recruits & activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Src->FAK phosphorylates Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Crk_Dock180 Crk/Dock180 p130Cas->Crk_Dock180 MEK_ERK MEK/ERK (MAPK Pathway) Ras->MEK_ERK mTOR mTOR Akt->mTOR Rac Rac Crk_Dock180->Rac Proliferation Cell Proliferation MEK_ERK->Proliferation Survival Cell Survival mTOR->Survival Migration Cell Migration Rac->Migration PF562271 PF-562271 PF562271->FAK inhibits

References

Troubleshooting Inconsistent Results with PF-562271: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the FAK inhibitor, PF-562271.

Frequently Asked Questions (FAQs)

Q1: What is PF-562271 and what is its primary mechanism of action?

PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4][5] It also inhibits the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately tenfold lower potency.[1][6] By binding to the ATP-binding pocket of FAK, PF-562271 blocks its catalytic activity, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, survival, and adhesion.[4][6]

Q2: I am observing variable IC50 values in my cell-based assays. What could be the cause?

Inconsistent IC50 values can stem from several factors:

  • Solubility Issues: PF-562271 has poor solubility in aqueous solutions and even in DMSO at high concentrations.[1][3] Precipitation of the compound can lead to a lower effective concentration, resulting in higher apparent IC50 values. Ensure complete solubilization and consider the use of co-solvents if necessary.

  • Cell Line Dependency: The cellular context, including the expression levels of FAK and Pyk2, and the activation state of downstream pathways, can significantly influence the inhibitor's potency.

  • Off-Target Effects: At higher concentrations, PF-562271 can inhibit other kinases, such as some Cyclin-Dependent Kinases (CDKs), which could contribute to the observed cellular phenotype and affect IC50 values.[1][5]

  • Experimental Conditions: Variations in cell density, serum concentration in the media, and the duration of inhibitor treatment can all impact the outcome of cell viability and proliferation assays.

Q3: My in vivo tumor growth inhibition results are not consistent. What should I check?

In vivo studies are complex and variability can arise from:

  • Drug Formulation and Administration: Due to its poor solubility, the formulation of PF-562271 for oral administration is critical.[1] Inconsistent preparation of the dosing solution can lead to variable bioavailability. Ensure a homogenous and stable formulation is used for each dose.

  • Animal Model and Tumor Heterogeneity: The specific tumor model, its growth characteristics, and inter-animal variability can all contribute to inconsistent results.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing schedule (e.g., once or twice daily) and the timing of sample collection relative to the last dose are crucial for assessing target engagement (i.e., FAK phosphorylation inhibition).[5][7]

Q4: Are there known off-target effects of PF-562271 that could explain unexpected results?

Yes, several studies have reported off-target effects that could lead to unexpected experimental outcomes:

  • Cyclin-Dependent Kinases (CDKs): PF-562271 has been shown to inhibit some CDKs, which could contribute to its effects on cell cycle progression.[1][5]

  • T-cell Function: The inhibitor can impair the activation and proliferation of primary T-cells, suggesting potential immunomodulatory effects that are independent of its action on tumor cells.[8]

  • Platelet Function: Studies have indicated that PF-562271 can inhibit platelet aggregation, an effect that may be due to off-target activities rather than direct FAK inhibition.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent inhibition of FAK phosphorylation (p-FAK) in Western Blots. 1. Suboptimal inhibitor concentration or incubation time. 2. Poor solubility and precipitation of the compound. 3. Cellular context and feedback loops. 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.2. Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] For working solutions, consider using co-solvents like PEG300 and Tween-80, and prepare them immediately before use.[2][5]3. Analyze FAK phosphorylation at different time points to account for potential feedback mechanisms.
Variability in cell migration or invasion assay results. 1. Inconsistent cell seeding density. 2. Precipitation of PF-562271 in the assay medium. 3. Off-target effects on cell adhesion and cytoskeleton. 1. Ensure a uniform and consistent number of cells are seeded in each well.2. Visually inspect the medium for any signs of precipitation. Prepare fresh dilutions of the inhibitor for each experiment.3. Consider that the observed phenotype may be a combination of FAK/Pyk2 inhibition and other off-target effects. Validate key findings using complementary approaches like siRNA-mediated FAK knockdown.
Unexpected toxicity or cell death at low concentrations. 1. Off-target kinase inhibition (e.g., CDKs). 2. Contamination of the compound. 3. Specific sensitivity of the cell line. 1. Review the kinase selectivity profile of PF-562271 and consider if off-target effects on kinases crucial for your cell line's survival are plausible.[1][5]2. Ensure the purity of your PF-562271 lot.3. Perform a careful dose-response curve to establish the therapeutic window for your specific cell line.
Compound appears inactive in an experiment. 1. Degradation of the compound. 2. Incorrect stock solution concentration. 3. Cell line is resistant to FAK inhibition. 1. Store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions in solvent) and avoid repeated freeze-thaw cycles.[1][2]2. Verify the concentration of your stock solution.3. Confirm FAK expression and activity in your cell line. Some cell lines may have redundant signaling pathways that compensate for FAK inhibition.

Quantitative Data Summary

Table 1: In Vitro Potency of PF-562271

TargetAssay TypeIC50Reference
FAKCell-free1.5 nM[1][2][5]
Pyk2Cell-free14 nM[1]
FAK (p-FAK)Cell-based5 nM[2][5]

Table 2: Selectivity of PF-562271 Against Other Kinases

KinaseAssay TypeIC50Reference
CDK2/CyclinECell-free30 nM[5]
CDK3/CyclinECell-free58 nM[1]

Experimental Protocols

Protocol 1: In Vitro FAK Kinase Assay

This protocol is adapted from methodologies described in the literature.[1][2]

Materials:

  • Purified, activated FAK kinase domain

  • Substrate: Poly(Glu, Tyr) peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • PF-562271 serially diluted

  • Anti-phosphotyrosine antibody (e.g., PY20)

  • HRP-conjugated secondary antibody

  • HRP substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the Poly(Glu, Tyr) substrate.

  • In each well, add the purified FAK kinase domain.

  • Add serially diluted PF-562271 to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 15 minutes) at the optimal temperature.

  • Stop the reaction.

  • Wash the wells to remove unbound reagents.

  • Add the anti-phosphotyrosine primary antibody and incubate.

  • Wash, then add the HRP-conjugated secondary antibody and incubate.

  • Wash, then add the HRP substrate and allow the color to develop.

  • Add the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate IC50 values using appropriate software.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is a standard method for assessing cell density based on the measurement of cellular protein content.[1]

Materials:

  • Cells of interest

  • Complete growth medium

  • PF-562271

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Treat the cells with a range of PF-562271 concentrations. Include a vehicle control.

  • Incubate for the desired period (e.g., 72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates several times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Read the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Migration Migration FAK->Migration PF562271 PF-562271 PF562271->FAK Inhibition Pyk2 Pyk2 PF562271->Pyk2 Inhibition Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow Start Hypothesis Prep Prepare PF-562271 Stock (Anhydrous DMSO) Start->Prep Treatment Treatment with PF-562271 (Fresh Dilutions) Prep->Treatment CellCulture Cell Seeding CellCulture->Treatment Incubation Incubation (Defined Duration) Treatment->Incubation Assay Perform Assay (e.g., Western Blot, Proliferation, Migration) Incubation->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (e.g., IC50 Calculation) Data->Analysis Troubleshoot Inconsistent Results? (Consult Troubleshooting Guide) Analysis->Troubleshoot Conclusion Conclusion Troubleshoot->Prep Yes Troubleshoot->Conclusion No

Caption: General experimental workflow for studies using PF-562271.

References

Technical Support Center: PF-562271 Cross-Reactivity with Cyclin-Dependent Kinases (CDKs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the cross-reactivity of the FAK inhibitor, PF-562271, with cyclin-dependent kinases (CDKs).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of PF-562271?

A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] It is designed to investigate the anti-tumor effects of FAK inhibition.[5]

Q2: Does PF-562271 exhibit cross-reactivity with other kinases?

A2: Yes, while PF-562271 is highly selective for FAK and Pyk2 over many other kinases, it has been shown to have off-target activity against certain cyclin-dependent kinases (CDKs).[1][2][3][6]

Q3: Which specific CDKs are inhibited by PF-562271?

A3: In recombinant enzyme assays, PF-562271 has demonstrated inhibitory activity against cdk2/E, cdk5/p35, cdk1/B, and cdk3/E, with IC50 values in the range of 30 to 120 nM.[4][6]

Q4: Does the in vitro inhibition of CDKs by PF-562271 translate to cellular effects?

A4: The inhibitory activity of PF-562271 against CDKs observed in biochemical assays does not always directly translate to significant effects on cell cycle progression in cell-based assays.[5] Higher concentrations (in the micromolar range) and longer exposure times are often required to observe cell cycle arrest, such as a G1 phase arrest.[2][4][7]

Q5: Why is there a discrepancy between biochemical and cell-based assay results for CDK inhibition?

A5: Several factors can contribute to this discrepancy. The high intracellular concentration of ATP in cells can outcompete ATP-competitive inhibitors like PF-562271, making them appear less potent than in biochemical assays where ATP concentrations are often lower.[8] Additionally, factors like cell permeability and engagement with the target in a complex cellular environment can influence the inhibitor's effectiveness.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-562271 Against FAK, Pyk2, and Selected CDKs

Kinase TargetIC50 (nM)Assay Type
FAK1.5Recombinant Enzyme Assay
Pyk214Recombinant Enzyme Assay
cdk2/E30 - 120Recombinant Enzyme Assay
cdk5/p3530 - 120Recombinant Enzyme Assay
cdk1/B30 - 120Recombinant Enzyme Assay
cdk3/E30 - 120Recombinant Enzyme Assay

Data compiled from multiple sources.[1][2][3][4][6]

Troubleshooting Guide

Observed Problem Possible Cause Suggested Solution
No significant cell cycle arrest observed at nanomolar concentrations of PF-562271. Discrepancy between biochemical potency and cellular efficacy due to high intracellular ATP levels and other cellular factors.Increase the concentration of PF-562271 into the low micromolar range (e.g., 1-10 µM) and increase the treatment duration (e.g., 24-48 hours) in your cell-based assays.[4][7]
High background or inconsistent results in in vitro kinase assays. Several factors could contribute, including substrate-independent ATP hydrolysis or inconsistent pipetting.Include a "no substrate" control to measure kinase autophosphorylation. Ensure consistent and accurate pipetting and reaction times.
Unexpected cellular phenotypes that do not align with FAK inhibition. Potential off-target effects on CDKs or other kinases are influencing cellular signaling pathways.Correlate the observed phenotype with the inhibition of specific CDKs by, for example, examining the phosphorylation status of CDK substrates (e.g., Rb). Consider using a structurally different FAK inhibitor as a control to see if the phenotype persists.

Experimental Protocols

Protocol: In Vitro Kinase Assay for Determining PF-562271 Cross-Reactivity

This protocol provides a general framework for assessing the inhibitory activity of PF-562271 against a panel of CDKs using a radiometric assay format.

1. Materials:

  • Recombinant human CDK/cyclin complexes

  • Kinase-specific peptide or protein substrate

  • PF-562271 stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • P81 phosphocellulose paper or other suitable capture membrane

  • Phosphorimager or scintillation counter

2. Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate.

  • Prepare PF-562271 Dilutions: Perform a serial dilution of the PF-562271 stock solution in the kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.

  • Initiate the Reaction: Add the diluted PF-562271 or DMSO to the kinase reaction mix and briefly pre-incubate. Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should ideally be close to the Kₘ of the specific kinase for ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the Reaction: Spot a portion of each reaction mixture onto P81 phosphocellulose paper. Immediately wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection and Analysis: Quantify the amount of incorporated radioactivity on the P81 paper using a phosphorimager or scintillation counter. Calculate the percent inhibition for each PF-562271 concentration relative to the DMSO control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the PF-562271 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase Reaction Mix (CDK, Substrate, Buffer) initiate_reaction Initiate Reaction (Add PF-562271 and [γ-³³P]ATP) prep_kinase->initiate_reaction prep_inhibitor Prepare Serial Dilutions of PF-562271 prep_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction quantify Quantify Radioactivity stop_reaction->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro radiometric kinase assay.

signaling_pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects PF562271 PF-562271 FAK FAK / Pyk2 PF562271->FAK Inhibition CDKs CDK1, CDK2, etc. PF562271->CDKs Inhibition (cross-reactivity) CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Promotes CellCycle G1/S Transition CDKs->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: On- and off-target effects of PF-562271.

References

Best practices for long-term storage of PF-562271 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PF-562271 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of PF-562271 solutions.

Question: My PF-562271 solution appears to have precipitated. What should I do?

Answer: Precipitation of PF-562271 can occur for several reasons. Here are some troubleshooting steps:

  • Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of PF-562271.[1][2][3]

  • Warming the Solution: Gently warm the solution in a water bath at a temperature no higher than 50°C to aid in redissolving the compound.

  • Sonication: Brief sonication can also help to redissolve precipitated material.

  • Proper Dilution: When preparing working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer or media dropwise while vortexing. This gradual dilution helps to prevent the compound from crashing out of solution.

  • Avoid High pH Buffers: The besylate salt of PF-562271 is less soluble in buffers with a high pH (>7). Consider using water or a slightly acidic buffer for dilutions.

Question: I am concerned about the stability and activity of my PF-562271 stock solution after storage. How can I minimize degradation?

Answer: To ensure the long-term stability and activity of your PF-562271 stock solutions, follow these best practices:

  • Proper Storage Temperature: Store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month.[1][4] Some suppliers suggest that storage at -80°C can be extended to two years.[4]

  • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of compound activity.[1][4]

  • Light Protection: While not explicitly stated in all datasheets, it is good practice to protect solutions of small molecule inhibitors from light by storing them in amber vials or wrapping tubes in foil.

  • Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment for optimal results.[5][6]

Question: What is the best way to prepare a stock solution of PF-562271?

Answer: To prepare a stable, high-concentration stock solution of PF-562271, follow this protocol:

  • Weighing: Accurately weigh the desired amount of PF-562271 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. PF-562271 is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[1][3]

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 50°C water bath and sonicate briefly to ensure complete dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -80°C.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-562271.

Table 1: Solubility of PF-562271

SolventSolubilityNotes
DMSO≥26.35 mg/mL[5], up to 100 mg/mL[1][3]Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1][2][3]
Water<1 mg/mL (Insoluble)[1][7]
Ethanol<1 mg/mL (Insoluble)[1][7]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years[1][3]
Solution in Solvent-80°C1 year[1][3] - 2 years[4]
Solution in Solvent-20°C1 month[1][3]

Table 3: In Vitro Efficacy of PF-562271

Assay TypeTarget/Cell LineIC50 / Effective ConcentrationIncubation Time
Cell-free Kinase AssayFAK1.5 nM[4]N/A
Cell-free Kinase AssayPyk213 nM[4]N/A
Cell-based Phospho-FAK AssayInducible cell line5 nM[4]N/A
Growth InhibitionPC3-M cells3.3 µM (results in G1 arrest)[8]48 hours[9]
Cell ViabilityEwing sarcoma cell linesAverage of 2.4 µM3 days[10]
Invasion AssayA431 cells250 nM (complete inhibition)[8]N/A
FAK Phosphorylation InhibitionMPanc-96 & MAD08-608 cells0.1 - 0.3 µM (maximal inhibition)[11][12]N/A

Experimental Protocols

Protocol 1: Preparation of PF-562271 Stock and Working Solutions

  • Stock Solution (10 mM):

    • The molecular weight of PF-562271 is 507.49 g/mol . To prepare a 10 mM stock solution, dissolve 5.075 mg of PF-562271 powder in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 50°C) and brief sonication can be used if necessary.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Working Solution (for cell-based assays):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • To minimize precipitation, add the DMSO stock solution dropwise to the culture medium while gently vortexing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro FAK Inhibition Assay (General Protocol)

This protocol is a general guideline based on published methods.[8][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of PF-562271 (prepared as described in Protocol 1). Include a vehicle control (DMSO) at the same final concentration as the highest concentration of PF-562271 used.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FAK (e.g., Tyr397), total FAK, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-562271.

Visualizations

FAK_Pyk2_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation GPCRs GPCRs Pyk2 Pyk2 GPCRs->Pyk2 Activation PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Pyk2->Src Recruitment & Activation Pyk2->Grb2 Pyk2->PI3K JNK JNK Pyk2->JNK Src->FAK Src->Pyk2 SOS SOS Grb2->SOS Ras Ras SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Migration Cell Migration ERK->Migration JNK->CellCycle Inhibition

Caption: FAK and Pyk2 signaling pathways and the inhibitory action of PF-562271.

PF562271_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Day of Experiment) weigh Weigh PF-562271 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw One Aliquot of Stock store_stock->thaw Retrieve as needed dilute Serially Dilute in Culture Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for the preparation and storage of PF-562271 solutions.

References

Technical Support Center: PF-562271 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK and Pyk2 inhibitor, PF-562271. The information is designed to help optimize dose-response curve experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-562271?

PF-562271 is an orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] By binding to the ATP pocket of these kinases, it blocks their catalytic activity, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, survival, and angiogenesis.[2][3]

Q2: What are the typical IC50 values for PF-562271?

The half-maximal inhibitory concentration (IC50) of PF-562271 varies depending on the experimental setup (cell-free vs. cell-based) and the specific cell line used.

Assay TypeTargetReported IC50
Cell-free Kinase AssayFAK1.5 nM[1][3][4][5]
Pyk213-14 nM[1][3][4][5]
Cell-based Assay (p-FAK)FAK5 nM[1][4]
Cell Proliferation AssayVarious Cancer Cell Lines1.7 µM - 3.3 µM[1][6]

Q3: What are the key signaling pathways affected by PF-562271?

PF-562271 primarily inhibits the FAK signaling pathway. As a signal transducer for integrins, FAK activation leads to the activation of several downstream pathways, including ERK, JNK/MAPK, and PI3K/Akt, which are crucial for tumor cell migration, proliferation, and survival.[2] Inhibition of FAK by PF-562271 can disrupt these processes.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK ECM Extracellular Matrix ECM->Integrins Src Src FAK->Src PI3K PI3K FAK->PI3K ERK ERK FAK->ERK JNK_MAPK JNK/MAPK FAK->JNK_MAPK Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Src->FAK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration JNK_MAPK->Migration In_Vitro_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (FAK, Substrate, ATP, PF-562271 dilutions) start->prep_reagents plate_setup Add Reagents to 96-well Plate prep_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylation (ELISA) stop_reaction->detection read_plate Read Absorbance detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end Cell_Proliferation_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with PF-562271 seed_cells->treat_cells incubate_cells Incubate (e.g., 72h) treat_cells->incubate_cells fix_cells Fix Cells with TCA incubate_cells->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash Unbound Dye stain_cells->wash_cells solubilize_dye Solubilize Dye with Tris Buffer wash_cells->solubilize_dye read_absorbance Read Absorbance solubilize_dye->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Addressing batch-to-batch variability of PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when using the FAK inhibitor, PF-562271.

Frequently Asked Questions (FAQs)

Q1: What is PF-562271 and what is its primary mechanism of action?

PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which blocks their catalytic activity and prevents the phosphorylation of downstream signaling molecules.[4][5] This inhibition can disrupt processes crucial for tumor cell proliferation, migration, invasion, and survival.[3] PF-562271 is a reversible inhibitor.[2][4]

Q2: What are the known kinase targets and selectivity of PF-562271?

The primary targets of PF-562271 are FAK and Pyk2. It exhibits high selectivity for FAK, with approximately 10-fold less potency for Pyk2.[1][4] The inhibitor has been shown to be over 100-fold more selective for FAK against a wide range of other protein kinases, with the notable exception of some cyclin-dependent kinases (CDKs) like CDK1/B, CDK2/E, CDK3/E, and CDK5/p35, for which it shows inhibitory activity in the 30-120 nM range in recombinant enzyme assays.[2][6] However, in cell-based assays, higher concentrations (e.g., 3.3 µM) are required to affect cell cycle progression, suggesting good functional selectivity for FAK/Pyk2 in cellular contexts.[2][6][7]

Kinase Inhibition Profile of PF-562271

Target KinaseIC₅₀ (in vitro, cell-free assays)IC₅₀ (cell-based assays)Notes
FAK 1.5 nM[1][2][4]5 nM (p-FAK)[1][2]Primary target, potent ATP-competitive inhibition.
Pyk2 13-14 nM[1][2][5]~4-fold less potent than for FAK[6]Major off-target, structurally related to FAK.
CDK2/E 30-120 nM[2][6]3.3 µM required to alter cell cycle[2]Potential off-target at higher concentrations.
CDK5/p35 30-120 nM[2][6]N/APotential off-target at higher concentrations.
CDK1/B 30-120 nM[2][6]N/APotential off-target at higher concentrations.
Fyn 277 nM[8]N/APotential off-target at higher concentrations.

Q3: How should I prepare and store PF-562271 stock solutions to ensure stability and consistency?

Proper handling and storage are critical to minimizing variability.

  • Solid Compound: The solid (powder) form of PF-562271 should be stored at -20°C, where it is stable for up to three years.[1][4]

  • Stock Solutions: Prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1][4] PF-562271 is highly soluble in DMSO (e.g., ≥26.35 mg/mL or ~100 mg/mL).[1][4][5] It is crucial to use fresh DMSO, as moisture can reduce solubility.[1][4]

  • Storage of Stocks: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[4] Long-term storage of solutions is generally not recommended.[5]

  • Working Solutions: Prepare fresh working solutions from the stock immediately before each experiment.[2][5] For in vivo studies, mixed-solvent systems (e.g., DMSO, PEG300, Tween80, ddH2O) should be prepared fresh and used on the same day for optimal results.[1][4]

Storage and Stability Summary

FormStorage TemperatureDuration of StabilityKey Recommendations
Solid (Powder) -20°CUp to 3 years[1][4]Keep desiccated.
DMSO Stock Solution -80°CUp to 1 year[2][4]Aliquot to avoid freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 1 month[4]For short-term storage only.
Aqueous Working Solution N/AUse immediatelyPrepare fresh for each experiment.[2][5]

Troubleshooting Batch-to-Batch Variability

Batch-to-batch variability in small molecules can be caused by differences in purity, the presence of impurities or byproducts from synthesis, or variations in physical properties like crystallinity, which can affect solubility.[9]

Q4: My results with a new batch of PF-562271 are inconsistent with my previous experiments. What could be the cause?

Inconsistent results are a common sign of batch-to-batch variability. The underlying cause is often a difference in the purity or composition of the new batch compared to the old one. Other factors could include degradation of the compound due to improper storage or differences in experimental execution.

A Inconsistent Results (e.g., altered IC50, unexpected toxicity) B1 Batch-to-Batch Variability A->B1 B2 Compound Degradation A->B2 B3 Experimental Error A->B3 C1 Lower Purity / Active Compound % B1->C1 C2 Presence of Active/Toxic Impurities B1->C2 C3 Different Physical Form (Solubility) B1->C3 D1 Improper Storage (Freeze-thaw, moisture) B2->D1 D2 Aged Stock Solution B2->D2 E1 Inconsistent Cell Culture Conditions B3->E1 E2 Protocol Deviations B3->E2

Potential causes of inconsistent experimental results.

Q5: A new batch of PF-562271 shows reduced potency in my cell viability assay. How can I validate its activity?

When a new batch appears less potent, the first step is to perform a systematic validation to confirm its biological activity. This involves comparing the new batch head-to-head with a previously validated "gold standard" batch if available.

The recommended validation experiment is to measure the inhibition of FAK auto-phosphorylation at Tyrosine 397 (p-FAK Y397), which is a direct and sensitive readout of target engagement.

cluster_prep Preparation cluster_exp Experiment: Western Blot for p-FAK cluster_analysis Analysis A Obtain New Batch of PF-562271 B Prepare Fresh DMSO Stock (e.g., 10 mM) A->B C Prepare Serial Dilutions (e.g., 10 µM to 1 nM) B->C F Treat Cells with Dilutions of PF-562271 for 1-2 hours C->F D Seed Cells and Allow Adhesion (e.g., PC-3, BxPc3) E Starve Cells (optional, to reduce basal signaling) D->E E->F G Lyse Cells and Collect Protein F->G H Perform Western Blot G->H I Probe for p-FAK (Y397) and Total FAK H->I J Quantify Band Intensities I->J K Determine IC50 for p-FAK Inhibition J->K

Workflow for validating the activity of a new PF-562271 batch.

Q6: I am observing increased cytotoxicity or unexpected off-target effects with a new batch. What should I do?

This may indicate the presence of a cytotoxic impurity from the synthesis process.

  • Confirm the Effect: Repeat the experiment at a range of concentrations to confirm the observation is reproducible.

  • Lower the Concentration: Determine if the unexpected effects are dose-dependent and disappear at lower concentrations that are still sufficient to inhibit FAK phosphorylation.

  • Contact the Supplier: Report the issue to the supplier and provide them with your data. They may be able to provide a certificate of analysis (CoA) or analytical data (like HPLC or NMR) for the specific batch, or offer a replacement.[1]

  • Consider an Alternative Supplier: If the issue persists, you may need to source the compound from a different, reputable vendor.

Experimental Protocols

Protocol 1: Western Blot for FAK Phosphorylation (Y397)

This protocol is designed to functionally test the potency of a PF-562271 batch by measuring its ability to inhibit FAK auto-phosphorylation in a cellular context.[10]

Methodology:

  • Cell Culture: Plate cells known to have active FAK signaling (e.g., MPanc-96, PC-3M, U87MG) in 6-well plates and grow until they are 70-80% confluent.

  • Serum Starvation (Optional): To lower basal p-FAK levels, you can serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • Compound Preparation: Prepare serial dilutions of PF-562271 in the appropriate cell culture medium. A typical concentration range to test would be 0 (DMSO vehicle control), 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, and 500 nM.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of PF-562271. Incubate for 1 to 2 hours at 37°C.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the plate using ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for Total FAK and a loading control (e.g., GAPDH or β-Actin).

  • Analysis: Quantify the band intensities for p-FAK and Total FAK. Calculate the p-FAK/Total FAK ratio for each concentration and normalize to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay

This protocol assesses the effect of PF-562271 on cell proliferation and can be used to compare the potency of different batches.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24-48 hours.[1]

  • Compound Preparation: Prepare 2x concentrated serial dilutions of PF-562271 in cell culture medium. A suggested range is 0 to 10 µM.[1]

  • Treatment: Add an equal volume of the 2x compound dilutions to the wells, halving the concentration to the final desired 1x concentration. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C.[1][2]

  • Viability Measurement: Measure cell viability using a standard method:

    • MTS/XTT/WST-1 Assay: Add the reagent to each well according to the manufacturer's instructions and incubate until color develops. Read the absorbance at the appropriate wavelength.

    • Crystal Violet/SRB Assay: Fix the cells with a solution like 10% trichloroacetic acid (TCA), stain with the dye, wash, and then solubilize the dye.[1] Read the absorbance.

  • Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of the PF-562271 concentration and use a non-linear regression model to calculate the IC₅₀ value.

FAK Signaling Pathway

PF-562271 acts by inhibiting FAK, a key node in cell signaling that integrates signals from integrins and growth factor receptors to control cell survival, proliferation, and migration.

Integrins Integrins / GFRs FAK FAK Integrins->FAK Activation pFAKY397 p-FAK (Y397) FAK->pFAKY397 Autophosphorylation Migration Migration FAK->Migration Scaffolding Role PF562271 PF-562271 PF562271->FAK Inhibition Src Src pFAKY397->Src Recruitment PI3K PI3K pFAKY397->PI3K Grb2 Grb2/Sos pFAKY397->Grb2 Src->FAK Further Phosphorylation Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2->Ras ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation

Simplified FAK signaling pathway inhibited by PF-562271.

References

Technical Support Center: Confirming FAK Inhibition by PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Focal Adhesion Kinase (FAK) by PF-562271 in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is PF-562271 and how does it inhibit FAK?

PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] It binds to the ATP-binding pocket of FAK, preventing its catalytic activity.[1][3] This action blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the activation of downstream signaling pathways that regulate cell migration, proliferation, and survival.[4][5] PF-562271 also inhibits the closely related proline-rich tyrosine kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[3][6]

Q2: What is the primary method to confirm FAK inhibition by PF-562271 in cells?

The most direct method to confirm FAK inhibition is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (p-FAK Y397), using Western blotting.[7][8] A significant decrease in the p-FAK Y397 signal relative to total FAK in PF-562271-treated cells compared to vehicle-treated controls indicates successful inhibition of FAK activity.[7][9]

Q3: What are the expected IC50 values for PF-562271?

The potency of PF-562271 can vary between cell-free and cell-based assays. It's crucial to understand these differences when designing experiments.

Assay TypeTargetIC50References
Cell-Free Kinase AssayFAK1.5 nM[1][2]
Cell-Free Kinase AssayPyk214 nM[2]
Cell-Based Phospho-FAK AssayFAK5 nM[1][2]
Cell Viability/Proliferation (various cell lines)-~1.7 - 3.3 µM[6][10]

Q4: Beyond p-FAK, what other downstream markers can be assessed?

Inhibition of FAK activity by PF-562271 is expected to impact downstream signaling pathways.[11] Assessing the phosphorylation status of key proteins in these pathways can provide further evidence of FAK inhibition. These include:

  • PI3K/Akt Pathway: Look for decreased phosphorylation of Akt at Ser473.[12]

  • MAPK/ERK Pathway: Look for decreased phosphorylation of ERK1/2.[13]

Q5: What functional assays can be used to demonstrate the biological effect of FAK inhibition by PF-562271?

Confirming that PF-562271 treatment leads to expected biological outcomes is a crucial validation step. Common functional assays include:

  • Cell Migration and Invasion Assays: FAK is a key regulator of cell motility. Assays like the Boyden chamber assay or wound-healing (scratch) assay can be used to assess changes in cell migration and invasion upon PF-562271 treatment.[8][14]

  • Cell Proliferation and Viability Assays: FAK signaling contributes to cell survival and proliferation. Assays such as MTT, SRB, or real-time cell analysis can quantify the impact of PF-562271 on cell growth.[6][15]

  • Colony Formation Assays: This assay assesses the ability of single cells to grow into colonies, a measure of clonogenic survival, which can be inhibited by PF-562271.[10]

Experimental Protocols

Protocol 1: Western Blot for p-FAK (Y397) and Total FAK

This protocol details the steps to assess the phosphorylation status of FAK at Y397.

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.
  • Treat cells with varying concentrations of PF-562271 (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).[8]

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[16]
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF membrane.[17]
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
  • Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.[17]
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
  • Wash the membrane three times with TBST.
  • Visualize the bands using an ECL substrate and an imaging system.[18]

5. Stripping and Re-probing:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control like β-actin or GAPDH.[16]

6. Densitometry Analysis:

  • Quantify the band intensities using image analysis software. Normalize the p-FAK signal to total FAK and then to the loading control.

Troubleshooting Guides

Problem 1: No decrease in p-FAK Y397 is observed after PF-562271 treatment.

Possible CauseTroubleshooting Steps
Inactive Compound Ensure PF-562271 is properly stored and handled. Prepare fresh stock solutions in DMSO.
Suboptimal Treatment Conditions Optimize the concentration and duration of PF-562271 treatment. Perform a dose-response and time-course experiment.
Poor Antibody Quality Use a validated antibody specific for p-FAK Y397. Check the antibody datasheet for recommended applications and dilutions.[17]
Compensatory Signaling Other kinases, such as Src or receptor tyrosine kinases (RTKs), might be transphosphorylating FAK at Y397.[18] Investigate the activation status of Src and RTKs like EGFR or HER2.[18]

Problem 2: FAK inhibition is confirmed, but there is no effect on downstream signaling (e.g., p-Akt, p-ERK).

Possible CauseTroubleshooting Steps
Redundant Pathways Other signaling pathways may be compensating for the loss of FAK signaling.[18] Perform a broader analysis of signaling pathways using phospho-kinase arrays.
Cell Line Specificity The dependence on the FAK pathway for downstream signaling can be cell-type specific. Confirm the expression and activation of FAK in your cell line.
Off-Target Effects At higher concentrations, PF-562271 may have off-target effects that could confound the results.[19] It is known to inhibit some cyclin-dependent kinases (CDKs).[10] Consider using a structurally different FAK inhibitor as a control.

Problem 3: Inconsistent results between experiments.

Possible CauseTroubleshooting Steps
Variability in Cell Culture Maintain consistent cell passage numbers and confluency at the time of treatment.
Inconsistent Reagent Preparation Prepare fresh lysis buffers with inhibitors before each use. Ensure accurate protein quantification.
Western Blotting Variability Standardize all steps of the Western blotting protocol, including loading amounts, antibody dilutions, and incubation times.

Visualizations

Signaling Pathway

FAK_Signaling_Inhibition Integrin Integrin FAK FAK Integrin->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment & Activation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pFAK_Y397->Downstream Src->pFAK_Y397 Further Phosphorylation Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response PF562271 PF-562271 PF562271->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with PF-562271 start->cell_culture cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE & Transfer to PVDF quantification->sds_page probing_pFAK Primary Antibody Incubation (p-FAK Y397) sds_page->probing_pFAK probing_secondary Secondary Antibody Incubation probing_pFAK->probing_secondary detection ECL Detection probing_secondary->detection stripping Stripping detection->stripping analysis Densitometry & Data Analysis detection->analysis reprobing Re-probing for Total FAK & Loading Control stripping->reprobing reprobing->detection end End analysis->end

Caption: Workflow for confirming FAK inhibition via Western blot.

Troubleshooting Logic

Troubleshooting_Logic start No decrease in p-FAK Y397? check_compound Compound active? start->check_compound Start Here check_conditions Treatment optimal? check_compound->check_conditions Yes solution1 Prepare fresh stock check_compound->solution1 No check_antibody Antibody validated? check_conditions->check_antibody Yes solution2 Optimize dose & time check_conditions->solution2 No check_compensation Compensatory signaling? check_antibody->check_compensation Yes solution3 Use validated antibody check_antibody->solution3 No solution4 Assess Src/RTK activation check_compensation->solution4 Yes

Caption: Troubleshooting logic for lack of p-FAK Y397 inhibition.

References

Validation & Comparative

A Comparative Guide to PF-562271 Hydrochloride and Other FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently correlated with poor prognosis and metastasis in a variety of solid tumors. This guide provides an objective comparison of PF-562271 hydrochloride with other prominent FAK inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of FAK Inhibitor Potency and Selectivity

The in vitro potency of FAK inhibitors is a key determinant of their efficacy, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values are indicative of greater potency. The following table summarizes the reported potency and selectivity of PF-562271, Defactinib (B1662816) (VS-6063), and GSK2256098 against FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).

InhibitorFAK IC50/KiPyk2 IC50Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 1.5 nM (IC50)[1][2]~13-15 nM (IC50)[1][2]~10-fold[1][3]Some Cyclin-Dependent Kinases (CDKs)[1][2]
Defactinib (VS-6063) 0.6 nM (IC50)[1]<0.6 nM (IC50)[1]Dual FAK/Pyk2 inhibitor[1]Inhibits 9 other kinases with IC50 < 1 µM[1]
GSK2256098 0.4 nM (Ki)[1]-Selective for FAK[1]-

In Vitro and In Vivo Efficacy

This compound

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK.[2] In cell-based assays, it inhibits FAK autophosphorylation with an IC50 of 5 nM.[4] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in various xenograft models. For instance, in a PC3M-luc-C6 subcutaneous xenograft model, 25 mg/kg of PF-562271 administered twice daily resulted in a 62% tumor growth inhibition.[5] In BxPc3 and PC3-M xenograft mice, 50 mg/kg of PF-562271 led to 86% and 45% tumor growth inhibition, respectively.[4]

Defactinib (VS-6063)

Defactinib is a potent, orally active inhibitor of both FAK and Pyk2.[3] It has been shown to effectively target cancer stem cells (CSCs) in vitro and in vivo.[6] In combination with other targeted therapies, Defactinib has shown promising clinical activity. For example, in the RAMP 201 trial, the combination of avutometinib and defactinib demonstrated a 44% overall response rate in patients with KRAS-mutant recurrent low-grade serous ovarian cancer.[7]

GSK2256098

GSK2256098 is a highly selective and potent FAK inhibitor with an enzymatic IC50 of 0.8 nM and a cellular IC50 of 15 nM.[8] In a phase II trial for patients with recurrent or progressive NF2-mutated meningiomas, GSK2256098 was well-tolerated and resulted in an improved progression-free survival at 6 months compared to historical controls.[9]

Signaling Pathway and Mechanism of Action

FAK is a central signaling node downstream of integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and subsequent phosphorylation of other downstream targets, initiating signaling cascades that regulate cell motility, survival, and proliferation.[1] FAK inhibitors, such as PF-562271, act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.[4]

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_fak_complex FAK Activation cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation Src Src p-FAK (Y397)->Src Recruitment PI3K/AKT Pathway PI3K/AKT Pathway p-FAK (Y397)->PI3K/AKT Pathway Ras/MEK/ERK Pathway Ras/MEK/ERK Pathway p-FAK (Y397)->Ras/MEK/ERK Pathway Cell Migration Cell Migration p-FAK (Y397)->Cell Migration Src->p-FAK (Y397) Full Activation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation Ras/MEK/ERK Pathway->Cell Proliferation FAK_Inhibitors FAK Inhibitors (e.g., PF-562271) FAK_Inhibitors->FAK Inhibition of ATP Binding

Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.

Experimental Protocols

Western Blotting for FAK Phosphorylation

This method is used to assess the effect of inhibitors on FAK autophosphorylation in a cellular context.

Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at Tyr397.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • FAK inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-FAK (Tyr397) and Mouse anti-total FAK

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.

Cell Viability Assay

This assay measures the effect of FAK inhibitors on cell proliferation and survival.

Objective: To evaluate the anti-proliferative effects of FAK inhibitors.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • FAK inhibitor

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a range of concentrations of the FAK inhibitor.

  • Incubate for a specified period (e.g., 72 hours).[1]

  • Add the cell viability reagent according to the manufacturer's instructions.[1]

  • Measure the absorbance or luminescence using a plate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[1]

Experimental_Workflow cluster_assay Assay Type Cell_Culture 1. Cell Seeding Treatment 2. Treatment with FAK Inhibitor Cell_Culture->Treatment Incubation 3. Incubation (e.g., 72 hours) Treatment->Incubation Assay 4. Perform Assay Incubation->Assay Data_Analysis 5. Data Acquisition and Analysis Assay->Data_Analysis Western_Blot Western Blot (pFAK/FAK) Viability_Assay Cell Viability (IC50)

Caption: A generalized workflow for in vitro evaluation of FAK inhibitors.

Conclusion

This compound is a potent and selective FAK inhibitor with demonstrated preclinical efficacy. Its comparison with other FAK inhibitors like Defactinib and GSK2256098 reveals distinct profiles in terms of dual FAK/Pyk2 inhibition versus FAK-specific inhibition. The choice of inhibitor will ultimately depend on the specific research question, the cancer type under investigation, and whether targeting Pyk2 in addition to FAK is desirable. This guide provides a foundational overview to aid in this selection process, emphasizing the importance of considering both the biochemical potency and the cellular and in vivo efficacy of these compounds.

References

Comparing PF-562271 and Defactinib (VS-6063)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the FAK Inhibitors: PF-562271 and Defactinib (B1662816) (VS-6063)

This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of Focal Adhesion Kinase (FAK), PF-562271 and Defactinib (also known as VS-6063 or PF-04554878). Both compounds are ATP-competitive inhibitors targeting FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), key regulators in cancer cell proliferation, survival, migration, and invasion. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of their respective characteristics.

Mechanism of Action and Signaling Pathway

Both PF-562271 and Defactinib are reversible, ATP-competitive inhibitors that target the kinase domain of FAK and Pyk2.[1][2][3][4] By blocking the catalytic activity of FAK, these inhibitors prevent its autophosphorylation at tyrosine residue 397 (Tyr397), which is a critical step for recruiting and activating downstream signaling proteins.[5][6][7] Inhibition of FAK disrupts signaling cascades crucial for oncogenesis, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[8][9][10] FAK upregulation is also a known resistance mechanism to therapies targeting the MAPK pathway.[8]

FAK Signaling Pathway and Points of Inhibition.

Target Selectivity and Potency

Both compounds potently inhibit FAK and Pyk2. PF-562271 shows approximately 10-fold greater selectivity for FAK over Pyk2 in cell-free assays.[1][4] In contrast, Defactinib inhibits both kinases with nearly equal high potency.[2] Both inhibitors demonstrate high selectivity (>100-fold) for the FAK family over other kinases, with PF-562271 showing some off-target activity against certain cyclin-dependent kinases (CDKs) in enzymatic assays.[1][2][4]

ParameterPF-562271Defactinib (VS-6063)
Target(s) FAK, Pyk2FAK, Pyk2
IC₅₀ (FAK, cell-free) 1.5 nM[1][3][4]0.6 nM[2]
IC₅₀ (Pyk2, cell-free) 13-14 nM[1][3]0.6 nM[2]
Cellular IC₅₀ (p-FAK) 5 nM[1][11]Not explicitly stated, but inhibits pFAK(Tyr397) in a dose-dependent manner[6][12]
Selectivity Note ~10-fold for FAK over Pyk2; >100-fold vs other kinases (except some CDKs)[1][4]>100-fold for FAK/Pyk2 over other kinases[2]

Pharmacokinetic Profiles

The pharmacokinetic properties of PF-562271 and Defactinib show notable differences, particularly in their absorption and metabolism, which influences their dosing schedules and potential for drug-drug interactions. PF-562271 exhibits nonlinear pharmacokinetics due to auto-inhibition of CYP3A, its primary metabolizing enzyme.[13][14] Defactinib follows a more predictable, albeit less than dose-proportional, pharmacokinetic profile and is metabolized by both CYP3A4 and CYP2C9.[2][8]

ParameterPF-562271Defactinib (VS-6063)
Administration Oral[9]Oral[12][15]
Tₘₐₓ (Time to Peak) 0.5 - 6 hours[13]~2 - 4 hours[2][8]
Bioavailability Food does not substantially alter PK[13]High-fat meal increases AUC (2.7-fold) and Cₘₐₓ (1.9-fold)[8]
Metabolism Primarily CYP3A (auto-inhibitor)[13][14]Primarily CYP3A4 and CYP2C9[8]
Elimination Half-life (t₁/₂) Not explicitly stated~9 hours[8]
PK Characteristics Time- and dose-dependent nonlinear PK[13][14][16]Less than dose-proportional increase in exposure with dose[2]
Protein Binding Not explicitly stated90%[8]
Clinical Dose 125 mg BID with food (MTD)[14][17]400 mg BID (RP2D)[2][18]

Preclinical and Clinical Efficacy

Both inhibitors have demonstrated anti-tumor activity across a range of preclinical models and have been evaluated in numerous clinical trials.

PF-562271 has shown potent, dose-dependent tumor growth inhibition in various subcutaneous xenograft models, including prostate, breast, pancreatic, and lung cancer.[1][7] Its primary effects in preclinical studies are linked to inhibiting cell migration and inducing cell cycle arrest.[5][19] Phase I clinical trials have established its safety profile and recommended phase II dose in patients with advanced solid tumors.[14][20]

Defactinib (VS-6063) has been extensively studied in clinical trials for mesothelioma, ovarian cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer.[15][21] It has shown modest activity as a monotherapy but demonstrates significant promise in combination therapies.[22] Notably, in May 2025, Defactinib in a co-package with the RAF/MEK inhibitor avutometinib received FDA approval for adult patients with recurrent KRAS-mutated low-grade serous ovarian cancer.[8] This highlights its role in overcoming resistance to MAPK pathway inhibition.[8]

Experimental Protocols

Kinase Inhibition Assay (PF-562271)

This protocol describes a method to determine the in vitro potency of an inhibitor against purified FAK.

Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK enzymatic activity (IC₅₀).

Materials:

  • Purified, activated FAK kinase domain (amino acids 410–689)

  • Substrate: Random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr)

  • ATP (50 µM)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl₂

  • PF-562271 (serially diluted)

  • Primary Antibody: Anti-phospho-tyrosine (PY20)

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • Detection reagent (e.g., TMB) and plate reader

Methodology: [4]

  • Add the FAK enzyme to wells of a microtiter plate containing the p(Glu/Tyr) substrate.

  • Add serially diluted concentrations of PF-562271 to the wells. Each concentration is tested in triplicate. A control with no inhibitor (vehicle only) is included.

  • Initiate the kinase reaction by adding 50 µM ATP to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for phosphorylation of the substrate.

  • Wash the wells to remove excess ATP and unbound components.

  • Add the anti-phospho-tyrosine (PY20) primary antibody to detect the level of substrate phosphorylation. Incubate as recommended by the manufacturer.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

  • Wash the wells and add the detection reagent. Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of PF-562271 relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Plate 1. Coat Plate with Substrate (pGlu/Tyr) Enzyme 2. Add FAK Enzyme Plate->Enzyme Inhibitor 3. Add Serial Dilutions of PF-562271 Enzyme->Inhibitor ATP 4. Initiate with ATP (Incubate 15 min) Inhibitor->ATP Wash1 5. Wash ATP->Wash1 PrimaryAb 6. Add Primary Ab (anti-pTyr) Wash1->PrimaryAb Wash2 7. Wash PrimaryAb->Wash2 SecondaryAb 8. Add Secondary Ab (HRP-conjugated) Wash2->SecondaryAb Wash3 9. Wash SecondaryAb->Wash3 Detect 10. Add Substrate & Read Signal Wash3->Detect Calc 11. Calculate IC₅₀ Detect->Calc

Workflow for an in vitro FAK Kinase Inhibition Assay.

Conclusion

PF-562271 and Defactinib (VS-6063) are both potent inhibitors of the FAK signaling pathway with demonstrated anti-tumor properties. Key differences lie in their selectivity profiles and pharmacokinetic behaviors.

  • PF-562271 is more selective for FAK over Pyk2 and exhibits complex, nonlinear pharmacokinetics due to CYP3A auto-inhibition. Its development has focused on its potential as a broad anti-cancer agent in advanced solid tumors.[1][14]

  • Defactinib is a highly potent, dual inhibitor of FAK and Pyk2 with more predictable pharmacokinetics.[2][8] It has found a clear clinical application in combination therapies, particularly for overcoming resistance to MAPK pathway inhibitors, leading to its recent FDA approval in a specific ovarian cancer subtype.[8]

The choice between these inhibitors for research or clinical development will depend on the specific biological context, the desired selectivity profile, and the potential for combination with other therapeutic agents.

References

A Head-to-Head Comparison of PF-562271 and PF-573,228 for T Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the precise modulation of T cell function is paramount. Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) have emerged as critical regulators of T cell activation, adhesion, and signaling. This guide provides an objective comparison of two widely used small molecule inhibitors, PF-562271 and PF-573,228, to aid in the selection of the most appropriate tool for your T cell research.

This comparison guide synthesizes experimental data to evaluate the performance of PF-562271 and PF-573,228, focusing on their mechanism of action, target selectivity, and their documented effects on T cell biology.

At a Glance: Key Differences and Quantitative Comparison

PF-562271 is a potent dual inhibitor of both FAK and Pyk2, while PF-573,228 exhibits greater selectivity for FAK.[1][2][3] This distinction is a critical consideration for researchers aiming to dissect the specific roles of each kinase in T cell function. The following table summarizes the key quantitative data for these inhibitors.

ParameterPF-562271PF-573,228
Target(s) FAK and Pyk2Primarily FAK
FAK IC50 (cell-free) 1.5 nM[2][3]4 nM[1][4]
Pyk2 IC50 (cell-free) 13 nM, 14 nM[2][3]~50- to 250-fold less potent than for FAK[1]
Cellular FAK Phosphorylation Inhibition IC50 5 nM[2][5]30-100 nM[1][4][6]
Effect on T Cell - APC Conjugation Impairs conjugation[7]Impairs conjugation[7]
Effect on T Cell Proliferation Impairs proliferation[7]Data in T cells not readily available; inhibits proliferation in other cell types[8]
Effect on TCR Signaling Inhibits phosphorylation of ZAP-70, LAT, and ERK[7]Data in T cells not readily available

Mechanism of Action: Targeting the FAK/Pyk2 Signaling Axis in T Cells

Upon T cell receptor (TCR) engagement, both FAK and Pyk2 are activated and play crucial roles in downstream signaling cascades that govern T cell activation, adhesion to antigen-presenting cells (APCs), and proliferation.[7] Both PF-562271 and PF-573,228 are ATP-competitive inhibitors that target the kinase domain of FAK and, in the case of PF-562271, Pyk2.[2] By blocking the catalytic activity of these kinases, they prevent the phosphorylation of downstream substrates, thereby modulating T cell function.

FAK_Pyk2_Signaling_in_T_Cells cluster_TCR T Cell Receptor (TCR) Engagement cluster_Kinases Kinase Activation cluster_Inhibitors Inhibitors cluster_Downstream Downstream Signaling & Cellular Response TCR TCR FAK FAK TCR->FAK activates Pyk2 Pyk2 TCR->Pyk2 activates Adhesion T Cell Adhesion (e.g., to APCs) FAK->Adhesion Signaling TCR Signaling Cascade (ZAP-70, LAT, ERK) FAK->Signaling Pyk2->Signaling PF562271 PF-562271 PF562271->FAK inhibits PF562271->Pyk2 inhibits PF573228 PF-573,228 PF573228->FAK inhibits Proliferation T Cell Proliferation Signaling->Proliferation

FAK/Pyk2 signaling pathway in T cells and points of inhibition.

Experimental Evidence: A Comparative Look at Performance

T Cell Adhesion and Conjugation with Antigen-Presenting Cells

A key function of FAK in T cells is the regulation of integrin-mediated adhesion. A study directly comparing PF-562271 and PF-573,228 demonstrated that both inhibitors impair the ability of T cells to form stable conjugates with antigen-presenting cells.[7] This suggests that FAK is a critical mediator of this process and that both compounds can be used to effectively study and inhibit this aspect of T cell activation.

T Cell Proliferation

PF-562271 has been shown to impair primary CD4+ T cell proliferation in a dose-dependent manner.[7] While direct, quantitative data on the effect of PF-573,228 on T cell proliferation is not as readily available in the reviewed literature, studies on other cell types, such as neuroblastoma cells, have shown that PF-573,228 can decrease cell proliferation.[8] Researchers should validate the anti-proliferative effects of PF-573,228 in their specific T cell subtype of interest.

T Cell Receptor (TCR) Signaling

The inhibitory effects of PF-562271 on T cell function extend to the proximal TCR signaling cascade. Treatment with PF-562271 has been demonstrated to block the phosphorylation of key signaling molecules, including ZAP-70, LAT (Linker for Activation of T cells), and ERK (Extracellular signal-regulated kinase).[7] This indicates that the FAK/Pyk2 signaling axis is upstream of these critical components of the TCR signaling pathway. Detailed studies on the specific effects of PF-573,228 on these signaling molecules in T cells are warranted to provide a more direct comparison.

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.

In Vitro Biochemical Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FAK and Pyk2 enzymes.

Materials:

  • Purified recombinant FAK or Pyk2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • PF-562271 or PF-573,228

  • 96-well plates

  • Anti-phosphotyrosine antibody (e.g., PY20)

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Protocol:

  • Prepare serial dilutions of PF-562271 or PF-573,228 in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[2][9]

  • Stop the reaction and coat the wells with the reaction mixture.

  • Detect the level of substrate phosphorylation using an ELISA-based method with an anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.[2]

  • Measure the absorbance at 450 nm after adding the stop solution.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Reagents Add Kinase, Substrate, and Inhibitor to Plate Prep_Inhibitor->Add_Reagents Initiate_Rxn Initiate Reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Stop_Rxn Stop Reaction & Coat Plate Incubate->Stop_Rxn Detect_Phos Detect Phosphorylation (ELISA) Stop_Rxn->Detect_Phos Read_Plate Read Absorbance at 450 nm Detect_Phos->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro biochemical kinase assay.
T Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T cell proliferation in response to stimulation in the presence or absence of the inhibitors.

Materials:

  • Isolated primary T cells or T cell line

  • Complete RPMI-1640 medium

  • T cell activator (e.g., anti-CD3/CD28 antibodies, PHA)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PF-562271 or PF-573,228

  • 96-well plates

  • Flow cytometer

Protocol:

  • Label T cells with CFSE according to the manufacturer's protocol.

  • Wash the cells to remove unbound CFSE.

  • Seed the CFSE-labeled T cells into a 96-well plate.

  • Add serial dilutions of PF-562271 or PF-573,228 to the wells.

  • Add the T cell activator to stimulate proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[10][11][12]

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the live, single-cell population and measure the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE fluorescence.

  • Quantify the percentage of proliferated cells in each condition.

T_Cell_Proliferation_Workflow Start Start Label_Cells Label T Cells with CFSE Start->Label_Cells Seed_Cells Seed Cells into 96-well Plate Label_Cells->Seed_Cells Add_Inhibitor Add Inhibitor Dilutions Seed_Cells->Add_Inhibitor Stimulate_Cells Stimulate with Activator Add_Inhibitor->Stimulate_Cells Incubate Incubate for 3-5 Days Stimulate_Cells->Incubate Harvest_Analyze Harvest Cells and Analyze by Flow Cytometry Incubate->Harvest_Analyze Quantify Quantify Proliferation Harvest_Analyze->Quantify End End Quantify->End

Workflow for a CFSE-based T cell proliferation assay.
T Cell - Antigen-Presenting Cell (APC) Conjugation Assay

This assay quantifies the formation of conjugates between T cells and APCs.

Materials:

  • T cells

  • Antigen-presenting cells (APCs)

  • Fluorescent dyes for cell labeling (e.g., CFSE for T cells, and another color for APCs)

  • PF-562271 or PF-573,228

  • Antigen (if required for the specific APCs)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Label T cells with one fluorescent dye (e.g., green) and APCs with another (e.g., red).

  • Pre-treat the labeled T cells with different concentrations of PF-562271 or PF-573,228 for a specified time (e.g., 30 minutes).

  • If necessary, pulse the APCs with the specific antigen.

  • Mix the pre-treated T cells and APCs at a defined ratio (e.g., 1:1) in flow cytometry tubes.

  • Incubate the cell mixture for a short period (e.g., 15-30 minutes) at 37°C to allow for conjugate formation.

  • Gently resuspend the cells and acquire the samples on a flow cytometer.

  • Identify single T cells (green), single APCs (red), and T cell-APC conjugates (double-positive events).

  • Calculate the percentage of T cells in conjugates for each condition.[13]

Conjugation_Assay_Workflow Start Start Label_Cells Label T Cells (Green) and APCs (Red) Start->Label_Cells Pretreat_T_Cells Pre-treat T Cells with Inhibitor Label_Cells->Pretreat_T_Cells Mix_Cells Mix T Cells and APCs Pretreat_T_Cells->Mix_Cells Incubate Incubate to Allow Conjugate Formation Mix_Cells->Incubate Analyze_Flow Analyze by Flow Cytometry Incubate->Analyze_Flow Quantify Quantify Conjugates (Double-Positive Events) Analyze_Flow->Quantify End End Quantify->End

Workflow for a T cell - APC conjugation assay.

Conclusion and Recommendations

Both PF-562271 and PF-573,228 are valuable tools for investigating the role of FAK signaling in T cell biology.

  • PF-562271 is the inhibitor of choice when the research question involves the combined roles of FAK and Pyk2 in T cell function. Its potent dual inhibitory activity makes it suitable for studies where the goal is to broadly inhibit this signaling node.

  • PF-573,228 is the preferred inhibitor for studies aiming to specifically dissect the role of FAK in T cells, due to its significantly higher selectivity for FAK over Pyk2. This selectivity allows for a more nuanced understanding of FAK-specific functions.

For any research application, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific T cell type and assay being used. The detailed protocols provided in this guide serve as a starting point for these investigations. By carefully selecting the appropriate inhibitor and employing robust experimental designs, researchers can effectively unravel the complex roles of FAK and Pyk2 in T cell-mediated immunity.

References

A Comparative Guide to Pyk2 Kinase Inhibitors: Alternatives to PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, has emerged as a significant therapeutic target in various diseases, including cancer, osteoporosis, and neurodegenerative disorders.[1][2][3] Its role in critical cellular processes such as proliferation, migration, and survival has spurred the development of small molecule inhibitors.[2] PF-562271 is a well-characterized and potent inhibitor of both Pyk2 and the closely related Focal Adhesion Kinase (FAK).[1] However, the quest for compounds with improved selectivity, different modes of action, or enhanced efficacy in specific contexts continues. This guide provides a comparative analysis of alternative compounds to PF-562271 for Pyk2 inhibition, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of Pyk2 Inhibitors

The in vitro potency of Pyk2 inhibitors is a critical factor in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting the biochemical activity of a target enzyme. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values of PF-562271 and its alternatives against Pyk2 and, where available, against FAK to indicate selectivity.

CompoundPyk2 IC50 (nM)FAK IC50 (nM)Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition
PF-562271 13, 141.5~0.11-fold (More potent on FAK)Some CDKs[4][5]
PF-4618433 637-Selective for Pyk2-
PF-431396 11, 192, 27~0.18-fold (More potent on FAK)BRD4 (Kd: 445 nM)[6]
NVP-TAE 226 3.55.5~1.57-fold (More potent on Pyk2)IGF-1R (140 nM), InsR (44 nM)[1]
PF-719 17469~27.6-fold (More potent on Pyk2)Hck, Fyn, Lck, Lyn[4]
GZD-257 68.214.3~0.21-fold (More potent on FAK)-
BT-Amide 44.69---
SJP1602 Potent dual inhibitorPotent dual inhibitorDual FAK/Pyk2 inhibitor-

Experimental Performance of Pyk2 Inhibitors

Beyond biochemical potency, the cellular and in vivo activities of these inhibitors are crucial for their potential therapeutic application.

Cellular Activity
  • PF-4618433 has demonstrated pro-osteogenic activity in human mesenchymal stem cell (hMSC) cultures, increasing alkaline phosphatase (ALP) activity and mineralization.[7] It has also been shown to enhance osteoblast proliferation.[7]

  • PF-431396 effectively inhibits the phosphorylation of both Pyk2 and FAK in cell-based assays.[4][6] This dual inhibition leads to reduced cancer cell migration, invasion, and proliferation.[4]

  • NVP-TAE 226 has been shown to decrease cell survival in human glioma cells and inhibit the phosphorylation of FAK, Akt, and ERK1/2 in breast cancer cells.[8][9]

  • GZD-257 induces apoptosis and causes G2/M phase cell cycle arrest in glioblastoma cell lines.[5]

  • PF-562271 , for comparison, has been shown to reduce cell viability, cell cycle progression, and invasion in glioblastoma cells when used in combination with temozolomide (B1682018).[10][11]

In Vivo Efficacy
  • PF-431396 , administered orally, has been shown to prevent bone loss in ovariectomized rats by stimulating bone formation.[6]

  • NVP-TAE 226 administered orally, inhibited tumor growth and lung metastasis in a dose-dependent manner in a breast cancer xenograft model.[9] It also effectively inhibited tumor growth in pancreatic cancer xenograft models.[9]

  • PF-562271 in combination with temozolomide led to a significant reduction in tumor size and invasive margins, and increased survival rates in a mouse glioma model.[10][11][12]

  • SJP1602 exhibited significant dose-dependent inhibition of tumor growth in triple-negative breast cancer xenograft models.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

Pyk2 Signaling Pathway

Pyk2 is a key mediator in various signaling cascades initiated by growth factors, cytokines, and integrin-mediated cell adhesion.[13][14] Upon activation, Pyk2 undergoes autophosphorylation, creating docking sites for other signaling proteins, including Src family kinases. This leads to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and migration.[13][14]

Pyk2_Signaling_Pathway Extracellular_Stimuli Growth Factors, Cytokines, Integrin Adhesion Receptor Receptors Extracellular_Stimuli->Receptor Pyk2 Pyk2 Receptor->Pyk2 Activation Pyk2->Pyk2 Src Src Family Kinases Pyk2->Src Recruitment & Activation Downstream_Effectors Downstream Effectors (e.g., p130Cas, Paxillin) Pyk2->Downstream_Effectors PI3K PI3K Pyk2->PI3K Src->Pyk2 Phosphorylation MAPK_Pathway MAPK/ERK Pathway (Ras, Raf, MEK, ERK) Src->MAPK_Pathway Cellular_Responses Cell Proliferation, Survival, Migration Downstream_Effectors->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK_Pathway->Cellular_Responses Pyk2_Inhibitor Pyk2 Inhibitors (e.g., PF-4618433, PF-719) Pyk2_Inhibitor->Pyk2

Caption: Simplified Pyk2 signaling cascade and the point of intervention by inhibitors.

Experimental Workflow: Evaluating Pyk2 Inhibitor Efficacy

A typical workflow for assessing the efficacy of a novel Pyk2 inhibitor involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_cell_based Start Compound Synthesis /Acquisition Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Lead Compound Selection Proliferation Proliferation/ Viability Assay Migration Migration/Invasion Assay Apoptosis Apoptosis Assay Western_Blot Western Blot (Target Engagement) Cell_Based_Assays->Western_Blot In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicity) Proliferation->In_Vivo_Studies Migration->In_Vivo_Studies Apoptosis->In_Vivo_Studies Western_Blot->In_Vivo_Studies Confirmed Cellular Activity Data_Analysis Data Analysis & Conclusion In_Vivo_Studies->Data_Analysis

Caption: A generalized workflow for the preclinical evaluation of Pyk2 inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pyk2. A common method is a luminescence-based assay that measures ADP production.[15]

  • Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal intensity is proportional to the kinase activity.

  • Materials:

    • Recombinant human Pyk2 enzyme

    • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

    • ATP

    • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

    • Test compounds (serially diluted)

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • 384-well plates

  • Procedure:

    • Add 1 µl of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µl of a solution containing the Pyk2 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µl of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values from the dose-response curves.

Western Blot for Pyk2 Phosphorylation

This technique is used to assess the phosphorylation status of Pyk2 in cells treated with an inhibitor, providing evidence of target engagement.[16][17][18]

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated Pyk2 and total Pyk2.

  • Materials:

    • Cell culture reagents

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-Pyk2 (e.g., Tyr402) and anti-total Pyk2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Pyk2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Pyk2 to normalize for protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of an inhibitor on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[19][20][21]

  • Principle: The rate of closure of a cell-free gap is measured over time in the presence or absence of an inhibitor.

  • Materials:

    • Cell culture plates (e.g., 24-well plates)

    • Pipette tips or a specialized scratch tool

    • Cell culture medium with and without serum

    • Test compound

    • Microscope with a camera

  • Procedure:

    • Seed cells in a plate and grow them to a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells and debris.

    • Add fresh medium containing the test compound or vehicle.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.

Conclusion

The landscape of Pyk2 inhibitors extends beyond PF-562271, offering a range of compounds with varying potencies, selectivities, and demonstrated activities in different biological contexts. For researchers focusing on highly selective Pyk2 inhibition, compounds like PF-719 and PF-4618433 present compelling options. For studies requiring dual FAK/Pyk2 inhibition, PF-431396 and the novel compound SJP1602 are valuable tools. NVP-TAE 226 provides an interesting profile with its dual inhibition of Pyk2 and IGF-1R. The choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the robust evaluation of these and future Pyk2 inhibitors.

References

Cross-Validation of PF-562271 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor PF-562271 with genetic models for validating its on-target effects. PF-562271 is a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] By cross-referencing data from studies utilizing PF-562271 with findings from genetic knockdown or knockout of FAK and Pyk2, researchers can gain greater confidence in the inhibitor's specificity and its utility in preclinical and clinical investigations.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize quantitative data from representative studies, comparing the effects of PF-562271 with those of genetic inhibition of FAK and Pyk2 on key cellular processes implicated in cancer progression.

Table 1: Comparison of Effects on Cell Migration and Invasion

Model System Intervention Assay Endpoint Measured Result Reference
Human Pancreatic Cancer Cells (MPanc-96)PF-562271 (0.1 µM)Transwell MigrationIGF-I stimulated migrationSignificant decrease in migration[2][3]
Human Pancreatic Cancer Cells (MPanc-96)PF-562271 (0.1 µM)Transwell InvasionSerum-stimulated invasionSignificant decrease in invasion[4]
Human Neuroblastoma Cells (SK-N-BE(2))FAK siRNATranswell InvasionMatrigel invasion~79% decrease in invasion compared to control[5]
Human Ovarian Cancer Cells (OVCAR-3, A2780/CP70)FAK siRNATranswell Migration & InvasionMigration and invasionSignificant reduction in migration and invasion
Human Glioblastoma Cells (CL-2, CL-3, GL261)PF-562271 (16 nM)Transwell InvasionMatrigel invasion~50-63% reduction in invasion[6]
Human Lung Cancer Cells (A549)Pyk2 siRNATranswell InvasionBDNF-induced invasionSignificant decrease in invasive cell number

Table 2: Comparison of Effects on Tumor Growth in Xenograft Models

Model System Intervention Tumor Type Endpoint Measured Result Reference
Human Prostate Cancer (PC3M-luc-C6) Xenograft in MicePF-562271 (25 mg/kg, p.o. BID)SubcutaneousTumor growth inhibition62% inhibition after 2 weeks[7][8]
Human Pancreatic Cancer (BxPc3) Xenograft in MicePF-562271 (50 mg/kg, p.o. BID)SubcutaneousTumor growth inhibition86% inhibition[7]
Human Prostate Cancer (PC3M) Xenograft in MiceFAK shRNASubcutaneousTumor growthSuppression of tumor growth
Mouse Model of Skin CarcinogenesisConditional FAK knockout in epidermisSkin PapillomasTumor formationSuppressed papilloma formation[9][10]
Human Hepatocellular Carcinoma (Huh7.5) Xenograft in RatsPF-562271 (15 mg/kg/day) + SunitinibSubcutaneousTumor growthSignificant inhibition of tumor growth

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation of the presented data.

Cell Migration and Invasion Assays

1. Transwell Migration Assay:

  • Cell Culture: Human pancreatic cancer cells (MPanc-96) are cultured in appropriate media.

  • Assay Setup: Transwell inserts (8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 100 ng/mL IGF-I).

  • Cell Seeding: Cells, pre-treated with either vehicle or PF-562271 (0.1 µM), are seeded into the upper chamber in serum-free media.

  • Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration through the porous membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the treated group is compared to the vehicle control.[2][3]

2. Matrigel Invasion Assay:

  • Coating Inserts: Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.

  • Cell Preparation: Human neuroblastoma cells (SK-N-BE(2)) are transfected with FAK siRNA or control siRNA.

  • Assay Procedure: The protocol follows the same steps as the transwell migration assay, with the addition of the Matrigel layer serving as an artificial basement membrane that cells must degrade and invade.

  • Data Analysis: The number of invaded cells is quantified and expressed as a percentage of the control.[5]

In Vivo Xenograft Studies

1. Subcutaneous Tumor Model with PF-562271 Treatment:

  • Cell Line: Human prostate cancer cells (PC3M-luc-C6) expressing luciferase are used.

  • Animal Model: Athymic nude mice are utilized.

  • Tumor Inoculation: A suspension of PC3M-luc-C6 cells is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives PF-562271 (e.g., 25 mg/kg) orally twice daily (BID). The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly using calipers. For luciferase-expressing cells, tumor burden can also be monitored non-invasively using bioluminescent imaging.

  • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.[7][8]

2. Conditional Knockout Mouse Model:

  • Genetic Model: Mice with a floxed FAK allele (FAKfl/fl) are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Keratin-14 for epidermis).

  • Induction of Knockout: Cre recombinase activity is induced (e.g., by tamoxifen (B1202) administration) to excise the FAK gene specifically in the target tissue.

  • Tumor Induction: Carcinogenesis is induced using a chemical carcinogen (e.g., DMBA/TPA for skin cancer).

  • Observation: The incidence, multiplicity, and size of tumors are monitored over time in both the FAK knockout and control (FAKfl/fl without Cre or without induction) groups.

  • Analysis: The effect of FAK deletion on tumor initiation and progression is determined by comparing the tumor burden between the two groups.[9][10]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway targeted by PF-562271 and a generalized workflow for the cross-validation of pharmacological and genetic approaches.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK PF562271 PF-562271 PF562271->FAK Pyk2 Pyk2 PF562271->Pyk2 Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Src->FAK Src->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: FAK/Pyk2 Signaling Pathway Inhibition by PF-562271.

Cross_Validation_Workflow Start Hypothesis: Target X inhibition affects Phenotype Y Pharm_Approach Pharmacological Approach Start->Pharm_Approach Genetic_Approach Genetic Approach Start->Genetic_Approach PF562271_Treatment Treat cells/animals with PF-562271 Pharm_Approach->PF562271_Treatment Genetic_Modulation Knockdown (siRNA/shRNA) or Knockout (CRISPR/Cre-Lox) of Target X Genetic_Approach->Genetic_Modulation Phenotypic_Assay_Pharm Phenotypic Assays (Migration, Invasion, Proliferation, Tumor Growth) PF562271_Treatment->Phenotypic_Assay_Pharm Phenotypic_Assay_Genetic Phenotypic Assays (Migration, Invasion, Proliferation, Tumor Growth) Genetic_Modulation->Phenotypic_Assay_Genetic Data_Comparison Compare Quantitative Data Phenotypic_Assay_Pharm->Data_Comparison Phenotypic_Assay_Genetic->Data_Comparison Conclusion Conclusion: Cross-validation supports on-target effect of PF-562271 Data_Comparison->Conclusion

Caption: Experimental Workflow for Cross-Validation.

References

A Comparative Guide to the Selectivity of FAK Inhibitors: PF-562271, Defactinib, and GSK2256098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of three prominent Focal Adhesion Kinase (FAK) inhibitors: PF-562271, Defactinib (VS-6063), and GSK2256098. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and for the development of targeted cancer therapies. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the FAK signaling pathway and experimental workflows.

Kinase Inhibitor Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of PF-562271, Defactinib, and GSK2256098 against their primary targets, FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), as well as their broader kinome selectivity.

Table 1: Potency Against Primary Targets

InhibitorFAK IC50/KiPyk2 IC50Selectivity (FAK vs. Pyk2)
PF-562271 1.5 nM (IC50)[1][2]~14-15 nM (IC50)[1][3]~10-fold[3]
Defactinib (VS-6063) 0.6 nM (IC50)[3]<0.6 nM (IC50)[3]Dual FAK/Pyk2 inhibitor[3]
GSK2256098 0.4 nM (Ki)[3][4]-Highly selective for FAK[3]

Table 2: Broader Kinase Selectivity

InhibitorNotable Off-Target Kinases (<100-fold selectivity)
PF-562271 Some Cyclin-Dependent Kinases (CDKs)[2]
Defactinib (VS-6063) Inhibits 9 other kinases with IC50 < 1 µM[3]
GSK2256098 Highly selective for FAK over other kinases[3]

PF-562271 is a potent inhibitor of FAK and demonstrates approximately 10-fold selectivity over Pyk2.[3] While generally selective, it has been shown to have some activity against certain CDKs.[2] Defactinib is a dual inhibitor of FAK and Pyk2 with similar high potency against both kinases.[3] GSK2256098 is a highly selective FAK inhibitor, showing minimal inhibition of other kinases, including Pyk2.[3][4]

FAK Signaling Pathway and Inhibition

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Upon activation by integrin clustering at sites of cell-extracellular matrix (ECM) adhesion, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Kinase inhibitors like PF-562271, Defactinib, and GSK2256098 act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation and subsequent downstream signaling.

FAK_Signaling_Pathway FAK Signaling Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins Integrins Integrins ECM->Integrins Binding FAK FAK Integrins->FAK Activation FAK_pY397 FAK-pY397 FAK->FAK_pY397 Autophosphorylation Src Src FAK_pY397->Src Recruitment & Activation PI3K PI3K FAK_pY397->PI3K Grb2_Sos Grb2/Sos FAK_pY397->Grb2_Sos Src->FAK_pY397 Further Phosphorylation AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation Ras Ras Grb2_Sos->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor FAK Inhibitors (PF-562271, etc.) Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.

Experimental Protocols

The determination of kinase inhibitor selectivity is performed using a variety of in vitro and cell-based assays. Below are detailed methodologies for commonly employed experiments.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant FAK)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase inhibitor (e.g., PF-562271)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the kinase inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and kinase inhibitor.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include controls with no inhibitor (vehicle control) and no enzyme (background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot for Phospho-FAK)

This method assesses the ability of an inhibitor to block the autophosphorylation of FAK within a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Kinase inhibitor (e.g., PF-562271)

  • Stimulant (e.g., serum or growth factor, if required to induce FAK phosphorylation)

  • Lysis buffer

  • Primary antibodies (anti-phospho-FAK Y397 and anti-total FAK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a predetermined time (e.g., 2 hours).

  • Stimulation (if necessary): If the basal level of FAK phosphorylation is low, stimulate the cells with a suitable agent to induce FAK activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-FAK (Y397).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total FAK as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-FAK and total FAK. Normalize the phospho-FAK signal to the total FAK signal for each treatment condition. Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control.

Experimental Workflow for Kinase Inhibitor Profiling

Large-scale kinase inhibitor profiling, often referred to as kinome scanning, is essential for determining the broader selectivity of a compound. The following diagram illustrates a typical workflow for such an experiment.

Kinase_Profiling_Workflow Kinase Inhibitor Profiling Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Data_Analysis Data Analysis Compound Test Compound (e.g., PF-562271) Assay_Plate High-Throughput Screening Assay (e.g., Radiometric, Luminescence) Compound->Assay_Plate Kinase_Panel Panel of Recombinant Kinases (e.g., KINOMEscan) Kinase_Panel->Assay_Plate Raw_Data Raw Data (Luminescence, Radioactivity, etc.) Assay_Plate->Raw_Data Data Acquisition Percent_Inhibition Calculate % Inhibition Raw_Data->Percent_Inhibition Selectivity_Score Determine Selectivity Score (e.g., S-score, Gini coefficient) Percent_Inhibition->Selectivity_Score Kinome_Tree Visualize on Kinome Tree Percent_Inhibition->Kinome_Tree Final_Report Selectivity Profile Report Selectivity_Score->Final_Report Kinome_Tree->Final_Report

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

This guide provides a foundational understanding of the selectivity profiles of PF-562271, Defactinib, and GSK2256098. For researchers, the choice of inhibitor will depend on the specific experimental goals, with highly selective inhibitors like GSK2256098 being ideal for dissecting the specific roles of FAK, while dual inhibitors like Defactinib may be advantageous in contexts where inhibition of both FAK and Pyk2 is desired. As with any kinase inhibitor, it is recommended to confirm its activity and selectivity in the specific cellular context of interest.

References

A Comparative Guide to the In Vivo Efficacy of PF-562271 and Other Anti-Angiogenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo efficacy of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK), against other established anti-angiogenic agents: sunitinib, bevacizumab, and sorafenib (B1663141). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available preclinical data.

Mechanism of Action at a Glance

These anti-angiogenic compounds function through distinct but sometimes overlapping signaling pathways to inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.

  • PF-562271: A small molecule inhibitor that primarily targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival.[1][2][3] By inhibiting FAK, PF-562271 can disrupt tumor cell motility and invasion, and also impact the tumor microenvironment.[3]

  • Sunitinib: A multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] This dual inhibition blocks key signaling pathways involved in both angiogenesis and direct tumor cell proliferation.[4]

  • Bevacizumab: A humanized monoclonal antibody that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A).[5][6] By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[5][6]

  • Sorafenib: A multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway involved in tumor cell proliferation, as well as VEGFR and PDGFR, which are crucial for angiogenesis.[7][8][9][10][11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways targeted by each compound.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Tumor Cell Integrin Integrins FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation PF562271 PF-562271 PF562271->FAK

PF-562271 inhibits FAK signaling.

Sunitinib_Signaling_Pathway cluster_ligand Ligands cluster_cell Endothelial/Tumor Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) VEGFR->Downstream PDGFR->Downstream Angiogenesis Angiogenesis, Proliferation Downstream->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Sunitinib inhibits VEGFR and PDGFR.

Bevacizumab_Signaling_Pathway cluster_ligand Ligand cluster_cell Endothelial Cell VEGFA VEGF-A VEGFR VEGFR VEGFA->VEGFR Downstream Downstream Signaling VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGFA

Bevacizumab sequesters VEGF-A.

Sorafenib_Signaling_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->Raf

Sorafenib inhibits VEGFR and Raf.

In Vivo Efficacy Data

The following tables summarize the in vivo anti-tumor efficacy of PF-562271, sunitinib, bevacizumab, and sorafenib in various preclinical xenograft models. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct cross-study comparisons should be made with caution.

Table 1: In Vivo Efficacy of PF-562271
Tumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
PC3M-luc-C6 (Prostate)Mouse25 mg/kg, p.o., BID, 5x/wk for 2 weeks62%[12][13]
BxPc3 (Pancreatic)Athymic female mice50 mg/kg, p.o., BID86%[7]
PC-3M (Prostate)Athymic female mice50 mg/kg, p.o., BID45%[7]
LoVo (Colon)Athymic female mice25-50 mg/kg, BID78-94%[12]
BT474 (Breast)Athymic female mice25-50 mg/kg, BID78-94%[12]
Table 2: In Vivo Efficacy of Sunitinib
Tumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
SK-N-BE(2) (Neuroblastoma)NOD/SCID mice20 mg/kg, gavage, dailySignificant reduction in primary tumor growth[14]
NB12 (Neuroblastoma)NOD/SCID mice20 mg/kg, gavage, dailySignificant reduction in primary tumor growth[14]
SKOV3 luc (Ovarian)SCID beige mice40 mg/kg, gavage, dailySignificantly reduced tumor growth[15]
4T1-luc (Breast)Balb/c mice120 mg/kg/dayEnhanced lung tumor burden[8]
RENCA-luc (Renal)Balb/c mice120 mg/kg/dayNo significant effect on lung tumor burden[8]
Table 3: In Vivo Efficacy of Bevacizumab
Tumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Neuroblastoma XenograftNude mice5 mg/kg, weekly38.1%[16]
FaDu (HNSCC)Nude mice5 mg/kg, i.p., daily for 28 daysDid not result in cures as monotherapy[17]
FaDu (HNSCC)Nude mice20 mg/kg, i.p., daily for 28 daysDid not result in cures as monotherapy[17]
Table 4: In Vivo Efficacy of Sorafenib
Tumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
PLC/PRF/5 (HCC)SCID mice10 mg/kg, daily49%[8][11]
PLC/PRF/5 (HCC)SCID mice30 mg/kg, dailyComplete tumor growth inhibition[8][11]
HLE (HCC)Nude mice25 mg/kg, gavage, 5x/wk for 3 weeks49.3%[18]
06-0606 (HCC Xenograft)Mice50 mg/kg, oral, daily for 12 days85%[19]
10-0505 (HCC Xenograft)Mice100 mg/kg, oral, daily for 12 days96%[19]

Experimental Protocols

The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific details may vary between individual studies.

Subcutaneous Xenograft Model
  • Animal Models: Immunocompromised mice (e.g., nude, SCID, NOD/SCID) are typically used to prevent rejection of human tumor cells.[14][20][21]

  • Cell Preparation and Implantation:

    • Human tumor cell lines are cultured in appropriate media until they reach a logarithmic growth phase.[22]

    • Cells are harvested, washed, and resuspended in a sterile solution such as PBS or HBSS.[20][22]

    • A specific number of cells (typically 1 x 106 to 5 x 106) are injected subcutaneously into the flank of the mice.[14][15][23]

    • In some cases, cells are mixed with Matrigel to improve tumor engraftment and growth.[20][23]

  • Treatment Administration:

    • Once tumors reach a palpable or predetermined size (e.g., 100 mm³), animals are randomized into treatment and control groups.[18][19]

    • PF-562271, Sunitinib, and Sorafenib: Typically administered orally via gavage.[12][14][15][18] Dosing schedules can be once or twice daily (QD or BID) for a specified number of weeks.

    • Bevacizumab: Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[16][17] Dosing is often less frequent, such as once or twice weekly.

    • The control group receives the vehicle used to dissolve or suspend the test compound.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[21][22]

    • Animal body weight and general health are monitored throughout the study to assess toxicity.

    • At the end of the study, tumors may be excised and weighed.

    • Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.

Experimental Workflow

Xenograft_Workflow A Cell Culture (Human Tumor Cells) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Drug Administration E->F G Continued Tumor Volume Measurement F->G H Endpoint Analysis (Tumor Weight, TGI) G->H

Generalized workflow for in vivo xenograft studies.

Summary and Conclusion

PF-562271 demonstrates significant in vivo anti-tumor activity across a range of preclinical cancer models, with tumor growth inhibition reaching up to 94% in certain studies.[12] Its mechanism of action, centered on the inhibition of FAK, offers a distinct therapeutic approach compared to the VEGFR- and RAF-pathway-targeted agents like sunitinib, bevacizumab, and sorafenib.

References

A Comparative Guide to PF-562271: Evaluating Reproducibility and Performance Against Alternative FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Focal Adhesion Kinase (FAK) inhibitor, PF-562271. We delve into the reproducibility of published data by comparing key performance metrics across various studies and against other prominent FAK inhibitors. This objective overview, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions for their drug development and research endeavors.

Executive Summary

PF-562271 is a potent and selective, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[1][2] Preclinical studies have consistently demonstrated its ability to inhibit FAK phosphorylation, and consequently, tumor cell migration, proliferation, and survival.[3][4] While direct "reproducibility studies" are not abundant in the literature, a cross-study comparison of its inhibitory concentrations (IC50) and cellular effects reveals a generally consistent profile. This guide presents this comparative data, alongside detailed experimental protocols and a visual representation of the FAK signaling pathway, to offer a thorough understanding of PF-562271's performance and its standing among alternative FAK inhibitors.

Comparative Performance of FAK Inhibitors

The following tables summarize the quantitative data on PF-562271 and other widely used FAK inhibitors, providing a basis for evaluating their relative potency and selectivity. The consistency of these values across different studies is a key indicator of the reproducibility of the underlying data.

Table 1: In Vitro Potency of FAK Inhibitors

InhibitorTarget(s)IC50 (FAK)IC50 (Pyk2)Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 (VS-6062) FAK, Pyk21.5 nM[5][6]13 nM[5]~10-foldSome CDKs[5]
Defactinib (VS-6063) FAK, Pyk20.6 nM<0.6 nMDual FAK/Pyk2 inhibitor9 other kinases with IC50 < 1 µM
GSK2256098 FAK0.4 nM (Ki)-Selective for FAK-
PF-573228 (PF-228) FAK--Selective inhibitor of FAK[1]-
Y15 FAK--Does not target Pyk2, c-Src, etc.[1]-

Table 2: Cellular Activity of PF-562271 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50Reference
TC32Ewing SarcomaCell Viability2.1 µM[5]
A673Ewing SarcomaCell Viability1.7 µM[5]
SKOV3Ovarian CancerCell Adhesion & MigrationInhibition Observed[7]
A2780Ovarian CancerCell Adhesion & MigrationInhibition Observed[7]
HCT116Colorectal CancerApoptosisConcentration-dependent increase[8]
SW480Colorectal CancerApoptosisConcentration-dependent increase[8]
MPanc-96Pancreatic CancerFAK Phosphorylation (Y397)Maximal inhibition at 0.1-0.3 µM[4]
MAD08-608Pancreatic CancerFAK Phosphorylation (Y397)Maximal inhibition at 0.1-0.3 µM[4]

FAK Signaling Pathway and Inhibition

Focal Adhesion Kinase is a central mediator of signaling from the extracellular matrix (ECM) to the cell's interior. The following diagram illustrates the FAK signaling pathway and the point of intervention for inhibitors like PF-562271.

FAK_Signaling_Pathway FAK Signaling Pathway and Inhibition ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Adhesion FAK FAK Integrin->FAK Recruitment & Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Binding FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival PF562271 PF-562271 PF562271->FAK Inhibition Western_Blot_Workflow start Start: Cell Seeding treatment Treatment with PF-562271 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page blocking Membrane Blocking sds_page->blocking primary_ab Primary Antibody Incubation (p-FAK, Total FAK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Unveiling the Potency of PF-562271: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), across a diverse panel of cancer cell lines. The data presented herein offers researchers, scientists, and drug development professionals a comparative overview of PF-562271's activity, supported by detailed experimental protocols and signaling pathway visualizations to facilitate informed decisions in oncology research.

PF-562271 is an ATP-competitive inhibitor of FAK and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By targeting FAK, PF-562271 disrupts crucial downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways, which are pivotal for cancer cell proliferation, migration, and survival.[2] This targeted inhibition ultimately interferes with the intricate communication between cancer cells and their microenvironment, highlighting its therapeutic potential in a variety of malignancies.

Comparative Activity of PF-562271 Across Cancer Cell Lines

The anti-proliferative activity of PF-562271 has been evaluated in numerous cancer cell lines, with IC50 and GI50 values serving as key metrics for its efficacy. The following table summarizes the activity of PF-562271 across a range of cancer types, providing a clear comparison of its potency.

Cancer TypeCell LineIC50 (µM)Notes
Ewing Sarcoma TC322.1Average IC50 across seven Ewing sarcoma cell lines was 2.4 µM.[4]
A6731.7One of the most sensitive Ewing sarcoma cell lines tested.[4]
Osteosarcoma 143B1.98All tested osteosarcoma cell lines were sensitive to treatment.[5]
MG631.76Demonstrated high sensitivity to PF-562271.[5]
Pancreatic Cancer BxPC-3-Showed significant tumor growth inhibition in xenograft models.[1][6]
MPanc-96-Inhibition of migration and invasion observed.[1][7]
Glioblastoma U87MG-Dose-dependent inhibition of FAK phosphorylation observed.[8]
GL261-Enhanced temozolomide-induced cytotoxicity.[3]
Lung Cancer H125-Induced apoptosis in xenograft models.[8]
H460-FAK inhibition led to loss of viability in mutant KRAS NSCLC cells.[9]
Breast Cancer BT474-Demonstrated significant tumor growth inhibition in xenografts.[6]
Prostate Cancer PC-3M-Resulted in G1 arrest and tumor growth inhibition.[8][10]
Colon Cancer LoVo-Showed significant tumor growth inhibition in xenograft models.[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The absence of a specific IC50 value indicates that the primary reported effect was not a direct measure of 50% growth inhibition but rather other significant anti-cancer activities.

Visualizing the Mechanism of Action

To elucidate the mechanism by which PF-562271 exerts its effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for its evaluation.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Integrins Integrins FAK FAK Integrins->FAK Activation p130Cas p130Cas FAK->p130Cas Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Pyk2 Pyk2 Migration Migration p130Cas->Migration Src->FAK Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PF562271 PF-562271 PF562271->FAK Inhibition PF562271->Pyk2 Inhibition

Figure 1. FAK Signaling Pathway and Inhibition by PF-562271.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Seeding Cancer Cell Line Seeding (e.g., 96-well plate) Treatment Treatment with PF-562271 (Dose-response) Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., SRB, CellTiter-Glo) Treatment->Viability Migration_Invasion Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Invasion Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Western Blot (p-FAK, p-Akt, etc.) Treatment->Western_Blot IC50 IC50/GI50 Calculation Viability->IC50 Quantification Quantification of Migration/Invasion Migration_Invasion->Quantification Colony_Count Colony Counting Colony_Formation->Colony_Count Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Figure 2. Typical Experimental Workflow for PF-562271 Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of PF-562271 and a vehicle control (e.g., DMSO) for 72 hours.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[5]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

Western Blot for FAK Phosphorylation

Western blotting is used to detect the phosphorylation status of FAK and downstream signaling proteins.

  • Cell Lysis: Treat cells with PF-562271 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, BSA is often recommended to reduce background.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (e.g., Tyr397), total FAK, and other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

The Transwell assay is used to assess the migratory capacity of cancer cells.

  • Cell Preparation: Starve cancer cells in a serum-free medium for 24 hours.

  • Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the starved cells in a serum-free medium into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.[12]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Colony Formation Assay

This assay assesses the ability of single cells to undergo clonal expansion and form colonies.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of PF-562271.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium should be changed every 2-3 days.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

This guide provides a foundational understanding of PF-562271's activity and the experimental approaches to evaluate it. The presented data and protocols are intended to support the scientific community in the ongoing efforts to develop novel and effective cancer therapies.

References

A Comparative Analysis of PF-562271 HCl and PF-562271 Besylate Salts for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two common salt forms of the potent Focal Adhesion Kinase (FAK) inhibitor, PF-562271: the hydrochloride (HCl) salt and the besylate salt.

PF-562271 is a pivotal tool in cancer research, targeting the FAK signaling pathway involved in cell proliferation, migration, and survival.[1][2] While both the HCl and besylate salts deliver the same active molecule, their physicochemical properties can differ, influencing factors such as solubility, stability, and ease of formulation. This guide aims to provide an objective comparison based on available experimental data to aid researchers in selecting the optimal salt form for their specific in vitro and in vivo studies.

Physicochemical Properties: A Comparative Overview

The selection of a salt form is often dictated by its physical and chemical characteristics. The following table summarizes the key properties of PF-562271 HCl and PF-562271 besylate.

PropertyPF-562271 HClPF-562271 Besylate
CAS Number 939791-41-0[3]939791-38-5[4][5]
Molecular Formula C21H21ClF3N7O3S[3]C27H26F3N7O6S2[5]
Molecular Weight 543.95 g/mol [3][6]665.66 g/mol [4][5]
Appearance Solid powder[3]Crystalline solid[7][8]
Solubility (DMSO) 100 mg/mL[6][9][10]~0.4 - 1 mg/mL[3][4][5][7]
Solubility (Water) Insoluble[10]~0.8 mg/mL[3][5]
Solubility (Ethanol) Insoluble[10]~0.7 mg/mL[3][5]

Biological Activity: Potency and Selectivity

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][9][11] The biological activity is inherent to the parent molecule and is expected to be consistent across different salt forms, provided equivalent molar concentrations of the active compound are used.

ParameterValue
FAK IC50 1.5 nM[2][4][6][9][11][12]
Pyk2 IC50 13-14 nM[2][4][7][11]
Cell-based FAK Phos. IC50 5 nM[2][6][12]
Selectivity >100-fold selectivity against a broad range of other protein kinases.[2][4][6][9]
In Vivo Efficacy Dose-dependent tumor growth inhibition has been observed in various xenograft models with doses typically ranging from 25 to 50 mg/kg, administered orally.[4][6][12] Regressions in tumor size have also been reported.[2][7]

FAK Signaling Pathway and PF-562271's Mechanism of Action

PF-562271 exerts its effects by inhibiting the kinase activity of FAK, a critical mediator of signals from integrins and growth factor receptors.[13][14] This inhibition disrupts downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival.[15][16][17]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation GF_Receptor Growth Factor Receptor GF_Receptor->FAK Activation Src Src FAK->Src Y397 Phos. p130Cas p130Cas FAK->p130Cas PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Y576/577 Phos. Rac Rac p130Cas->Rac Akt Akt PI3K->Akt Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK Transcription Gene Transcription Akt->Transcription Ras_MAPK->Transcription Cell_Migration Cell_Migration Rac->Cell_Migration Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Cell_Survival Cell_Survival Transcription->Cell_Survival ECM Extracellular Matrix ECM->Integrins Growth_Factors Growth Factors Growth_Factors->GF_Receptor PF562271 PF-562271 PF562271->FAK

Figure 1: FAK Signaling Pathway. This diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to regulate key cellular processes. PF-562271 directly inhibits FAK kinase activity, blocking these downstream pathways.

Experimental Protocols

To ensure reproducible and comparable results, standardized protocols are essential. Below are representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of PF-562271 salt forms against FAK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prepare_Reagents Prepare Reagents: - Kinase Buffer - FAK Enzyme - Substrate (e.g., Poly-Glu-Tyr) - ATP - Test Compounds (HCl & Besylate salts) Serial_Dilution Prepare Serial Dilutions of PF-562271 Salts Prepare_Reagents->Serial_Dilution Add_Inhibitor Add PF-562271 Dilutions Serial_Dilution->Add_Inhibitor Add_Enzyme Add FAK Enzyme to Plate Add_Enzyme->Add_Inhibitor Incubate_1 Incubate at RT Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Values Detect_Signal->Analyze_Data

Figure 2: Kinase Inhibition Assay Workflow. A typical workflow for determining the potency of an inhibitor against its target kinase.

Methodology:

  • Reagent Preparation: Prepare stock solutions of PF-562271 HCl and PF-562271 besylate in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the FAK enzyme, the diluted compound, and kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.

  • Data Analysis: Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Aqueous Solubility Determination

This protocol describes a common method to assess the solubility of the different salt forms.

Methodology:

  • Sample Preparation: Add an excess amount of each salt form to a known volume of purified water (or a relevant buffer like PBS) in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in units such as mg/mL or µM.

Conclusion and Recommendations

The primary difference between PF-562271 HCl and PF-562271 besylate lies in their physicochemical properties, most notably their solubility. The HCl salt exhibits significantly higher solubility in DMSO, which can be advantageous for preparing concentrated stock solutions for in vitro assays.[6][9][10] Conversely, the besylate salt shows some, albeit limited, solubility in water, which might be a consideration for certain formulation strategies.[3][5]

For in vitro studies , where high concentration DMSO stocks are standard, the PF-562271 HCl salt may offer greater convenience due to its excellent solubility in this solvent.

For in vivo studies , the choice is less clear-cut without direct comparative pharmacokinetic data. The besylate salt is frequently mentioned in the context of in vivo experiments and has been used in clinical trials.[4] Researchers should consider the formulation vehicle required for their specific animal model and administration route. Given the poor aqueous solubility of the parent compound, both salts will likely require a formulation vehicle such as a suspension or a solution with co-solvents for oral administration.[4]

Ultimately, the selection between the HCl and besylate salt forms of PF-562271 should be guided by the specific requirements of the planned experiments, with careful consideration given to the preparation of stock solutions and final formulations. It is recommended to perform small-scale solubility and formulation tests before commencing large-scale experiments.

References

Safety Operating Guide

Proper Disposal of PF-562271 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of PF-562271 hydrochloride, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). While this compound is considered non-hazardous for transport, its toxicological properties have not been exhaustively studied, necessitating cautious handling and disposal.[1]

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the basic safety and handling precautions for this compound.

PropertyValue/InformationSource
Chemical Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]
Personal Protective Equipment (PPE) Lab coat, chemical-resistant gloves, and safety goggles should be worn at all times.[2]
Ventilation Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. On-site treatment should not be performed.

1. Waste Identification and Segregation:

  • Unused Product: Any unwanted or expired this compound should be disposed of as chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be treated as contaminated waste.[3]

  • Solutions: Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container. Do not discharge solutions down the drain.[3][4][5]

2. Containerization and Labeling:

  • Solid Waste: Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[3]

  • Liquid Waste: Use a designated, chemically resistant container with a secure screw-on cap for liquid waste.[3][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.[2][6]

3. Storage of Chemical Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • The designated waste storage area should have secondary containment and be clearly marked.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[6]

  • Complete all necessary waste disposal forms as required by your institution and local regulations.

FAK/Pyk2 Signaling Pathway

PF-562271 is an ATP-competitive, reversible inhibitor of FAK and Pyk2.[7] These non-receptor tyrosine kinases play a crucial role in cellular processes such as adhesion, migration, and proliferation by activating downstream signaling cascades. The simplified diagram below illustrates the central role of FAK and Pyk2 in signal transduction.

FAK_Pyk2_Signaling Simplified FAK/Pyk2 Signaling Pathway cluster_input Upstream Signals cluster_kinases Kinase Activation cluster_downstream Downstream Pathways cluster_output Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Growth_Factor_Receptors->Pyk2 Src Src FAK->Src recruits PI3K_Akt PI3K_Akt FAK->PI3K_Akt MAPK_Erk MAPK_Erk FAK->MAPK_Erk Pyk2->Src recruits Pyk2->MAPK_Erk JNK JNK Pyk2->JNK Src->FAK phosphorylates Src->Pyk2 phosphorylates Cell_Proliferation Cell_Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell_Migration MAPK_Erk->Cell_Migration MAPK_Erk->Cell_Proliferation Cell_Adhesion Cell_Adhesion JNK->Cell_Adhesion JNK->Cell_Migration

Caption: FAK/Pyk2 signaling cascade initiated by integrins and growth factor receptors.

Disclaimer: This information is intended for guidance in a research setting and does not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling the potent focal adhesion kinase (FAK) inhibitor, PF-562271 hydrochloride. Due to its potent biological activity, this compound requires stringent handling protocols to ensure personnel safety and prevent contamination. The following procedures outline the necessary personal protective equipment (PPE), operational steps for handling, and compliant disposal methods.

While a Safety Data Sheet (SDS) for the besylate salt of PF-562271 suggests it is not classified as hazardous, the high potency of this kinase inhibitor warrants a cautious approach.[1] Therefore, it is prudent to handle this compound as a potentially hazardous compound. All laboratory personnel must be trained in handling potent compounds before working with this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment.

PPE ComponentSpecificationJustification
Gloves Double-gloving with nitrile glovesPrevents skin contact and allows for safe removal of the outer layer in case of contamination.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from airborne powder and splashes of solutions.
Respiratory Protection N95 respirator or higherEssential for handling the powdered form to prevent inhalation of fine particles.
Body Protection Disposable lab coat with knit cuffs or a full-body suit (e.g., Tyvek)Provides a barrier against contamination of personal clothing. Full-body suits are recommended for larger quantities or when there is a higher risk of aerosolization.
Foot Protection Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the tracking of contaminants outside the work area.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound. The entire process should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and decontaminated.

    • Gather all necessary equipment, including the compound, solvents, weighing paper, spatulas, and waste containers.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Carefully open the container of this compound inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of powder onto weighing paper.

    • Avoid any actions that could generate dust.

    • Promptly and securely close the primary container.

  • Solution Preparation:

    • To create a stock solution, add the weighed powder to the appropriate solvent within a suitable container (e.g., a vial or flask).

    • Cap the container and mix gently until the compound is fully dissolved. Sonication may be used if necessary.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent (e.g., 70% ethanol).

    • Carefully doff PPE, starting with the outer gloves, followed by shoe covers, lab coat/suit, inner gloves, and finally, respiratory and eye protection.

    • Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) gather_materials 2. Gather Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh_powder 4. Weigh Powder don_ppe->weigh_powder Proceed to Handling prepare_solution 5. Prepare Solution weigh_powder->prepare_solution decontaminate 6. Decontaminate Surfaces prepare_solution->decontaminate Proceed to Cleanup dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, shoe covers, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvent used for decontamination should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[2][3]

  • Sharps Waste: Any sharps, such as needles or razor blades, that come into contact with the compound must be disposed of in a designated sharps container for hazardous materials.

  • Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.[4] Follow all institutional and local regulations for hazardous waste disposal.[2][5][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.